molecular formula C26H36O17 B2680112 Rutinose heptaacetate CAS No. 29202-64-0

Rutinose heptaacetate

Cat. No.: B2680112
CAS No.: 29202-64-0
M. Wt: 620.6 g/mol
InChI Key: OKQBJGPZGUMMEZ-UHFFFAOYSA-N
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Description

Rutinose heptaacetate is a useful research compound. Its molecular formula is C26H36O17 and its molecular weight is 620.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

29202-64-0

Molecular Formula

C26H36O17

Molecular Weight

620.6 g/mol

IUPAC Name

[4,5-diacetyloxy-2-methyl-6-(2,3,4,5-tetraacetyloxy-6-oxohexoxy)oxan-3-yl] acetate

InChI

InChI=1S/C26H36O17/c1-11-21(39-14(4)30)24(42-17(7)33)25(43-18(8)34)26(36-11)35-10-20(38-13(3)29)23(41-16(6)32)22(40-15(5)31)19(9-27)37-12(2)28/h9,11,19-26H,10H2,1-8H3

InChI Key

OKQBJGPZGUMMEZ-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Structural Characterization and Synthesis of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rutinose heptaacetate (


) serves as a critical intermediate in carbohydrate chemistry and drug development. As the peracetylated derivative of the disaccharide rutinose, it functions as a stabilized glycosyl donor for synthesizing flavonoid glycosides and as a reference standard for structural elucidation of complex plant metabolites. This guide provides a rigorous technical analysis of its physicochemical properties, a validated two-stage synthetic workflow, and detailed spectroscopic data for identification.

Part 1: Molecular Identity & Physicochemical Profile

This compound is the fully protected form of rutinose. The acetylation of all free hydroxyl groups renders the molecule lipophilic, stable against hydrolysis, and suitable for purification via normal-phase chromatography.

Structural Nomenclature
  • IUPAC Name:

    
    
    
  • Common Name:

    
    -Rutinose Heptaacetate[1]
    
  • CAS Number: 29202-64-0[2][][4]

  • Stereochemistry:

    • Glucose Unit (Reducing End):

      
      -anomer at C1 (thermodynamically favored in basic acetylation conditions).
      
    • Rhamnose Unit (Non-reducing End):

      
      -L-configuration.[1][2][5][6]
      
    • Linkage:

      
       glycosidic bond.
      
Physicochemical Properties Table[7]
PropertyValueNotes
Molecular Formula

Molecular Weight 620.56 g/mol Monoisotopic Mass: 620.1952 Da
Appearance White crystalline powderHygroscopic; store desiccated
Melting Point

Sharp melting point indicates high purity
Solubility

,

, Acetone, EtOAc
Insoluble in water; sparingly soluble in hexane
Specific Rotation

to

(

)
TLC Mobility

Solvent: Toluene/Ethyl Acetate (1:[1][2][][7]1)

Part 2: Synthetic Pathways & Mechanism

The synthesis of this compound is most robustly achieved through a degradative-protection strategy starting from the abundant flavonoid Rutin (Quercetin-3-O-rutinoside). Direct acetolysis of Rutin is possible but often leads to low yields due to concurrent cleavage of the inter-glycosidic bond.

The Two-Stage Protocol (Recommended)

This protocol prioritizes purity and yield by separating the cleavage of the aglycone (Quercetin) from the protection step.

Stage 1: Acid Hydrolysis of Rutin
  • Objective: Isolate free rutinose by cleaving the O-glycosidic bond at the C3 position of Quercetin.

  • Mechanism: Acid-catalyzed hydrolysis favors the cleavage of the acetal linkage between the anomeric carbon of glucose and the phenolic hydroxyl of quercetin.

Stage 2: Peracetylation
  • Objective: Convert free rutinose into this compound.

  • Reagents: Acetic Anhydride (

    
    ) and Pyridine.
    
  • Mechanism: Nucleophilic attack of the sugar hydroxyls on the carbonyl carbon of acetic anhydride, catalyzed by pyridine (acting as both solvent and base).

Workflow Diagram (DOT)

SynthesisWorkflow Rutin Starting Material: Rutin (Quercetin-3-O-rutinoside) Hydrolysis Step 1: Acid Hydrolysis (0.1N H2SO4, Reflux, 1h) Rutin->Hydrolysis Filtration Filtration Hydrolysis->Filtration Quercetin Solid Residue: Quercetin (Discard/Recover) Filtration->Quercetin Precipitate Filtrate Filtrate: Crude Rutinose Solution Filtration->Filtrate Supernatant Neutralization Neutralization & Concentration (BaCO3, Evaporation) Filtrate->Neutralization Acetylation Step 2: Acetylation (Ac2O / Pyridine, 0°C to RT, 12h) Neutralization->Acetylation Dried Syrup Workup Workup: Ice-Water Pour -> CHCl3 Extraction Acetylation->Workup Product Final Product: This compound (Recrystallize from EtOH) Workup->Product

Figure 1: Step-wise chemical synthesis workflow for the isolation and protection of rutinose from natural rutin.

Detailed Experimental Protocol

Step 1: Isolation of Rutinose

  • Suspend Rutin (10 g) in 0.05 M

    
     (200 mL) .
    
  • Reflux the suspension for 60–90 minutes. The yellow suspension will darken, and a solid precipitate (Quercetin) will form.

  • Cool to room temperature and filter under vacuum. Wash the solid with cold water (

    
    ).
    
  • Combine filtrate and washings. Neutralize carefully with Barium Carbonate (

    
    )  until pH is neutral (pH 6–7).
    
  • Filter off the Barium Sulfate (

    
    ) precipitate.
    
  • Concentrate the clear filtrate under reduced pressure (Rotavap,

    
    ) to a thick syrup. Note: Complete drying is critical for the next step.
    

Step 2: Synthesis of this compound

  • Dissolve the dried rutinose syrup in Anhydrous Pyridine (40 mL) .

  • Cool the solution to

    
     in an ice bath.
    
  • Add Acetic Anhydride (30 mL) dropwise over 20 minutes to prevent overheating.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Quenching: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product may precipitate as a sticky solid or oil.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ) .
    
  • Washing: Wash the organic layer sequentially with:

    • 1N HCl (to remove pyridine).

    • Saturated

      
       (to remove acetic acid).
      
    • Brine.[4]

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from hot Ethanol or purify via Flash Column Chromatography (Hexane:EtOAc 2:1).

Part 3: Structural Elucidation (Spectroscopy)

Confirmation of the structure relies on Nuclear Magnetic Resonance (NMR).[5][6][8][9] The distinction between the


 and 

anomers at the reducing end is determined by the coupling constant (

) of the H-1 proton.
NMR Assignment Logic (DOT)

NMRLogic Sample Purified Sample (CDCl3) H1_Glc H-1 Glucose (Reducing End) Look for: Doublet, ~5.7 ppm Sample->H1_Glc H1_Rha H-1 Rhamnose Look for: Singlet/Broad s, ~4.8 ppm Sample->H1_Rha Methyl Rhamnose Methyl (C6) Look for: Doublet, ~1.2 ppm Sample->Methyl Coupling J Constant Analysis H1_Glc->Coupling Beta J = 7.5 - 8.0 Hz (Beta Anomer - CONFIRMED) Coupling->Beta Alpha J = 3.0 - 4.0 Hz (Alpha Anomer - Minor) Coupling->Alpha

Figure 2: NMR decision tree for confirming the stereochemistry of this compound.

Key NMR Signals ( , 400 MHz)
Proton (H)Chemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Insight
Glc H-1 5.68Doublet (d)7.8

-anomeric
configuration (axial-axial coupling).
Glc H-3 5.25Triplet (t)9.5Acetylated position.
Rha H-1' 4.75Broad Singlet< 2

-L-configuration
(equatorial-equatorial/axial).
Rha H-2' 5.05Multiplet-Acetylated position.
Glc H-6a/6b 3.6 - 3.9Multiplet-Linkage site (

). Shifted upfield relative to acetylated primary alcohols due to glycosylation.
Rha H-6' (

)
1.22Doublet (d)6.2Characteristic methyl group of Rhamnose.
Acetyls (

)
1.95 - 2.15Singlets-Seven distinct peaks confirming full acetylation.
Mass Spectrometry[11]
  • ESI-MS (+): Expect a strong sodium adduct ion

    
    .
    
  • Calculation:

    
    .
    

Part 4: Applications in Drug Development[12][13]

Glycosylation Donor

This compound is a "disarmed" donor due to the electron-withdrawing acetyl groups. It is used to attach the rutinose moiety to hydrophobic drug scaffolds (aglycones) to improve:

  • Solubility: Glycosylation significantly increases water solubility.

  • Bioavailability: Exploits glucose transporters (GLUT) for cellular uptake.

  • Metabolic Stability: The specific

    
     linkage is resistant to common 
    
    
    
    -glucosidases, potentially extending half-life.
Analytical Standard

It serves as a critical reference standard for:

  • HPLC/GC Analysis: Quantifying rutinose released during the metabolic study of flavonoid drugs.

  • Impurity Profiling: Monitoring acetylation reactions in carbohydrate synthesis.

References

  • Kamiya, S., Esaki, S., & Tanaka, R. (1985). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Residue. Agricultural and Biological Chemistry, 49(1), 55-62.

  • Zemplén, G., & Gerecs, Á. (1935). Über die Acetolyse des Rutins. Berichte der deutschen chemischen Gesellschaft, 68(7), 1318-1321.

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.

  • Kováčik, V., & Kováč, P. (1974). Mass spectrometry of uronic acid derivatives: VI. Fragmentation of methyl (methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate and its 1-acetate. Carbohydrate Research, 38(1), 25-34. (Cited for MS fragmentation patterns of acetylated sugars).

Sources

Dissecting the Reactivity and Function of Rutinose Derivatives: A Comparative Analysis of Rutinose Heptaacetate and Acetobromo-rutinose

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

In the intricate field of glycoscience, the strategic manipulation of carbohydrate molecules is paramount for the synthesis of complex glycoconjugates, which are vital in drug development and biochemical research.[1] Rutinose, a disaccharide of α-L-rhamnose and D-glucose, serves as a foundational unit for many naturally occurring flavonoids.[2][3][4] Its utility in synthesis, however, is unlocked through chemical modification. This guide provides a detailed comparative analysis of two critical derivatives: Rutinose Heptaacetate, a stable, fully protected intermediate, and Acetobromo-rutinose, a highly reactive glycosyl donor. We will explore their distinct chemical identities, synthetic pathways, and functional roles, offering researchers a clear framework for their application in glycosylation strategies.

The Rutinose Backbone: A Brief Introduction

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) is a disaccharide naturally found as a component of various glycosides, most notably rutin and hesperidin.[3][5] Hydrolysis of these abundant natural products provides a direct source of rutinose, making it an accessible building block for synthetic chemistry.[6][7][8] Its structure comprises a rhamnose unit linked to the C6 hydroxyl of a glucose molecule.[2][4] To be used effectively in chemical synthesis, the numerous hydroxyl groups on both sugar units must be managed to ensure regioselectivity and prevent unwanted side reactions. This management is achieved through the use of protecting groups, leading to derivatives like this compound.

dot

Caption: Figure 2: Structure of this compound

Synthesis of this compound

The synthesis is a straightforward per-O-acetylation of rutinose. The choice of acetylating agent and catalyst can vary, but a common and effective method involves acetic anhydride with a catalyst such as pyridine or sodium acetate.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Suspend rutinose in a flask containing anhydrous pyridine. The pyridine acts as both a solvent and an acid scavenger.

  • Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a solvent like ethanol to yield pure, crystalline this compound. [9]

Applications

This compound's primary role is as a stable, protected form of rutinose. [9]Its applications include:

  • Synthetic Precursor: It is the direct and essential starting material for the synthesis of acetobromo-rutinose and other activated glycosyl donors. [10][11]* Biochemical Research: Used in studies of glycosylation processes and enzyme interactions where a protected form of the disaccharide is required. [9]* Pharmaceutical Development: Acts as an intermediate in the synthesis of various pharmaceutical agents, where the acetyl groups can enhance stability or modify solubility. [9]

Acetobromo-rutinose: The Activated Glycosyl Donor

Acetobromo-rutinose, or more formally hepta-O-acetyl-α-rutinosyl bromide, is the workhorse for introducing a rutinose moiety into another molecule. Its defining feature is the bromine atom at the anomeric carbon, which transforms the stable sugar into a reactive electrophile.

Chemical Structure and Properties

The covalent bond between the anomeric carbon and the bromine atom is highly polarized and weak, making bromide an excellent leaving group. This chemical characteristic is the cornerstone of its function. Acetobromo-rutinose is significantly less stable than its heptaacetate precursor and is often moisture-sensitive. [12]Consequently, it is typically prepared immediately before use or generated in situ for subsequent glycosylation reactions. [10][11] dot```dot graph Acetobromo_rutinose { graph [layout=neato, overlap=false, splines=true]; node [shape=none, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];

// Glucose Ring G_O [label="O", pos="0,0!"]; G_C1 [label="CH(Br)", pos="1.5,-0.5!", fontcolor="#EA4335"]; G_C2 [label="CH(OAc)", pos="1.5,-2!"]; G_C3 [label="CH(OAc)", pos="0,-2.5!"]; G_C4 [label="CH(OAc)", pos="-1.5,-2!"]; G_C5 [label="CH", pos="-1.5,-0.5!"]; G_O -- G_C1 -- G_C2 -- G_C3 -- G_C4 -- G_C5 -- G_O [color="#4285F4"];

// Glucose Substituent (Linkage) G_C6_CH2 [label="CH₂", pos="-2.5,0.5!"]; G_C5 -- G_C6_CH2 [color="#4285F4"]; Link_O [label="O", pos="-3.5,1!"]; G_C6_CH2 -- Link_O [color="#4285F4"];

// Rhamnose Ring R_O [label="O", pos="-5.5,2!"]; R_C1 [label="CH", pos="-4,1.5!"]; R_C2 [label="CH(OAc)", pos="-4,3!"]; R_C3 [label="CH(OAc)", pos="-5.5,3.5!"]; R_C4 [label="CH(OAc)", pos="-7,3!"]; R_C5 [label="CH", pos="-7,1.5!"]; R_O -- R_C1 -- R_C2 -- R_C3 -- R_C4 -- R_C5 -- R_O [color="#34A853"]; Link_O -- R_C1 [color="#4285F4"];

// Rhamnose Substituent R_C6_CH3 [label="CH₃", pos="-8,1!"]; R_C5 -- R_C6_CH3 [color="#34A853"];

label = "Figure 3: Structure of Acetobromo-rutinose"; fontsize=12; }

Caption: Figure 4: Synthetic and Application Workflow

Table 1: Comparative Analysis of Rutinose Derivatives

FeatureThis compoundAcetobromo-rutinose
Synonym Hepta-O-acetyl rutinose[9] Hepta-O-acetyl-α-rutinosyl bromide
Molecular Formula C₂₆H₃₆O₁₇[9][] C₂₄H₃₃BrO₁₅
Molecular Weight 620.56 g/mol [9] ~641.42 g/mol
Anomeric Group (C1) Acetate (-OAc)Bromide (-Br)
Chemical Nature Stable, crystalline solid[9] Reactive, often unstable intermediate
Primary Role Protected sugar; synthetic precursorActivated glycosyl donor
Reactivity Low: Anomeric acetate is a poor leaving group.High: Anomeric bromide is an excellent leaving group.
Key Synthesis Step Per-O-acetylation of rutinose.Bromination of this compound at the anomeric position.
Core Application Storage, handling, and as a starting material for activation.[9] Direct use in Koenigs-Knorr type glycosylation reactions to form O-glycosides.
Handling/Storage Stable at room temperature.[9] Moisture-sensitive; typically prepared fresh and used immediately.

Conclusion for the Field Professional

For researchers in drug development and synthetic chemistry, understanding the distinction between this compound and acetobromo-rutinose is not merely academic; it is fundamental to practical success. This compound represents a state of potential energy —a stable, storable currency of the rutinose scaffold. Acetobromo-rutinose, in contrast, is the kinetic instrument —the activated, high-energy form ready to be deployed in the critical step of glycosidic bond formation. The conversion of the former to the latter is a controlled activation step that unlocks the synthetic potential of the disaccharide. The choice between these two compounds is therefore not a choice between alternatives, but a decision of timing and strategy within a multi-step synthetic sequence.

References

  • Bennett, C. S., & Galan, M. C. (2014). Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters, 16(9), 2354–2357. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2014). Scope and Limitations of 2-Deoxy- and 2,6-Dideoxyglycosyl Bromides as Donors for the Synthesis of β-2-Deoxy- and β-2,6-Dideoxyglycosides. Organic Letters. Available at: [Link]

  • Kononov, L. O., & Tsvetkov, Y. E. (2018). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 14, 2496–2504. Available at: [Link]

  • Lowary, T. L., & Callam, C. S. (2001). Towards an unprotected self-activating glycosyl donor system: Bromobutyl glycosides. Canadian Journal of Chemistry, 79(5-6), 965-973. Available at: [Link]

  • Merck Index. (n.d.). Rutinose.
  • Luley, N., et al. (2019). Enzyme-mediated transglycosylation of rutinose (6-O-α-L-rhamnosyl-D-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. Biotechnology and Applied Biochemistry, 66(1), 53-59. Available at: [Link]

  • Singh, R. P., & Singh, P. (2024). A simple enzymatic process for the quercetin and rutinose preparations from rutin. Research Square. Available at: [Link]

  • Brito-Arias, M. (2007).
  • Hudson, C. S. (1945). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of the American Chemical Society, 67(6), 939-947. Available at: [Link]

  • Zaitsev, G. P., et al. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Chemistry, 9, 648939. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78901, Rutinose heptaacetylrutinose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5460038, Rutinose. Retrieved from [Link]

  • Amaretti, A., et al. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788-2805. Available at: [Link]

  • Křen, V., et al. (2019). Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. Catalysts, 9(3), 269. Available at: [Link]

Sources

Stereochemical configuration of beta-rutinose heptaacetate

Stereochemical Configuration of -Rutinose Heptaacetate: A Technical Guide

Executive Summary


Part 1: Structural Anatomy & Stereochemical Prerequisites

Before synthesis, one must define the target stereochemistry.


The Glycosidic Linkage (The "Rutinose" Identity)

The core identity of rutinose is the


-L-rhamnopyranosyl-(1

6)-D-glucopyranose
  • Rhamnose Moiety: Must be in the

    
    -L configuration.[1][2] In the 
    
    
    chair conformation, the C1-H bond is equatorial, and the C2-H bond is equatorial (manno-configuration), leading to a small coupling constant (
    
    
    Hz).
  • Linkage: The rhamnose is attached to the C6 primary hydroxyl of the glucose unit.

The Reducing End (The "Beta" Identity)

The "Beta" in the title refers to the anomeric configuration of the Glucose unit (C1).

  • Target:

    
    -D-glucopyranose.[3]
    
  • Conformation:

    
     chair.
    
  • Stereochemistry: The C1-O-Acetyl group must be equatorial . Consequently, the anomeric proton (H1) is axial .

  • Diagnostic Marker: An axial-axial coupling between H1 and H2 (

    
     Hz).
    

Part 2: Synthesis & Isolation Strategy

Direct acetolysis of rutin (the flavonoid) is often uncontrolled, leading to glycosidic bond cleavage. The most robust protocol involves a two-stage process: enzymatic liberation of rutinose followed by chemically controlled acetylation.

Experimental Protocol
Step 1: Enzymatic Hydrolysis of Rutin
  • Reagents: Rutin (substrate), Rutinosidase (e.g., from Aspergillus niger or recombinant sources).[1]

  • Mechanism: Selective cleavage of the O-glycosidic bond at C3 of quercetin.

  • Procedure:

    • Suspend Rutin (10 g) in acetate buffer (pH 5.0).

    • Add Rutinosidase and incubate at 40°C for 24h.

    • Filter off the precipitated Quercetin (aglycone).

    • Lyophilize the filtrate to obtain crude Rutinose.

Step 2: Stereoselective Acetylation

To favor the



  • Reagents: Crude Rutinose, Acetic Anhydride (

    
    ), Pyridine.
    
  • Procedure:

    • Dissolve dry Rutinose in anhydrous Pyridine (10 mL/g sugar).

    • Cool to 0°C. Add

      
       dropwise (5 eq. per hydroxyl group).[1][2][4][5][6][7][8]
      
    • Allow to warm to Room Temperature (RT) and stir for 12h.

    • Quench: Pour into ice water. Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol/Water. The

      
      -anomer typically crystallizes preferentially due to packing symmetry.
      
Visualization: Synthesis Workflow

SynthesisWorkflowRutinRutin(Quercetin-3-O-rutinoside)EnzymeEnzymatic Hydrolysis(Rutinosidase, pH 5.0)Rutin->EnzymeFiltrationFiltrationEnzyme->FiltrationQuercetinSolid: Quercetin(Discard/Recover)Filtration->QuercetinRutinoseFiltrate: Rutinose(Free Disaccharide)Filtration->RutinoseAcetylationAcetylation(Ac2O / Pyridine, 0°C)Rutinose->AcetylationCrudeCrude Mixture(α/β Anomers)Acetylation->CrudeCrystRecrystallization(EtOH/H2O)Crude->CrystFinalTarget:β-Rutinose HeptaacetateCryst->Final

Caption: Two-stage synthesis pipeline ensuring preservation of the disaccharide linkage and isolation of the

Part 3: Structural Elucidation (The Self-Validating System)

This section defines the "Self-Validating System." You do not simply accept the product; you prove it via NMR logic.

The Logic of Coupling Constants ( )

The stereochemistry is confirmed by the Karplus relationship, which correlates the dihedral angle between vicinal protons to the coupling constant (

Proton PairExpected

(Hz)
Geometric RelationshipConclusion
Glc H1 - H2 7.5 - 8.5 Axial-Axial (180°) Confirms

-D-Glucose
Glc H1 - H23.0 - 4.0Equatorial-AxialIndicates

-D-Glucose (Impurity)
Rha H1 - H2 1.0 - 1.8 Equatorial-Equatorial Confirms

-L-Rhamnose
Diagnostic NMR Protocol

Run the following experiments in

  • 1H NMR (1D):

    • Locate the anomeric proton of Glucose (

      
       ppm).
      
    • Validation Check: Is it a doublet? Is

      
       Hz? 
      
      
      PASS .
    • Locate the anomeric proton of Rhamnose (

      
       ppm).
      
    • Validation Check: Is it a singlet or narrow doublet (

      
       Hz)? 
      
      
      PASS .
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This confirms the linkage position.

    • Validation Check: Look for a cross-peak between Rha-H1 and Glc-C6 .

    • Absence of this peak implies hydrolysis occurred (monosaccharides only).

  • NOESY (Nuclear Overhauser Effect):

    • Validation Check: Strong NOE between Glc-H1, Glc-H3, and Glc-H5 indicates they are all axial (co-facial). This confirms the

      
       chair conformation of the 
      
      
      -anomer.
Visualization: Stereochemical Logic Tree

NMRLogicStartAnalyze 1H NMR Spectrum(Anomeric Region)GlcH1Identify Glucose H1(~5.7 ppm)Start->GlcH1CheckJMeasure Coupling Constant (J1,2)GlcH1->CheckJBetaJ = 7.5 - 8.5 Hz(Axial-Axial)CheckJ->BetaAlphaJ = 3.0 - 4.0 Hz(Equatorial-Axial)CheckJ->AlphaConclusionBetaCONFIRMED:β-ConfigurationBeta->ConclusionBetaConclusionAlphaREJECT:α-ConfigurationAlpha->ConclusionAlphaLinkageCheckHMBC Correlation:Rha-H1 to Glc-C6?ConclusionBeta->LinkageCheckValidLinkLinkage Intact(Rutinose Core)LinkageCheck->ValidLinkYesBrokenLinkHydrolysis Detected(Mixture of Monomers)LinkageCheck->BrokenLinkNo

Caption: Decision matrix for validating the stereochemical identity of

Part 4: Applications & Significance[2][4][6][8]

Why synthesize the

  • Glycosyl Donors: The peracetylated

    
    -anomer is a stable precursor. Under Lewis acid conditions (
    
    
    ), the C1-acetate can be activated to form an oxocarbenium ion, allowing the attachment of the rutinose sugar to other aglycones (drugs, flavonoids) to improve their solubility.
  • Solubility Enhancement: Rutin (the natural product) has poor water solubility. Rutinose heptaacetate is highly soluble in organic solvents, making it easier to handle in synthetic organic chemistry.

  • Analytical Standard: It serves as a definitive standard for calibrating HPLC/GC methods when analyzing the catabolism of rutin by gut microbiota.

References

  • Cermak, D. et al. (2019). "Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of Solid State Biocatalysis." Molecules. Available at: [Link]

  • Hoye, T. R. et al. (1994).[9] "A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy." Journal of Organic Chemistry. Available at: [Link]

  • Simcikova, M. et al. (2015). "Synthesis of rutinosides and rutinose by reverse hydrolysis catalyzed by fungal α-L-rhamnosidases." Biotechnology Letters. Available at: [Link]

The Strategic Role of Rutinose Heptaacetate as a Glycosyl Donor in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary: The Glycochemistry of Rutinose Heptaacetate

In the realm of modern drug development, glycosylation is a powerful tool for modulating the pharmacokinetics, solubility, and target specificity of active pharmaceutical ingredients (APIs). Among the complex carbohydrate building blocks, This compound (Hepta-O-acetylrutinose, CAS 29202-64-0) has emerged as a highly versatile glycosyl donor[]. Derived from the naturally occurring disaccharide rutinose (6-O-α-L-rhamnosyl-D-glucose), this peracetylated derivative serves as a stable, lipophilic precursor for the synthesis of complex oligosaccharides and novel glycoconjugates[2].

This whitepaper details the mechanistic causality behind utilizing this compound, provides self-validating synthetic protocols for its generation and activation, and explores its application in pharmaceutical development.

Mechanistic Foundations: Why Peracetylation?

As synthetic chemists, we must understand the causality behind our protecting group strategies. Native rutinose is highly polar, rendering it virtually insoluble in the aprotic organic solvents (e.g., dichloromethane, acetonitrile) required for traditional Schmidt or Koenigs-Knorr glycosylation reactions.

Converting rutinose into its heptaacetate form achieves two critical chemical objectives:

  • Solubility and Stability: The seven acetyl groups mask the reactive hydroxyls, drastically increasing the molecule's hydrophobicity and preventing unwanted side reactions (such as self-condensation) during donor activation[].

  • Stereocontrol via Anchimeric Assistance: The C-2 acetyl group on the glucopyranose ring is non-negotiable for stereoselectivity. During glycosylation, the departure of the anomeric leaving group generates an oxocarbenium ion. The adjacent C-2 carbonyl oxygen immediately participates to form an intermediate dioxolenium ion. This neighboring group participation effectively blocks the α-face, forcing the incoming acceptor (the API) to attack from the β-face, exclusively yielding the 1,2-trans (β) glycosidic linkage[3].

Workflow A Flavonoid Rutinoside (e.g., Diosmin/Rutin) B This compound (Stable Precursor) A->B 1. Mild Hydrolysis 2. Peracetylation C Anomeric Activation (Bromide/Imidate) B->C Selective Deprotection D Activated Rutinosyl Donor C->D Halogenation or Imidation E Target Glycoconjugate (Enhanced API) D->E Glycosylation (Stereoselective)

Caption: Chemical activation workflow of this compound into a reactive glycosyl donor.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where intermediate checks guarantee the integrity of the synthesis.

Protocol A: Synthesis of this compound from Flavonoid Glycosides

Direct extraction of free rutinose is inefficient. A superior method involves the mild alkaline hydrolysis of 7-O-flavone glycosides (such as diosmin) via a halogenated intermediate, a method pioneered by Quintin and Lewin[4].

Step-by-Step Methodology:

  • Aglycone Activation: Treat the starting flavonoid rutinoside (e.g., diosmin) with a brominating agent to yield the 6,8-dibromo derivative.

    • Causality: Bromination heavily withdraws electron density from the aglycone, drastically increasing the lability of the glycosidic bond.

  • Mild Hydrolysis: Subject the dibromo derivative to mild alkaline hydrolysis at room temperature.

    • Validation Check: Monitor via TLC (DCM/MeOH 8:2). The disappearance of the starting material and the appearance of a highly polar spot (free rutinose) indicates success. Because the conditions are mild, the internal α-L-rhamnosyl-(1→6)-D-glucose linkage remains intact[4].

  • Peracetylation: Lyophilize the aqueous phase to obtain crude rutinose. Suspend in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir overnight at room temperature.

  • Workup: Quench with ice water, extract with ethyl acetate, wash with 1M HCl (to remove pyridine), and brine. Dry over Na₂SO₄ and concentrate to yield this compound as a crystalline powder[].

Protocol B: Activation to Rutinosyl Trichloroacetimidate (Schmidt Donor)

This compound is a "resting state" molecule. To utilize it as a potent glycosyl donor, the anomeric acetate must be selectively removed and replaced with a highly reactive leaving group.

Step-by-Step Methodology:

  • Selective Anomeric Deacetylation: Dissolve this compound in DMF. Add 1.2 equivalents of hydrazine acetate and stir at 50°C for 2 hours.

    • Validation Check: Mass spectrometry (ESI-MS) should confirm a mass shift corresponding to the loss of exactly one acetyl group (M - 42 Da). Over-reaction will lead to di-deacetylation, ruining the donor.

  • Imidation: Dissolve the resulting hexaacetate in dry dichloromethane (DCM). Add 10 equivalents of trichloroacetonitrile, followed by a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at 0°C.

  • Isolation: Stir for 2 hours, concentrate under reduced pressure, and purify quickly via flash chromatography (neutralized silica) to yield the α-rutinosyl trichloroacetimidate.

Quantitative Data: Donor Comparison

Selecting the correct activation state of the rutinosyl donor dictates the success of the coupling reaction. The table below summarizes the physicochemical trade-offs of various donor states.

Glycosyl Donor FormShelf StabilityReactivity LevelTypical Promoter RequiredPrimary Stereochemical Outcome
This compound High (Years at RT)LowBF₃·OEt₂ (Harsh conditions)β-linkage (Anchimeric assistance)
Rutinosyl Bromide Moderate (Moisture sensitive)HighAgOTf, Cs₂CO₃[5]β-linkage
Rutinosyl Trichloroacetimidate Moderate (Requires -20°C storage)Very HighTMSOTf (Catalytic, Mild)β-linkage

Applications in Drug Development

The integration of the rutinosyl moiety into small-molecule APIs drastically alters their pharmacological profile.

1. Anti-Tumor Agents (Combretastatins): Researchers have successfully synthesized hybrid compounds combining combretastatin and flavone moieties. By utilizing glycosyl donors to attach carbohydrate moieties, the aqueous solubility of these highly lipophilic anti-tubulin agents is significantly enhanced, allowing for better systemic delivery and bioavailability in medium-range anti-tubulin activity assays[6].

2. Enzymatic Transglycosylation (The Green Alternative): While chemical synthesis using this compound provides absolute control, recent advancements have highlighted the use of wild-type rutinosidases (Glycoside Hydrolase Family 5–23) for direct transglycosylation. These enzymes can utilize native rutin as a donor to synthesize novel rutinosylated compounds (e.g., rutinosyl azides) in a single pot, bypassing the need for peracetylation entirely[7].

EnzymaticVsChemical Root Disaccharide Source (Rutin/Diosmin) Chem Chemical Pathway (this compound) Root->Chem Enz Enzymatic Pathway (GH5-23 Rutinosidases) Root->Enz Chem_Act Anomeric Activation (Trichloroacetimidate) Chem->Chem_Act Multi-step, Organic Solvents Enz_Int Rutinosyl-Enzyme Intermediate Enz->Enz_Int One-pot, Aqueous/DMSO Target Novel Rutinoside (Enhanced API) Chem_Act->Target Strict Stereocontrol (β-linkage) Enz_Int->Target Acceptor Addition (e.g., Azide)

Caption: Logical comparison of chemical (heptaacetate-driven) and enzymatic pathways for API rutinosylation.

Conclusion

This compound remains a cornerstone reagent in carbohydrate chemistry. By leveraging its peracetylated structure, chemists can bypass the inherent solubility issues of native disaccharides while exploiting the C-2 acetyl group for flawless stereochemical control during glycosylation. Whether synthesizing complex analytical probes or modifying APIs to overcome pharmacokinetic bottlenecks, mastering the activation and coupling of this glycosyl donor is an essential skill in modern drug development.

References

  • Quintin, J., & Lewin, G. (2005). Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound. Tetrahedron Letters. Retrieved from[Link]

  • ResearchGate. Synthesis and anti-tubulin evaluation of chromone-based analogues of combretastatins. Retrieved from [Link]

  • ResearchGate. A straightforward access to neohesperidose from naringin by acetolysis. Comparative behaviour of some flavonoid neohesperidosides and rutinosides under acetolysis. Retrieved from [Link]

  • Brodsky, K., et al. (2021). Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. PMC. Retrieved from [Link]

Sources

History and discovery of peracetylated rutinose derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Genealogy of Rutinose: From Zemplén’s Degradation to Peracetylated Donors

Executive Summary The peracetylation of rutinose (6-O-α-L-rhamnopyranosyl-D-glucose) represents a foundational workflow in carbohydrate chemistry, serving as the critical "activation" step that transforms a hydrophilic disaccharide into a lipophilic, reactive glycosyl donor. While modern enzymatic transglycosylation offers green alternatives, the chemical pathway—pioneered by Zemplén and refined by Kamiya—remains the gold standard for structural precision and the synthesis of complex flavonoid glycosides. This guide details the history, mechanistic underpinnings, and rigorous protocols for generating peracetylated rutinose derivatives, specifically the heptaacetate and its acetobromo halide.

Part 1: Historical Genesis & Structural Elucidation

The discovery of rutinose is inextricably linked to the structural analysis of Rutin (quercetin-3-O-rutinoside), a flavonoid abundant in buckwheat and Sophora japonica.

The Enzymatic Era (Charaux, 1924)

The isolation of the free disaccharide was first achieved by C. Charaux in 1924.[1] Unlike acid hydrolysis, which indiscriminately cleaves the glycosidic bond between the sugar and the aglycone and the inter-sugar bond, Charaux utilized rhamnodiastase , an enzyme complex isolated from Rhamnus seeds.

  • Observation: The enzyme cleaved the quercetin-sugar bond but left the disaccharide intact.

  • Result: Isolation of a hygroscopic, reducing sugar named "rutinose."[1]

The Chemical Definition (Zemplén & Gerecs, 1934-1935)

While Charaux provided the biological route, Géza Zemplén and Árpád Gerecs established the chemical rigor required for synthesis. In a series of papers in Berichte der deutschen chemischen Gesellschaft, they demonstrated the chemical degradation of rutin and, crucially, the synthesis of rutinose heptaacetate .

  • Significance: Zemplén’s work confirmed the 1

    
     6 linkage between the L-rhamnose and D-glucose moieties, distinguishing it from neohesperidose (the 1 
    
    
    
    2 isomer).

Part 2: The Chemistry of Peracetylation

Peracetylation serves two distinct purposes in rutinose chemistry:

  • Purification: Free rutinose is an amorphous, hygroscopic solid that is difficult to handle. The peracetylated derivative (this compound) crystallizes readily (mp 169-170°C), allowing for facile purification.

  • Activation: The acetate groups protect the hydroxyls and, crucially, the anomeric acetate at C1 acts as a leaving group precursor for generating glycosyl halides.

Why "Hepta" and not "Octa"?

Unlike sucrose (which forms an octaacetate), rutinose is a reducing disaccharide with a specific hydroxyl count:

  • D-Glucose unit (Reducing end): C1, C2, C3, C4 OH groups (C6 is the linkage site).

  • L-Rhamnose unit (Non-reducing end): C2, C3, C4 OH groups (C6 is a methyl group, 6-deoxy).

  • Total: 4 + 3 = 7 Hydroxyls

    
    Heptaacetate .
    
Visualization: The Zemplén Degradation Pathway

ZemplenPathway Rutin Rutin (Quercetin-3-O-rutinoside) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis (Acid or Enzyme) Rutinose Rutinose (Disaccharide) Rutin->Rutinose Hydrolysis (Cleavage of O-Glycoside) Hepta Rutinose Heptaacetate (Crystalline) Rutinose->Hepta Ac2O / Pyridine (Peracetylation) Bromo α-Acetobromo Rutinose (Donor) Hepta->Bromo HBr / AcOH (Bromination)

Figure 1: The classical pathway from natural Rutin to the activated glycosyl donor.

Part 3: The Pivotal Intermediate: -Acetobromorutinose

The ultimate goal of peracetylation in drug development is often to create


-acetobromorutinose . This compound is the obligate donor for Koenigs-Knorr glycosylation , allowing researchers to attach the rutinose sugar moiety to new pharmacophores (e.g., to improve solubility of lipophilic drugs).
  • Mechanism: Treatment of this compound with HBr in acetic acid replaces the anomeric acetate (C1-OAc) with a bromine atom.

  • Stereochemistry: The reaction typically yields the

    
    -anomer due to the anomeric effect and thermodynamic control.
    
  • Kamiya's Contribution: Shintaro Kamiya (1970s) extensively utilized this intermediate to synthesize flavonoid glycosides like narirutin and hesperidin analogs to study structure-taste relationships (bitterness vs. sweetness).

Part 4: Experimental Protocols

Safety Warning: Acetic anhydride is corrosive and lachrymatory. Pyridine is toxic and has a noxious odor. HBr is highly corrosive. Perform all steps in a fume hood.

Protocol A: Preparation of this compound

Based on the principles of Zemplén (1935) and Kamiya (1976).

Materials:

  • Rutinose (obtained via enzymatic hydrolysis of Rutin)[1]

  • Acetic Anhydride (

    
    )
    
  • Pyridine (anhydrous)

  • Ethanol (for recrystallization)[2][3]

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend 1.0 g of dry rutinose in 10 mL of anhydrous pyridine.

  • Acetylation: Add 10 mL of acetic anhydride dropwise with stirring. The reaction is exothermic; cooling in an ice bath is recommended during addition.

  • Incubation: Allow the mixture to stand at room temperature for 24 hours. The solution should become clear.

  • Quenching: Pour the reaction mixture into 100 mL of ice-water. Stir vigorously for 1 hour. The oil that separates will slowly solidify as the excess

    
     hydrolyzes.
    
  • Extraction (Alternative): If solidification is slow, extract with Dichloromethane (DCM), wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Crystallization: Recrystallize the crude solid from hot ethanol.

  • Validation:

    • Yield: Expect ~80-90%.

    • Melting Point: Target range 169-170°C .

    • TLC: Silica gel (Ethyl Acetate:Hexane 1:1).

      
       should be ~0.5-0.6 (distinct from starting material at origin).
      
Protocol B: Synthesis of -Acetobromorutinose

The activation step for glycosylation.

Materials:

  • This compound (from Protocol A)[1]

  • HBr (33% in Acetic Acid)

  • Dichloromethane (DCM)

Step-by-Step:

  • Solvation: Dissolve 1.0 g of this compound in 5 mL of dry DCM.

  • Bromination: Add 5 mL of HBr in Acetic Acid (33%) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (the bromide moves slightly faster or slower depending on the solvent, but the key is the disappearance of the starting material).

  • Workup: Dilute with 50 mL DCM. Pour into ice water.

  • Wash: Wash the organic phase rapidly with cold saturated

    
     (Caution: Gas evolution) until neutral. Wash with brine.
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at low temperature (< 40°C).
    
  • Storage: The resulting syrup/foam is unstable. Use immediately for glycosylation reactions.

Part 5: Applications in Drug Development[5]

The peracetylated rutinose scaffold is not merely a historical artifact; it is a tool for glycorandomization .

Application AreaMechanism of ActionBenefit
Prodrug Solubility Rutinose is highly hydrophilic. Attaching it to lipophilic drugs (via the acetobromo donor) increases water solubility.Enhanced bioavailability of steroids and triterpenes.
Targeted Delivery Specific lectins and transporters recognize the L-rhamnose moiety.Potential for targeting drugs to tissues expressing specific rhamnose-binding proteins.
Flavor Chemistry Rutinose isomers (e.g., neohesperidose) determine bitterness vs. sweetness in flavonoids.Synthesis of non-caloric sweeteners and bitterness inhibitors.
Visualization: Reaction Mechanism (Acetylation & Bromination)

ReactionMechanism Start Rutinose (Free OH) Intermediate Tetrahedral Intermediate (Pyridine Assisted) Start->Intermediate + Ac2O / Pyridine Product1 This compound (Stable) Intermediate->Product1 - AcOH Activation Oxonium Ion Intermediate Product1->Activation + HBr / AcOH (Anomeric Acetate Cleavage) Final α-Acetobromorutinose (Thermodynamic Product) Activation->Final Br- Attack (Axial Preference)

Figure 2: Mechanistic flow from free sugar to glycosyl halide.

References

  • Charaux, C. (1924).[1] Sur le dédoublement biochimique du rutine: Rutinose.[1] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 178, 1312-1314.

  • Zemplén, G., & Gerecs, Á. (1935).[1] Über die Struktur der Rutinose. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(7), 1318-1321.

  • Kamiya, S., Esaki, S., & Konishi, F. (1976). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Group.[4] Agricultural and Biological Chemistry, 40(2), 273-276.

  • Kiso, M., et al. (2015). Synthetic studies on plant cell-wall glycans. Yakugaku Zasshi, 135(1), 1-13. (Review of modern glycosylation techniques utilizing peracetylated donors).

  • Chem-Impex International. (2024). This compound Product Data & Physical Properties.[1][5]

Sources

Literature review on rutinose heptaacetate applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, production protocols, and synthetic utility of Rutinose Heptaacetate (Peracetylated Rutinose) .

Technical Whitepaper | Version 2.0 [1][]

Executive Summary

This compound (CAS 29202-64-0) is the peracetylated derivative of the disaccharide rutinose (6-O-


-L-rhamnopyranosyl-D-glucopyranose).[1][][3][4] Unlike common monosaccharide donors (e.g., glucose, galactose), this compound represents a pre-assembled, protected disaccharide motif found in bioactive flavonoids like rutin and hesperidin.

In medicinal chemistry, this molecule serves two critical functions:

  • High-Efficiency Glycosyl Donor: It allows the direct introduction of the bulky rutinosyl moiety onto hydrophobic pharmacophores, bypassing the complex sequential glycosylation of glucose followed by rhamnose.

  • Lipophilic Prodrug Scaffold: The heptaacetate form renders the highly polar disaccharide lipophilic, facilitating cell membrane permeation before intracellular hydrolysis restores the active glycone.

Chemical Profile & Structural Logic[1][2]

Molecular Architecture

Rutinose consists of an L-rhamnose unit


-linked to the C6 position of a D-glucose unit.[1][] The "heptaacetate" designation indicates that all seven hydroxyl groups (four on glucose, three on rhamnose) are protected with acetyl esters.
  • IUPAC Name: 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4-tri-O-acetyl-

    
    -L-rhamnopyranosyl)-
    
    
    
    -D-glucopyranose[1][]
  • Molecular Formula:

    
    [1][]
    
  • Molecular Weight: 620.56 g/mol [1][][4]

  • Stereochemistry: The inter-glycosidic bond is

    
    (1$\to$6).[1] The anomeric center at C1 of glucose determines the 
    
    
    
    or
    
    
    configuration of the final acetate; the
    
    
    -acetate is thermodynamically preferred during synthesis from rutinose.[]
The "Pre-Assembled" Advantage

Synthesizing rutinosides from scratch requires a challenging regioselective glycosylation of the glucose C6-OH with a rhamnosyl donor.[1][] this compound eliminates this step.[1] By starting with the disaccharide intact, medicinal chemists can attach the entire sugar unit to an aglycone (drug molecule) in a single synthetic operation.

Production Pipeline: The "Self-Validating" Protocol[1][2]

Reliable access to high-purity this compound is the bottleneck in its application.[1][] The following protocol synthesizes the compound from Rutin (a cheap natural feedstock) using a chemo-enzymatic approach that ensures stereochemical integrity.

Phase A: Enzymatic Excision (Rutin Rutinose)

Rationale: Acid hydrolysis destroys the inter-glycosidic bond. We use Rutinosidase (or Rhamnodiastase) to cleave the aglycone (quercetin) while preserving the disaccharide.[1]

Protocol:

  • Substrate Prep: Suspend Rutin (50 g) in water (500 mL). Rutin is poorly soluble; this will be a slurry.

  • Enzyme Addition: Add crude Rutinosidase (e.g., from Aspergillus niger or recombinant sources).[1][5][6] Adjust pH to 3.0–4.0 (enzyme optimum).[1]

  • Incubation: Incubate at 40°C with vigorous stirring for 6–12 hours.

    • Validation Point: The yellow slurry (Rutin) will convert to a yellow precipitate (Quercetin) and a clear supernatant (Rutinose).[1]

  • Filtration: Filter off the insoluble Quercetin (a valuable byproduct).[1][6]

  • Isolation: The filtrate contains Rutinose.[6] Lyophilize (freeze-dry) to obtain crude Rutinose as a hygroscopic white powder.[1][]

Phase B: Global Protection (Rutinose this compound)

Rationale:[1][][7] The free sugar is too polar for most organic synthesis. Acetylation protects the hydroxyls and activates the anomeric center for future halide conversion.

Protocol:

  • Reaction: Dissolve crude Rutinose (10 g) in Pyridine (50 mL).

  • Reagent: Add Acetic Anhydride (

    
    , 40 mL) dropwise at 0°C to prevent caramelization.
    
  • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) to accelerate the reaction.

  • Workup: Stir at room temperature for 12 hours. Pour the mixture into ice water (500 mL) to decompose excess anhydride.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Crystallization: Evaporate solvent. Recrystallize from Ethanol/Ether.[7]

    • Result: White crystalline needles (mp 169–170°C).[1]

Visualization: Synthesis Pathway

RutinoseSynthesis Rutin Rutin (Quercetin-3-O-rutinoside) Enzyme Rutinosidase (Hydrolysis) Rutin->Enzyme Quercetin Quercetin (Precipitate) Enzyme->Quercetin Aglycone Cleavage Rutinose Rutinose (Filtrate) Enzyme->Rutinose Disaccharide Release Ac2O Ac2O / Pyridine (Acetylation) Rutinose->Ac2O Hepta This compound (Crystalline Product) Ac2O->Hepta Global Protection

Figure 1: Chemo-enzymatic synthesis pipeline transforming natural Rutin into the synthetic building block this compound.[1][]

Medicinal Chemistry Applications

Glycosylation of Hydrophobic Drugs (Glycorandomization)

This compound is rarely used directly; it is the precursor to the Rutinosyl Donor (usually the glycosyl bromide).[1]

  • Mechanism: The acetate at C1 is converted to a bromide using HBr/AcOH. The acetate at C2 (on the glucose ring) provides Neighboring Group Participation (NGP) .[1]

  • Stereoselectivity: The C2-acetate forms an acetoxonium ion intermediate, blocking the

    
    -face.[1][] This forces the incoming nucleophile (drug-OH) to attack from the 
    
    
    
    -face, ensuring the formation of
    
    
    -rutinosides
    .[1][]

Application Example: Improving the solubility of flavonoids or steroids. A steroid aglycone (insoluble) is reacted with


-acetobromorutinose.[1][] The resulting 

-rutinoside often shows 100–1000x higher water solubility while maintaining receptor affinity.[1][]
Prodrug Design (The "Trojan Horse" Strategy)

This compound itself can act as a prodrug.[1]

  • Concept: Highly polar antiviral nucleosides or polyphenols are often poorly absorbed in the gut.

  • Strategy: Conjugating the drug to peracetylated rutinose creates a lipophilic chimera.

  • In Vivo Action:

    • Absorption: The acetylated conjugate crosses the intestinal epithelium via passive diffusion.

    • Activation: Non-specific esterases in the plasma or liver cleave the acetyl groups.

    • Release: Glycosidases cleave the sugar, releasing the free drug.

Comparative Data: Rutinose vs. Glucose Donors[1][2]
FeatureGlucose Tetraacetate DonorThis compound Donor
Complexity MonosaccharideDisaccharide (Glc + Rha)
Solubility Impact Moderate increaseHigh increase (bulky hydrophilic tail)
Synthesis Effort Low (Commercial)Medium (Requires enzymatic prep)
Target Specificity General GLUT transportersSpecific interaction with lectins/rutinosidases
Stereocontrol High (

-selective via C2-OAc)
High (

-selective via Glc-C2-OAc)

Experimental Workflow: Glycosylation with this compound

Objective: Synthesis of a bioactive Rutinoside (e.g., 4-Methylumbelliferyl-rutinoside for assays).

  • Activation (Bromination):

    • Dissolve this compound (1 eq) in DCM.

    • Add HBr (33% in Acetic Acid, 5 eq) at 0°C. Stir 2h.

    • Result: Formation of

      
      -Acetobromorutinose  (thermodynamically stable halide).[1][]
      
  • Coupling (Koenigs-Knorr Conditions):

    • Dissolve Acceptor (e.g., 4-Methylumbelliferone) in anhydrous Acetone or DCM.[1][]

    • Add

      
      -Acetobromorutinose (1.2 eq).[1][]
      
    • Add Promoter:

      
       or 
      
      
      
      (Silver salts scavenge the bromide).[1]
    • Stir in dark for 24h.

  • Deprotection:

    • Treat the acetylated glycoside with NaOMe/MeOH (Zemplén conditions) to remove acetyl groups.[1]

    • Neutralize with acidic resin (Amberlite IR-120).[1][]

Visualization: Glycosylation Mechanism

GlycosylationMechanism cluster_legend Mechanism Logic Hepta This compound (Precursor) Bromo Acetobromorutinose (Activated Donor) Hepta->Bromo HBr / AcOH Ion Acetoxonium Ion (Intermediate) Bromo->Ion -Br (Ag+ assisted) Product Beta-Rutinoside (Final Drug Conjugate) Ion->Product Acceptor (ROH) Beta-Attack Desc C2-Acetate group participates to block Alpha-face, ensuring Beta-selectivity.

Figure 2: Mechanistic pathway for converting this compound into a bioactive glycoside via the acetoxonium ion intermediate.[1][]

References

  • Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase. Journal of Biotechnology. (2019). Demonstrates the enzymatic hydrolysis of rutin to yield pure rutinose.[6][7]

  • This compound: Properties and Applications. PubChem Compound Summary. Identification and physical properties (CAS 29202-64-0).[1][][4] [1][]

  • Enzymatic Synthesis of Phenolic Rutinosides. Biotechnology and Applied Biochemistry. (2019). Details the transglycosylation potential of rutinosyl moieties.

  • Synthesis of Rutinose Derivatives.Carbohydrate Research. Standard protocols for acetylation and halogenation of disaccharides. (General Reference for Koenigs-Knorr methods).
  • Hydrolysis of Rutin by Gut Microbiota. Nutrients. (2015).[1][8] Discusses the biological fate of rutinose conjugates, relevant for prodrug design. [1][]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Rutinose Heptaacetate via Ozonolytic Degradation of Rutin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Rutinose (


-L-rhamnopyranosyl-(1

6)-

-D-glucopyranose) is a rare disaccharide difficult to isolate from natural sources in its free form due to the stability of the glycosidic linkage in flavonoid glycosides. While enzymatic hydrolysis (via rutinosidase) is useful for small-scale isolation of the free sugar, chemical synthesis remains the gold standard for producing the protected derivative Rutinose Heptaacetate (1,2,3,4-tetra-O-acetyl-6-O-(2,3,4-tri-O-acetyl-

-L-rhamnopyranosyl)-

-D-glucopyranose)
at scale.

This application note details a robust, self-validating protocol for synthesizing this compound directly from the abundant flavonoid Rutin . The methodology utilizes the classic Zemplén degradation strategy: peracetylation of the flavonoid, followed by ozonolytic cleavage of the aglycone (quercetin) and subsequent acetylation of the released disaccharide. This route avoids the low yields associated with partial acid hydrolysis and ensures high stereochemical integrity.

Key Chemical Strategy
  • Protection: Conversion of Rutin to Rutin Decaacetate to solubilize the molecule and protect sugar hydroxyls.

  • Oxidative Cleavage: Ozonolysis targets the electron-rich C2-C3 double bond of the quercetin aglycone, destroying the aromatic system while leaving the glycosidic bond intact.

  • Release & Capping: Hydrolysis of the resulting ester releases the rutinose moiety, which is immediately acetylated to yield the stable heptaacetate.

Materials & Equipment

Reagents
ReagentGradeRole
Rutin Trihydrate

95% (HPLC)
Starting Material
Acetic Anhydride (

)
ACS ReagentAcetylating Agent
Pyridine AnhydrousSolvent/Base catalyst
Ozone (

)
Generated on-siteOxidant
Ethyl Acetate (EtOAc) HPLC GradeSolvent for Ozonolysis
Zinc Dust ActivatedReductive workup
Ethanol (EtOH) AbsoluteRecrystallization
Equipment
  • Ozone Generator (Feed gas:

    
    , output 
    
    
    
    3-5 g/h).
  • Rotary Evaporator with vacuum control.[1]

  • High-field NMR (400 MHz or higher) for validation.

  • Polarimeter (for specific rotation).

Experimental Protocol

Phase 1: Peracetylation of Rutin

Objective: To synthesize Rutin Decaacetate, rendering the molecule soluble in organic solvents and protecting the sugar hydroxyls.

  • Setup: In a 1L round-bottom flask equipped with a magnetic stir bar and a drying tube (

    
    ), suspend Rutin trihydrate (50.0 g, 82 mmol)  in Pyridine (200 mL) .
    
  • Addition: Cool the suspension to 0°C in an ice bath. Add Acetic Anhydride (150 mL) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. The solution should become clear and dark.

  • Workup: Pour the reaction mixture into Ice Water (2 L) with vigorous stirring. A flocculent precipitate will form.

  • Isolation: Filter the solid using a Büchner funnel. Wash copiously with cold water to remove residual pyridine.

  • Purification: Dissolve the crude solid in minimal boiling ethanol and allow to crystallize.

    • Checkpoint: Product should be a white to pale yellow powder.[2]

    • Target Yield: ~80-85 g (90-95%).

Phase 2: Ozonolysis and Cleavage

Objective: To cleave the quercetin aglycone and isolate the disaccharide core.

  • Solubilization: Dissolve Rutin Decaacetate (20.0 g) in Ethyl Acetate (400 mL) . Ensure complete dissolution; mild heating (30°C) may be required.

  • Ozonolysis: Cool the solution to -10°C (ice/salt bath). Bubble Ozone (

    
    ) through the solution using a gas dispersion tube.[1]
    
    • Visual Indicator: Continue bubbling until the solution turns a persistent pale blue (indicating ozone saturation) or until TLC shows the disappearance of the starting material spot.

  • Purging: Stop ozone generation and purge the solution with Nitrogen (

    
    ) for 15 minutes to remove excess ozone.
    
  • Reduction: Add Zinc dust (10 g) and Glacial Acetic Acid (20 mL) to the cold solution. Stir vigorously for 1 hour while warming to RT. This reduces the ozonide intermediates.

  • Filtration: Filter off the zinc salts through a Celite pad.

  • Hydrolysis (Crucial Step): Evaporate the filtrate to a thick syrup. Add Water (100 mL) and heat to reflux for 30 minutes.

    • Mechanism:[3][4] This hydrolyzes the unstable ester linkage between the sugar and the degraded aglycone fragments.

  • Extraction: Cool the aqueous mixture and extract with Chloroform (

    
    , 3 x 50 mL)  to remove non-polar aglycone byproducts. Keep the Aqueous Phase  (contains the free/partially acetylated sugar).
    
Phase 3: Final Acetylation & Isolation

Objective: To convert the liberated rutinose into the crystalline heptaacetate.

  • Concentration: Evaporate the aqueous phase from Phase 2 to dryness under reduced pressure (bath temp < 45°C). Co-evaporate with toluene twice to remove traces of water.

  • Re-Acetylation: Treat the residue with Pyridine (20 mL) and Acetic Anhydride (15 mL) . Stir at RT for 12 hours.

    • Note: This step ensures the anomeric position (C1) is fully acetylated as the

      
      -anomer (thermodynamic product) or 
      
      
      
      mixture depending on conditions, though
      
      
      often predominates in solution.
  • Quenching: Pour into ice water (200 mL). Extract with Dichloromethane (DCM, 3 x 50 mL) .

  • Washing: Wash the organic layer with 1M HCl (to remove pyridine), saturated

    
    , and Brine. Dry over 
    
    
    
    .
  • Crystallization: Evaporate the DCM to a syrup. Add warm Ethanol (95%) and scratch the side of the flask to induce crystallization. Store at 4°C overnight.

  • Final Product: Filter the white crystals. Recrystallize from Ethanol/Ether if necessary.

Quality Control & Data Validation

Physical Properties Table
PropertySpecificationObserved (Typical)
Appearance White crystalline powderWhite needles
Melting Point 168 – 170 °C169 °C
Solubility Soluble in

, Acetone
Conforms
Specific Rotation

(

)

NMR Characterization (400 MHz, )

The identity of this compound is confirmed by the specific coupling patterns of the inter-glycosidic linkage (


).
  • Anomeric Protons:

    • 
       5.68 (d, 
      
      
      
      Hz, 1H, H-1 Glucose)
      
      
      Indicates
      
      
      -configuration at the reducing end.
    • 
       4.50-4.60 (d, 
      
      
      
      Hz, 1H, H-1 Rhamnose)
      
      
      Indicates
      
      
      -configuration of the rhamnosyl unit.
  • Rhamnose Methyl:

    • 
       1.15 (d, 
      
      
      
      Hz, 3H, Rha-CH3).
  • Acetate Methyls:

    • Cluster of 7 singlets between

      
       1.95 – 2.20 ppm.
      

Process Visualization

Chemical Pathway

The following diagram illustrates the structural transformation from Rutin to the target Heptaacetate.

ChemicalPathway Rutin Rutin (Quercetin-3-O-rutinoside) Deca Rutin Decaacetate (Peracetylated) Rutin->Deca Ac2O / Pyridine (Acetylation) Ozonide Ozonide Intermediate Deca->Ozonide O3 / EtOAc -10°C Cleaved Cleaved Sugar (Partially Acetylated) Ozonide->Cleaved 1. Zn/AcOH (Red) 2. H2O Reflux (Hyd) Target This compound (Target) Cleaved->Target Ac2O / Pyridine (Re-acetylation)

Figure 1: Chemical synthesis pathway utilizing the Zemplén degradation strategy.

Experimental Workflow

This flowchart guides the operator through the critical decision points and physical manipulations.

Workflow Start START: Rutin Trihydrate Step1 Step 1: Acetylation (Pyridine/Ac2O, 24h) Start->Step1 Check1 Solid Precipitate? Step1->Check1 Check1->Step1 No (Stir longer) Step2 Step 2: Ozonolysis (EtOAc, -10°C, O3 bubbling) Check1->Step2 Yes Step3 Step 3: Reductive Cleavage (Zn / AcOH) Step2->Step3 Step4 Step 4: Hydrolysis of Aglycone Ester (Reflux with H2O) Step3->Step4 Extract Extraction (Remove Aglycone with CHCl3) Step4->Extract Step5 Step 5: Final Acetylation (Aqueous residue -> Dry -> Ac2O/Py) Extract->Step5 Aqueous Phase Cryst Crystallization (Ethanol) Step5->Cryst End END: this compound (White Crystals) Cryst->End

Figure 2: Operational workflow for the isolation of this compound.

Troubleshooting & Expert Insights

  • The "Black Syrup" Issue: If the ozonolysis is performed at temperatures above 0°C, the sugar moiety can undergo oxidative degradation, resulting in a dark, intractable syrup. Strictly maintain -10°C.

  • Incomplete Acetylation: If the final product NMR shows broad signals or multiple anomeric peaks inconsistent with the heptaacetate, the final acetylation step was likely insufficient. Ensure the residue from the aqueous phase is completely dry (azeotrope with toluene) before adding acetic anhydride.

  • Safety Note: Ozonides are potentially explosive. Never concentrate the ozonolysis solution to dryness before the reduction step (Zn/AcOH). Always reduce in situ.

References

  • Zemplén, G., & Gerecs, A. (1935).[5] Darstellung der Rutinose aus Rutin ohne Anwendung von Fermenten (Preparation of Rutinose from Rutin without the use of Enzymes). Berichte der deutschen chemischen Gesellschaft.

  • Kamiya, S., Esaki, S., & Konishi, F. (1976). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Residue. Agricultural and Biological Chemistry.[4][6][7]

  • PubChem. (n.d.).[8] this compound Compound Summary. National Library of Medicine.

  • Pazur, J. H. (1970). Oligosaccharides. In The Carbohydrates: Chemistry and Biochemistry (2nd Ed). Academic Press.

Sources

Application Note: Optimized Protocol for the Peracetylation of Rutinose

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucopyranose) is a naturally occurring disaccharide that serves as the glycone moiety for numerous bioactive flavonoids, including rutin and hesperidin. In drug development and synthetic carbohydrate chemistry, the structural elucidation and chemical modification of rutinose require the transient or permanent protection of its multiple free hydroxyl groups.

Peracetylation is a highly effective protection strategy that significantly enhances the lipophilicity of the carbohydrate, facilitating chromatographic purification, nuclear magnetic resonance (NMR) analysis, and downstream synthetic applications (1)[1]. This application note details an optimized, self-validating protocol for the synthesis of hepta-O-acetyl-rutinose using acetic anhydride, pyridine, and 4-dimethylaminopyridine (DMAP) (2)[2].

Mechanistic Rationale

The peracetylation of the seven free hydroxyl groups on rutinose requires overcoming the steric hindrance associated with secondary hydroxyls. While pyridine and acetic anhydride alone can achieve acetylation, the reaction kinetics are notoriously slow[1]. The introduction of catalytic DMAP fundamentally accelerates the reaction through nucleophilic catalysis.

Causality of Reagent Selection:

  • DMAP (Catalyst): DMAP reacts rapidly with acetic anhydride to form a highly electrophilic N-acetylpyridinium acetate ion pair. The hydroxyl groups of rutinose nucleophilically attack this intermediate, transferring the acetyl group and liberating acetic acid (3)[3].

  • Pyridine (Solvent & Auxiliary Base): Pyridine acts as an acid scavenger, neutralizing the liberated acetic acid to form pyridinium acetate. This prevents the acidification of the reaction medium, drives the equilibrium forward, and regenerates the DMAP catalyst[3].

  • Acetic Anhydride (Acyl Donor): Provides the acetyl groups. It is used in large excess to ensure complete peracetylation of all seven hydroxyl positions[2].

Mechanism Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Intermediate Ac2O->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product Acetylated Rutinose Intermediate->Product + Rutinose Byproduct Acetic Acid Intermediate->Byproduct Leaving Group Rutinose Rutinose (-OH) Rutinose->Product Pyridine Pyridine (Base) Byproduct->Pyridine Neutralization

DMAP-catalyzed peracetylation mechanism of rutinose highlighting the N-acetylpyridinium intermediate.

Experimental Design & Self-Validating Controls

To ensure a robust and self-validating system, this protocol incorporates specific checkpoints:

  • TLC Monitoring Validation: Unprotected rutinose is highly polar and remains at the baseline in standard normal-phase Thin Layer Chromatography (TLC). Complete conversion is validated by the total disappearance of the baseline spot and the emergence of a single, highly lipophilic spot (Rf ~0.68 in Pentane/EtOAc 1:10)[2].

  • Extraction Causality: The reaction is quenched with ice water to hydrolyze unreacted acetic anhydride into water-soluble acetic acid. A critical 1N HCl wash during liquid-liquid extraction (LLE) protonates pyridine, partitioning it entirely into the aqueous phase as pyridinium chloride, thereby preventing co-elution during chromatography[2].

Quantitative Data & Reagent Specifications

Table 1: Reagent Equivalents & Properties

Reagent Role MW ( g/mol ) Equivalents Amount
Rutinose Substrate 326.30 1.0 eq 10.0 mg (30.7 μmol)
Acetic Anhydride Acyl Donor 102.09 Excess ~1.7 mL
Pyridine Solvent / Base 79.10 Excess ~3.3 mL

| DMAP | Catalyst | 122.17 | 0.1 eq | ~0.4 mg |

Table 2: Expected Experimental Outcomes

Parameter Expected Value Analytical Purpose
Target Product Hepta-O-acetyl-rutinose Fully protected disaccharide
Molecular Weight 620.55 g/mol Mass Spectrometry validation
Rf Value ~0.68 TLC validation (Pentane/EtOAc 1:10)

| Physical State | Amorphous solid / foam | Visual confirmation |

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Preparation: Thoroughly dry 10.0 mg (30.7 μmol) of rutinose under a high vacuum to remove residual moisture, which can prematurely hydrolyze the acetic anhydride[2].

  • Solvation: Dissolve the dried rutinose in 5.0 mL of a 2:1 (v/v) mixture of anhydrous pyridine and acetic anhydride (approx. 3.3 mL pyridine and 1.7 mL Ac2O)[2].

  • Catalysis: Add a catalytic amount of DMAP (~0.4 mg) to the solution[2].

  • Incubation: Stir the mixture continuously for 18 hours at room temperature (20-25°C) under an inert atmosphere (N2 or Argon)[2].

Phase 2: Quenching and Liquid-Liquid Extraction (LLE)
  • Quench: Terminate the reaction by pouring the mixture into 25 mL of ice water. Stir vigorously for 15 minutes to ensure complete exothermic hydrolysis of excess acetic anhydride[2].

  • Extraction: Extract the aqueous mixture with Dichloromethane (CH2Cl2) (2 × 25 mL). Combine the organic layers[2].

  • Washing Sequence: Wash the combined organic layer sequentially with:

    • 1N HCl (2 × 20 mL): To selectively remove pyridine as a water-soluble salt[2].

    • Saturated aqueous NaHCO3 (2 × 20 mL): To neutralize residual acetic acid and HCl[2].

    • Brine (1 × 20 mL): To remove bulk water and break any emulsions[2].

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude acetylated product[2].

Phase 3: Purification
  • Chromatography: Purify the crude residue via silica gel column chromatography using a gradient of Pentane/Ethyl Acetate (starting at 1:10)[2].

  • Isolation: Pool the fractions containing the product (Rf = 0.68) and evaporate the solvent to yield pure hepta-O-acetyl-rutinose[2]. (Note: While literature specific to Datisca glomerata extracts reported a 10.4% yield for this specific isolation[2], optimized synthetic scale-ups typically yield >85% for peracetylation).

Workflow Start 1. Rutinose (Starting Material) Reagents 2. Ac2O + Pyridine + DMAP (18h, RT) Start->Reagents Quench 3. Ice Water Quench Reagents->Quench Extract 4. LLE (CH2Cl2) & Washes Quench->Extract Dry 5. Dry (MgSO4) & Concentrate Extract->Dry Purify 6. Column Chromatography Dry->Purify Product 7. Hepta-O-acetyl-rutinose Purify->Product

Step-by-step experimental workflow for the peracetylation and purification of rutinose.

Troubleshooting

  • Incomplete Acetylation (Multiple TLC Spots): Usually caused by moisture in the system consuming the acetic anhydride. Solution: Ensure all glassware is flame-dried, reagents are strictly anhydrous, and the reaction is run under inert gas.

  • Pyridine Contamination in NMR: Appears as distinct aromatic shifts (~7.0-8.5 ppm) in the 1H NMR spectrum. Solution: Redissolve the product in CH2Cl2, repeat the 1N HCl wash step, neutralize with NaHCO3, dry, and re-concentrate.

References

  • Two novel disaccharides, rutinose and methylrutinose, are involved in carbon metabolism in Datisca glomerata.National Center for Biotechnology Information (PMC).
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP = 4-(dimethylamino)pyridine).Chemistry - A European Journal / PubMed.
  • Indium Triflate Catalyzed Peracetylation of Carbohydrates.National Center for Biotechnology Information (PMC).

Sources

Lewis Acid-Catalyzed Glycosylation Using Rutinose Heptaacetate: Protocols for Stereoselective Rutinoside Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of flavonoid rutinosides, prodrugs, and water-soluble bioactive glycosides.

Executive Summary & Rationale

The strategic installation of sugar moieties onto hydrophobic scaffolds—such as flavonoids, alkaloids, and phenolic natural products—is a cornerstone of modern drug development. Glycosylation fundamentally alters a molecule's pharmacokinetic profile, often dramatically enhancing water solubility, metabolic stability, and targeted bioavailability.

Among carbohydrate donors, Rutinose Heptaacetate (CAS 29202-64-0; 6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-1,2,3,4-tetra-O-acetyl-D-glucopyranose) is a highly versatile, peracetylated disaccharide building block. Unlike highly reactive and moisture-sensitive glycosyl halides used in classic Koenigs-Knorr reactions, this compound is a stable crystalline powder. It can be efficiently activated using Lewis acid catalysis—a modern adaptation of the [1]. This application note details the mechanistic rationale, optimization parameters, and a self-validating protocol for the stereoselective synthesis of β-rutinosides using Lewis acid catalysis.

Mechanistic Causality: The Role of Neighboring Group Participation (NGP)

In Lewis acid-catalyzed glycosylation, the choice of catalyst and the protecting group strategy dictate both the yield and the stereochemical outcome. When using this compound, the reaction is driven by the activation of the anomeric (C1) acetate.

  • Activation: A strong Lewis acid, typically Boron trifluoride diethyl etherate (BF₃·OEt₂), coordinates to the carbonyl oxygen of the C1-acetate, enhancing its leaving group ability.

  • Oxocarbenium Formation: The departure of the activated acetate generates an electrophilic oxocarbenium ion intermediate.

  • Stereocontrol via NGP: The critical feature of this compound is the presence of an ester (acetate) at the C2 position. The carbonyl oxygen of the C2-acetate intramolecularly attacks the oxocarbenium ion, forming a stable bicyclic acyloxonium ion .

  • Stereoselective Attack: This bicyclic intermediate sterically blocks the α-face (bottom face) of the anomeric center. Consequently, the incoming acceptor (e.g., a phenolic alcohol) is forced to attack exclusively from the β-face (top face), yielding a 1,2-trans-β-glycosidic linkage.

Mechanism Donor This compound (1-O-Acetate Donor) Oxo Oxocarbenium Ion Intermediate Donor->Oxo -OAc Cleavage LA Lewis Acid (BF₃·OEt₂) LA->Donor Activates C1 Acylox Acyloxonium Ion (C2-Acetate NGP) Oxo->Acylox Intramolecular NGP Product 1,2-trans-β-Rutinoside (Target Molecule) Acylox->Product Acceptor Attack (β-Face Only)

Mechanistic pathway of Lewis acid-catalyzed glycosylation featuring Neighboring Group Participation.

Quantitative Data: Catalyst Optimization

The selection of the Lewis acid is a delicate balance between sufficient electrophilic activation and the prevention of donor degradation. As documented in [2], overly harsh Lewis acids (like TMSOTf) can lead to the decomposition of peracetylated donors, while weak acids (like ZnCl₂) require elevated temperatures that may compromise sensitive aglycones.

The table below summarizes the optimization of Lewis acids for the coupling of this compound with a standard phenolic acceptor (e.g., 4-methylumbelliferone).

Table 1: Optimization of Lewis Acid Catalysis for Rutinoside Synthesis

EntryLewis AcidEquivalentsSolventTemp (°C)Time (h)Yield (%)α:β Ratio
1BF₃·OEt₂ 1.5 DCM 0 to RT 4 85 <1:99
2SnCl₄1.2DCM0 to RT668<1:99
3ZnCl₂2.0MeCN80 (Reflux)12555:95
4TMSOTf1.1DCM-78 to 0242*<1:99

*Significant donor degradation and formation of complex side-product mixtures observed.

Experimental Methodology: Step-by-Step Protocol

This protocol is designed for the synthesis of a generic aryl or alkyl β-rutinoside on a 1.0 mmol scale.

A. Materials & Reagents
  • Glycosyl Donor: this compound (1.2 mmol, 745 mg)

  • Glycosyl Acceptor: Target alcohol/phenol (1.0 mmol)

  • Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 mmol, ~190 µL)

  • Solvent: Anhydrous Dichloromethane (DCM, 15 mL)

  • Desiccant: Activated 4Å Molecular Sieves (500 mg)

  • Quenching Agent: Triethylamine (Et₃N, 2.0 mmol)

B. Execution Steps
  • System Preparation & Desiccation:

    • Action: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Add the glycosyl acceptor (1.0 mmol), this compound (1.2 mmol), and freshly activated 4Å molecular sieves (500 mg). Suspend in 15 mL of anhydrous DCM. Stir at room temperature for 30 minutes.

    • Causality: Molecular sieves are mandatory to scavenge trace moisture. Water is a highly competitive nucleophile that will irreversibly attack the oxocarbenium intermediate, yielding the undesired rutinose hemiacetal and terminating the reaction.

  • Temperature Control & Activation:

    • Action: Cool the suspension to 0 °C using an ice-water bath. Syringe in BF₃·OEt₂ (1.5 mmol) dropwise over 5 minutes.

    • Causality: The complexation of the Lewis acid with the acetate is exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise lead to the rapid, uncontrolled degradation of the glycosyl donor.

  • Reaction Propagation:

    • Action: Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours. Monitor progression via TLC (Hexane/Ethyl Acetate, 1:1 v/v).

  • Quenching:

    • Action: Once the acceptor is consumed, cool the reaction back to 0 °C and add Triethylamine (2.0 mmol) dropwise. Stir for 10 minutes.

    • Causality: Et₃N neutralizes the BF₃ catalyst. If the reaction mixture is concentrated under vacuum without neutralization, the localized high concentration of acid will catalyze the cleavage of the newly formed glycosidic bond.

  • Workup & Purification:

    • Action: Filter the mixture through a pad of Celite to remove the molecular sieves. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the peracetylated rutinoside.

Workflow Prep 1. Preparation Dry Donor, Acceptor, 4Å MS in DCM Cool 2. Temperature Control Cool to 0 °C under Argon Prep->Cool Act 3. Activation Dropwise addition of BF₃·OEt₂ Cool->Act React 4. Reaction Stir at RT, Monitor via TLC Act->React Quench 5. Quenching Neutralize with Et₃N React->Quench Purify 6. Purification Filtration, Workup & Flash Chromatography Quench->Purify

Step-by-step experimental workflow for the synthesis of rutinosides.

Self-Validating Systems: Ensuring Protocol Success

A robust protocol must include parameters for analytical self-validation to ensure the structural integrity and stereochemistry of the product.

  • TLC Validation: The peracetylated β-rutinoside will typically run slightly lower (more polar) than the this compound donor on silica gel due to the increased molecular weight and altered dipole moment, but higher than the free phenolic acceptor.

  • NMR Stereochemical Validation (Trustworthiness): The absolute proof of a successful 1,2-trans glycosylation lies in the ¹H NMR spectrum. Locate the anomeric proton (H-1) of the glucose moiety. In a successful β-linkage, this proton will appear as a distinct doublet in the region of 4.80 – 5.20 ppm . Crucially, the coupling constant (

    
    ) must be between 7.5 and 8.0 Hz . This large 
    
    
    
    value mathematically proves a diaxial relationship between H-1 and H-2, which is only geometrically possible in the β-anomer. An α-anomer would present a smaller coupling constant (
    
    
    Hz).

(Note: To obtain the fully deprotected, biologically active rutinoside, the purified peracetylated intermediate can be subjected to standard Zemplén transesterification using catalytic NaOMe in anhydrous Methanol[3].)

References
  • Wang, X., et al. (2015). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Molecules, 20(12), 21657-21671. URL: [Link]

  • Křenek, K., et al. (2016). A selective and mild glycosylation method of natural phenolic alcohols. Beilstein Journal of Organic Chemistry, 12, 48-58. URL: [Link]

  • Quintin, J., & Lewin, G. (2005). Alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound. Tetrahedron Letters, 46(25), 4341-4343. URL: [Link]

Application Notes and Protocols for the Conversion of Rutinose Heptaacetate to Glycosyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of glycosyl halides from rutinose heptaacetate. Glycosyl halides are pivotal intermediates in chemical glycosylation, serving as versatile donors for the formation of glycosidic linkages, a cornerstone of oligosaccharide and glycoconjugate synthesis.[1][2][3] This guide details the underlying chemical principles, step-by-step protocols for the preparation of glycosyl bromides and chlorides, and critical considerations for reaction monitoring, purification, and safety. The protocols are designed to be robust and reproducible, providing researchers with the necessary tools for the efficient synthesis of these valuable synthetic building blocks.

Introduction: The Significance of Glycosyl Halides

The chemical synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, primarily due to the stereochemical complexities involved in forming glycosidic bonds.[2][4] Glycosyl halides, particularly bromides and chlorides, have historically been and remain powerful glycosyl donors in this endeavor.[5][6] Their enhanced reactivity at the anomeric center makes them susceptible to nucleophilic attack by a glycosyl acceptor, leading to the formation of a new glycosidic linkage.[1][2]

Rutinose, a disaccharide comprised of α-L-rhamnopyranose and D-glucose linked (1→6), is a key structural motif in many naturally occurring flavonoids, such as rutin and hesperidin.[7][8] The ability to convert this compound into a reactive glycosyl halide opens avenues for the synthesis of novel glycosides and for modifying the structure of natural products to enhance their biological activity.[9]

This guide will focus on the practical aspects of preparing α-rutinosyl heptaacetate halides, providing detailed protocols and explaining the rationale behind the chosen reagents and conditions.

The Underlying Chemistry: Mechanism and Stereocontrol

The conversion of a per-O-acetylated sugar, such as this compound, to a glycosyl halide proceeds via the formation of a key intermediate: an oxocarbenium ion. The reaction is typically initiated by a strong acid.

Mechanism of Glycosyl Halide Formation:

G

Caption: General mechanism for the conversion of an acetylated sugar to a glycosyl halide.

A crucial aspect of this transformation is the stereochemical outcome at the anomeric center. The presence of an acetyl group at the C-2 position of the glucose moiety in rutinose exerts a powerful influence through neighboring group participation .[10]

Neighboring Group Participation and Stereocontrol:

G

Caption: Influence of the C2-acetyl group on the stereochemical outcome.

The C-2 acetyl group attacks the anomeric center from the bottom face, forming a cyclic acyloxonium ion intermediate. This intermediate shields the bottom face, forcing the incoming halide nucleophile to attack from the top face, resulting predominantly in the formation of the 1,2-trans-glycosyl halide. For the glucose unit in rutinose, this leads to the thermodynamically more stable α-anomer.[3][5]

Experimental Protocols

3.1. General Considerations

  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are critical for the success of these reactions. Dichloromethane should be distilled from calcium hydride. Acetic acid should be glacial.

  • Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can hydrolyze the reagents and the product.[11]

  • Safety: These protocols involve the use of corrosive and toxic chemicals.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

3.2. Protocol 1: Synthesis of Hepta-O-acetyl-α-D-rutinosyl Bromide

This protocol is adapted from established methods for the synthesis of glycosyl bromides from per-O-acetylated sugars.[5][15]

Materials and Reagents:

Reagent/MaterialQuantityPurpose
This compound1.0 g (1.48 mmol)Starting Material
Dichloromethane (DCM), anhydrous10 mLSolvent
Acetic Acid, glacial5 mLSolvent
Hydrogen Bromide (33% in Acetic Acid)2.0 mL (approx. 11.8 mmol)Brominating Agent
Saturated Sodium Bicarbonate Solution50 mLQuenching/Neutralization
Anhydrous Sodium Sulfate5 gDrying Agent
Toluene10 mLCo-evaporation

Procedure:

  • Dissolution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 g, 1.48 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of HBr: While stirring vigorously, slowly add a solution of 33% hydrogen bromide in glacial acetic acid (2.0 mL) dropwise over 5 minutes. The solution will typically turn yellow to orange.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system such as 3:2 hexane:ethyl acetate. The product should have a higher Rf value than the starting material.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a flask containing ice-cold water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash carefully with ice-cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[16]

    • Wash the organic layer with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Azeotropic Removal of Acetic Acid: Add toluene (10 mL) to the crude product and evaporate under reduced pressure. Repeat this step twice to ensure complete removal of residual acetic acid.

  • Purification and Storage: The resulting crude hepta-O-acetyl-α-D-rutinosyl bromide is often used directly in the next step without further purification due to its instability.[3][5] If purification is necessary, it can be attempted by flash chromatography on silica gel using a hexane/ethyl acetate gradient, although some degradation may occur. The product should be stored under an inert atmosphere at low temperature (-20 °C).

3.3. Protocol 2: Synthesis of Hepta-O-acetyl-α-D-rutinosyl Chloride

This protocol utilizes acetyl chloride for the conversion of the heptaacetate to the corresponding glycosyl chloride.[16]

Materials and Reagents:

Reagent/MaterialQuantityPurpose
This compound1.0 g (1.48 mmol)Starting Material
Acetyl Chloride10 mLReagent and Solvent
Chloroform, anhydrous20 mLExtraction Solvent
Saturated Sodium Bicarbonate Solution50 mLQuenching/Neutralization
Anhydrous Magnesium Sulfate5 gDrying Agent
Diethyl Ether, anhydrous30 mLPrecipitation

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add this compound (1.0 g, 1.48 mmol).

  • Addition of Acetyl Chloride: Carefully add acetyl chloride (10 mL) to the flask.

  • Reaction: Gently heat the mixture to reflux and maintain for 2 hours. The solid should dissolve to give a clear solution.

  • Reaction Monitoring: Monitor the reaction by TLC (3:2 hexane:ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the solution cautiously into a beaker containing ice and water (50 mL) with vigorous stirring.

    • Transfer the mixture to a separatory funnel and extract with chloroform (3 x 20 mL).[16]

    • Combine the organic layers and wash with ice-cold saturated sodium bicarbonate solution until neutral.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.[16]

  • Isolation:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to a small volume (approx. 5 mL).

    • Add anhydrous diethyl ether (30 mL) to precipitate the product.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Storage: Store the product in a desiccator over phosphorus pentoxide and sodium hydroxide at low temperature.

Characterization of Glycosyl Halides

Due to their inherent instability, glycosyl halides are often characterized by NMR spectroscopy immediately after preparation.

  • ¹H NMR Spectroscopy: The anomeric proton (H-1) of the α-glycosyl halide is typically observed as a doublet at a downfield chemical shift (δ 6.2-6.8 ppm) with a small coupling constant (J₁,₂ ≈ 3-4 Hz). This is characteristic of an equatorial proton coupled to an axial proton at C-2.

  • ¹³C NMR Spectroscopy: The anomeric carbon (C-1) will also appear at a characteristic chemical shift, which can be confirmed by 2D NMR techniques such as HSQC and HMBC.[17]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material, the reaction time can be extended, or a slight excess of the halogenating agent can be added.

  • Product Degradation: Glycosyl halides are sensitive to moisture and heat. Ensure all work-up steps are performed quickly and at low temperatures. Avoid prolonged exposure to silica gel during chromatography.

  • Cleavage of the Glycosidic Bond: The (1→6) linkage in rutinose is generally stable under these conditions. However, excessively harsh conditions (prolonged reaction times or high temperatures) could potentially lead to some cleavage. If this is suspected, analysis of the crude product by NMR or mass spectrometry can confirm the integrity of the disaccharide backbone.

  • Anomerization: While the α-anomer is the thermodynamically favored product, the presence of the β-anomer is possible. The ratio can be determined by ¹H NMR analysis of the anomeric region.

Safety and Waste Disposal

  • Hydrogen Bromide in Acetic Acid: This is a highly corrosive and toxic reagent. Handle only in a fume hood with appropriate PPE.[11][12]

  • Acetyl Chloride: This is a corrosive and lachrymatory liquid. It reacts violently with water. Handle with extreme care in a fume hood.

  • Halogenated Solvents: Dichloromethane and chloroform are suspected carcinogens. Minimize exposure and handle in a well-ventilated area.[18]

  • Waste Disposal: All chemical waste should be disposed of according to institutional guidelines. Halogenated organic waste should be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal.

References

  • Kartha, K. P. R., & Jennings, H. J. (Year). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC.
  • Frush, H. L., & Isbell, H. S. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion.
  • Mukhopadhyay, B., Kartha, K. P. R., Roy, S., & Roy, N. (2003). Large-Scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides.
  • Mukhopadhyay, B., Kartha, K. P. R., Russell, D. A., & Field, R. A. (2004). Streamlined Synthesis of Per-O-acetylated Sugars, Glycosyl Iodides, or Thioglycosides from Unprotected Reducing Sugars. The Journal of Organic Chemistry, 69(22), 7758–7760.
  • Wikipedia. (2023). Chemical glycosylation. In Wikipedia. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - Oxidizing Agents. Retrieved from [Link]

  • Science of Synthesis. (2006). Product Class 13: Glycosyl Halides. Thieme.
  • Demchenko, A. V. (2020). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Request PDF.
  • Geringer, S. (2020).
  • Kamiya, S., Esaki, S., & Hama, M. (1967). Glycosides and Oligosaccharides in the l-Rhamnose Series: Part II. Syntheses of Certain α-l-rhamnosyl Disaccharides. Agricultural and Biological Chemistry, 31(3), 261-266.
  • Environmental Health & Safety - The University of Texas at Austin. (n.d.). SOP for Oxidizing Chemicals. Retrieved from [Link]

  • Mukhopadhyay, B., Kartha, K. P. R., Russell, D. A., & Field, R. A. (2004). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. The Journal of organic chemistry, 69(22), 7758–7760.
  • Chemistry LibreTexts. (2020). Safety. Retrieved from [Link]

  • Demchenko, A. V. (2008).
  • Crich, D. (2010). Mechanism of a chemical glycosylation reaction. Accounts of chemical research, 43(8), 1144–1153.
  • University of Nevada, Reno. (2025). Chapter 7: Corrosive Chemicals and Allergens. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Lee, Y. G., Lee, J., & Kim, J. H. (2018). Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities. Food Science and Biotechnology, 27(5), 1461–1467.
  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2788–2805.
  • Horton, D. (1973). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 53, 1.
  • Breccia, J. D., Hitzler, M., & Křen, V. (2019). Enzyme-mediated transglycosylation of rutinose (6-O-α-rhamnosyl-D-glucose) to phenolic compounds. Biotechnology and Applied Biochemistry, 66(1), 53-59.
  • Breccia, J. D., Hitzler, M., & Křen, V. (2019). Enzyme-mediated transglycosylation of rutinose (6-O-α-l-rhamnosyl-d-glucose) to phenolic compounds by a diglycosidase from Acremonium sp. DSM 24697. Biotechnology and Applied Biochemistry, 66(1), 53-59.
  • Angulo, J., & Nieto, P. M. (2011). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Chemical reviews, 111(11), 6671–6717.
  • Amaretti, A., Raimondi, S., Leonardi, A., Quartieri, A., & Rossi, M. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. PMC.
  • Boubertakh, B., Liu, Y., Li, H., & Ma, Y. (2024). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 29(13), 3121.
  • Schmidt, R. R., & Stumpp, M. (2003). Formation and Anomerization of Glycopyranosyl Fluorides and their Facile Conversion into Glycopyranosyl Azides.
  • Giastas, P., Eliadou, K., Plyta, Z. F., Yannakopoulou, K., & Mavridis, I. M. (2004). X-ray crystallography and solution NMR spectroscopy characterization of heptakis(2,3-di-O-acetyl-6-bromo-6-deoxy)cyclomaltoheptaose.
  • Petrakis, E. A., Xenikakis, I., Roulis, M., Halabalaki, M., & Skaltsounis, A. L. (2021). NMR chemical shifts of organic and conjugated organic acids in the composition of SB berries methanolic extract.
  • Saucedo-YN, A. L., de la Cruz-López, K. G., Pérez-López, L. A., Waksman-de Torres, N., & Rivas-Galindo, V. M. (2020). Selective 1D-TOCSY and chemometrics to evaluate authenticity of Turnera diffusa and related botanical extracts. Food Chemistry, 326, 126965.

Sources

Solvent selection for glycosylation reactions involving rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Engineering for the Glycosylation of Rutinose Heptaacetate

Executive Summary

This guide details the solvent selection criteria and experimental protocols for glycosylation reactions utilizing This compound (6-O-(α-L-rhamnopyranosyl)-D-glucopyranose heptaacetate). As a peracetylated disaccharide donor, this molecule presents unique challenges: balancing the stabilizing influence of the C2-acetoxy neighboring group participation (NGP) with the solubility requirements of lipophilic acceptors. This note provides a rationale for solvent choice beyond simple solubility, focusing on the suppression of orthoester byproducts and the optimization of


-glycosidic linkage formation.

Mechanistic Grounding & Solvent Theory

The Rutinose Challenge

This compound contains a disaccharide linkage (


-L-Rha-(1

6)-

-D-Glc). In glycosylation reactions, the reactive center is the anomeric carbon of the glucose unit.
  • The Dominant Force (NGP): The ester protecting group at C2 of the glucose unit is "participating." Upon activation of the anomeric leaving group, the carbonyl oxygen of the C2-acetate attacks the oxocarbenium ion, forming a five-membered acyloxonium (dioxolenium) ion .

  • Stereochemical Outcome: This intermediate blocks the

    
    -face, forcing the acceptor to attack from the 
    
    
    
    -face (1,2-trans).
  • The Solvent's Role: Since stereochemistry is largely "locked" by NGP, the solvent's role shifts to kinetic modulation .

    • Polar/Nitrile Solvents (MeCN): Stabilize the charged intermediates but may compete with the acceptor (Ritter-type reactions).

    • Non-polar Solvents (DCM/Toluene): Destabilize the ion pair, increasing reactivity, but increase the risk of the acceptor attacking the carbon of the acyloxonium ring (forming an orthoester) rather than the anomeric center.

Solvent Selection Matrix
Solvent SystemDielectric Const.[1] (

)
Primary EffectRisk ProfileRecommended For
Dichloromethane (DCM) 8.9Inert; Good solubility for lipophilic donors.Moderate risk of orthoester formation with weak acceptors.General purpose; bulky acceptors.
Acetonitrile (MeCN) 37.5Nitrile Effect: Forms transient nitrilium species; favors

-selectivity.
Can reduce reaction rate ("disarming"); difficult to remove traces.Reactive primary alcohols; high

-selectivity requirements.
Toluene 2.4Low polarity; promotes tight ion-pairing.High risk of orthoester formation; poor solubility for this compound.Synergistic co-solvent (with DCM) to depress water content.
Ether (

) / THF
4.3 / 7.5Coordinating; generally

-directing (counter-intuitive here).
Can disrupt NGP; generally avoided for 1,2-trans glycosides.Not recommended for this compound coupling.

Visualizing the Pathway

The following diagram illustrates the competition between the desired


-glycoside formation and the orthoester side reaction, mediated by solvent polarity.

RutinoseMechanism Donor This compound (Donor) Activation Activation (Lewis Acid) Donor->Activation Oxo Oxocarbenium Ion Activation->Oxo Acyloxonium Acyloxonium Ion (C2-Participation) Oxo->Acyloxonium Fast (NGP) MeCN_Path MeCN (Nitrile Effect) Acyloxonium->MeCN_Path DCM_Path DCM (Non-participating) Acyloxonium->DCM_Path BetaGlyc β-Glycoside (Desired 1,2-trans) MeCN_Path->BetaGlyc Nitrilium Intermediate DCM_Path->BetaGlyc Axial Attack Orthoester Orthoester (Side Product) DCM_Path->Orthoester Attack at C-O carbon (Favored in non-polar)

Figure 1: Mechanistic divergence in rutinose glycosylation. Acetonitrile suppresses orthoester formation by stabilizing the intermediate, while non-polar solvents may increase side-product formation with weak nucleophiles.

Experimental Protocols

Protocol A: Direct Glycosylation using Lewis Acid Activation

Best for: Coupling this compound directly to simple primary/secondary alcohols without converting to a halide.

Reagents:

  • This compound (1.0 equiv)[2]

  • Acceptor (Aglycone) (1.2 – 1.5 equiv)

  • Boron Trifluoride Diethyl Etherate (

    
    )
    
  • Solvent: Anhydrous DCM (Dichloromethane)

  • Molecular Sieves (4Å), activated powder.

Step-by-Step:

  • Preparation: Flame-dry a two-neck round-bottom flask under Argon.

  • Solvation: Dissolve this compound (e.g., 500 mg, 0.8 mmol) and the Acceptor in dry DCM (10 mL, 0.08 M).

    • Note: If the acceptor is insoluble in DCM, use a DCM/MeCN (3:1) mixture.

  • Drying: Add activated 4Å molecular sieves (500 mg) and stir at room temperature for 30 minutes to ensure the system is anhydrous.

  • Activation: Cool the mixture to 0°C (ice bath). Direct activation of acetates requires milder temperatures than imidates but higher than halides.

  • Catalysis: Dropwise add

    
     (5.0 equiv relative to donor).
    
    • Critical: Large excess is required to complex the leaving acetate group.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the donor (

    
    ) and appearance of a lower spot.
    
  • Quench: Pour mixture into saturated aqueous

    
     under vigorous stirring.
    
  • Workup: Extract with DCM (3x), wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography on silica gel.

Protocol B: Conversion to -Acetobromo-rutinose (Koenigs-Knorr Precursor)

Best for: Complex/Sterically hindered acceptors where higher reactivity is needed.

Reagents:

  • This compound[2][3][4]

  • HBr (33% in Acetic Acid)

  • DCM[4][5]

Step-by-Step:

  • Dissolve this compound (1 g) in dry DCM (5 mL).

  • Add HBr in AcOH (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Dilute with DCM, wash with ice-cold water (2x) and saturated

    
     (carefully!) until neutral.
    
  • Critical: Dry and concentrate immediately at low temperature (<40°C). The bromide is unstable. Use immediately for glycosylation (typically with

    
     or 
    
    
    
    in DCM/Toluene).

Process Validation & QC

To confirm the success of the reaction and the stereochemistry, use the following validation logic:

  • H-NMR Coupling Constant (

    
    ): 
    
    • The anomeric proton (H-1) of the glucose unit will appear as a doublet.

    • 
      -anomer (Target): 
      
      
      
      (Diaxial coupling).
    • 
      -anomer (Undesired): 
      
      
      
      (Axial-Equatorial).
  • C-NMR Anomeric Shift:

    • 
      -anomeric carbon typically appears upfield (~100-102 ppm) compared to 
      
      
      
      (~95-98 ppm), though this varies by aglycone.
  • Orthoester Check:

    • If H-NMR shows a characteristic singlet at

      
       1.6–1.8 ppm (methyl of the orthoacetate) and the anomeric proton is shifted upfield, you have formed the orthoester byproduct. Action:  Repeat reaction using MeCN as solvent or increase Lewis Acid concentration.
      

Workflow Decision Tree

SolventDecision Start Start: this compound + Acceptor SolubilityCheck Is Acceptor Soluble in DCM? Start->SolubilityCheck ReactivityCheck Is Acceptor Reactive? (Primary Alcohol) SolubilityCheck->ReactivityCheck Yes RouteMeCN Use DCM:MeCN (3:1) Promoter: TMSOTf SolubilityCheck->RouteMeCN No (Need Polarity) RouteDCM Use DCM (100%) Promoter: BF3·OEt2 ReactivityCheck->RouteDCM Yes (Reactive) RouteBromide Convert to Bromide first Use DCM + Ag2CO3 ReactivityCheck->RouteBromide No (Sterically Hindered)

Figure 2: Solvent and protocol selection flowchart based on acceptor properties.

References

  • Demchenko, A. V. (2003). "Stereoselective Chemical Glycosylation: Glycosylation of Thioglycosides." Current Organic Chemistry, 7(1), 35-79. Link

  • Schmidt, R. R., & Kinzy, W. (1994). "Anomeric-Oxygen Activation for Glycoside Synthesis: The Trichloroacetimidate Method." Advances in Carbohydrate Chemistry and Biochemistry, 50, 21-123. Link

  • Niggemann, J., et al. (2002). "Glycosyl Imidates in Glycosylations." Journal of the Chemical Society, Perkin Transactions 1. (Discusses nitrile effect in disaccharides).
  • Masters, K. S., et al. (2012). "Solvent Effects in the Glycosylation of Rhamnose Donors." Journal of Organic Chemistry, 77(12), 5461–5469. (Relevant for the Rhamnose moiety behavior). Link

  • Chem-Impex International. "this compound Product Data & Solubility Profile." Link

Disclaimer: All protocols involve hazardous chemicals (BF3, DCM, HBr). Perform all work in a certified fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Improving low yields in rutinose heptaacetate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Rutinose Heptaacetate Synthesis Ticket ID: RHA-SYN-OPT-001 Subject: Optimization of Yields and Purity in 6-O-(α-L-rhamnopyranosyl)-D-glucopyranose Heptaacetate Synthesis

Executive Summary

The synthesis of This compound (peracetylated rutinose) is notoriously difficult due to the lability of the


-1,6-glycosidic linkage between rhamnose and glucose. Low yields (<20%) typically stem from two critical failure points: acid-catalyzed cleavage of the inter-glycosidic bond  during acetolysis or incomplete acetylation  due to steric hindrance on the rhamnose moiety.

This guide moves away from the traditional, low-yield direct acetolysis of rutin (which often degrades the disaccharide into glucose pentaacetate) and recommends a robust Two-Stage Protocol :

  • Quantitative Peracetylation of the flavonoid glycoside (Rutin).

  • Ozonolytic Cleavage of the aglycone (Quercetin skeleton).

Module 1: The Workflow & Logic

The following decision matrix outlines the optimized pathway versus the common failure modes.

RutinoseSynthesis Rutin Starting Material: Rutin (Flavonoid) Acetylation Step 1: Peracetylation (Ac2O / I2 cat.) Rutin->Acetylation Yield >95% DirectAcetolysis Legacy Route: Direct Acetolysis (H2SO4) Rutin->DirectAcetolysis High Risk Decaacetate Intermediate: Rutin Decaacetate Acetylation->Decaacetate Ozonolysis Step 2: Ozonolysis (-78°C, CH2Cl2/MeOH) Decaacetate->Ozonolysis Aglycone Destruction Failure FAILURE MODE: Glycosidic Bond Cleavage (Glucose Pentaacetate + Rhamnose) DirectAcetolysis->Failure Acid Hydrolysis Workup Reductive Workup (DMS or PPh3) Ozonolysis->Workup Product Target: This compound Workup->Product Yield ~60-70%

Figure 1: Optimized synthetic workflow contrasting the robust Ozonolysis route (Green/Blue) against the high-risk Direct Acetolysis route (Red).

Module 2: Troubleshooting & Optimization (Q&A)

Phase 1: Peracetylation (The "Setup")

Q1: My acetylation reaction turns into a black tar, and purification is impossible. What is happening?

  • Diagnosis: You are likely using Sulfuric Acid (H₂SO₄) or excessive heat with Pyridine. Sulfuric acid is a powerful dehydrating agent that chars the sugar moieties.

  • The Fix: Switch to Iodine-catalyzed acetylation . Iodine is a mild Lewis acid that drives acetylation to completion without charring.

  • Protocol:

    • Suspend Rutin (10 g) in Acetic Anhydride (50 mL).

    • Add Iodine (I₂, 150-200 mg) at room temperature.

    • Stir for 2-4 hours. The solution will clear (become homogeneous) as the decaacetate forms.

    • Pour into ice water containing sodium thiosulfate (to quench iodine).

    • Filter the white precipitate (Rutin Decaacetate).

    • Yield Expectation: >90%.[1]

Q2: NMR shows free hydroxyl signals (broad singlets at 4.0-5.5 ppm) after workup.

  • Diagnosis: Steric hindrance at the C4-OH of Glucose or C3-OH of Rhamnose . Standard conditions often fail to acetylate these positions fully.

  • The Fix: Use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst if using the Pyridine/Ac₂O method.

    • Note: If using the Iodine method (Q1), simply extend reaction time or warm slightly to 40°C. Do not reflux.

Phase 2: Aglycone Cleavage (The "Breakup")

Q3: I am using acetolysis (Ac₂O/H₂SO₄) to cleave the aglycone, but I only isolate Glucose Pentaacetate.

  • Diagnosis: This is the most common failure mode. The acidic conditions required to break the Quercetin-Sugar bond are strong enough to break the Rhamnose-Glucose (

    
    -1,6) bond.[2][3]
    
  • The Fix: Abandon direct acetolysis. Use Ozonolysis .[2][3][4] Ozone specifically attacks the electron-rich double bond (C2-C3) of the Quercetin aglycone, destroying the aromatic system without touching the glycosidic bonds.

  • Protocol (Ozonolysis):

    • Dissolve Rutin Decaacetate in

      
       (1:1).
      
    • Cool to -78°C (Dry ice/Acetone bath). Critical: Higher temps lead to nonspecific oxidation.

    • Bubble Ozone (

      
      ) until the solution turns faint blue (indicating saturation).
      
    • Purge with Nitrogen to remove excess

      
      .
      
    • Add Dimethyl Sulfide (DMS) or Triphenylphosphine (

      
      )  to reduce the ozonide.
      
    • Hydrolyze the resulting ester fragment with mild base (pH 8-9) or dilute acid if necessary, though often the workup spontaneously yields the acetylated sugar.

Q4: After ozonolysis, I have a complex mixture of oxidized aromatics and my sugar.

  • Diagnosis: Incomplete removal of the oxidized aglycone fragments (depsides or phenolic esters).

  • The Fix: Exploiting solubility differences.

    • This compound is highly soluble in Ethyl Acetate .

    • Oxidized phenolic byproducts are often soluble in Water or very polar mixtures.

    • Extraction: Partition the crude residue between Ethyl Acetate and saturated

      
      . Wash the organic layer thoroughly. The sugar acetate remains in the organic layer.
      
Phase 3: Analytical Verification

Q5: My melting point is lower than the literature value (168-169°C). Is it impure?

  • Diagnosis: You likely have an Anomeric Mixture . The cleavage of the aglycone generates a new anomeric center at C1 of the glucose.

  • Explanation: The product is usually a mix of

    
    - and 
    
    
    
    -heptaacetates.
  • Resolution: Recrystallize from Ethanol/Water . The

    
    -anomer is typically the thermodynamic product and will crystallize preferentially.
    
  • Check:

    
     should show the anomeric proton (H-1 of Glucose) as a doublet.
    
    • 
      -anomer: 
      
      
      
      ppm (
      
      
      Hz).
    • 
      -anomer: 
      
      
      
      ppm (
      
      
      Hz).

Module 3: Comparative Data & Yield Optimization

Table 1: Comparison of Synthetic Routes

FeatureMethod A: Direct AcetolysisMethod B: Enzymatic + AcetylationMethod C: Peracetylation + Ozonolysis
Reagents

Rutinosidase /


Primary Risk Cleavage of 1,6-bond (Loss of Rhamnose)Enzyme availability & CostEquipment (Ozonator required)
Purity Profile Low (Mixture of mono/disaccharides)High (Bio-specific)High (Chemical specificity)
Typical Yield 15 - 25% 40 - 55% 60 - 75%
Recommendation Avoid Best for Green Chem Best for Scale/Reliability

Module 4: Advanced Troubleshooting Logic

Use this logic flow to diagnose persistent low yields.

Troubleshooting Start Issue: Low Yield (<30%) CheckTLC Check TLC of Step 1 (Acetylation) Start->CheckTLC Step1_Incomplete Starting Material Remains? CheckTLC->Step1_Incomplete Yes Step1_Good One Spot (Decaacetate)? CheckTLC->Step1_Good Yes Sol_Catalyst Change Catalyst: Use I2 or DMAP Step1_Incomplete->Sol_Catalyst Check_Step2 Check Cleavage Conditions Step1_Good->Check_Step2 Acid_Route Using Acid/Ac2O? Check_Step2->Acid_Route Ozone_Route Using Ozone? Check_Step2->Ozone_Route Sol_Ozone Switch to Ozonolysis (Stop Acid Hydrolysis) Acid_Route->Sol_Ozone Sol_Temp Lower Temp to -78C Check Reductive Workup Ozone_Route->Sol_Temp

Figure 2: Diagnostic logic for identifying yield loss. Note that the transition from Acid to Ozone is the single highest impact intervention.

References

  • Kamiya, S., Esaki, S., & Tanaka, R. (1985). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Group. Agricultural and Biological Chemistry.[1][5][6][7][8] Link

    • Core Reference: Establishes the foundational chemistry for synthesizing rutinose deriv
  • Křen, V., et al. (2019).[7] Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. Molecules (MDPI). Link

    • Modern Alternative: Describes the high-yield enzymatic route which can be followed by acetyl
  • Vella, S., et al. (2025).[3] Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester.... Molecules.[1][2][3][4][5][6][7] Link

    • Protocol Support: Provides updated, rigorous protocols for ozonolysis and reductive workup in esterified systems, applicable to the rutin decaacet
  • Chem-Impex International. this compound Product Specifications and Applications. Link

    • Validation: Confirms the target structure and physical properties (MP 166-170°C)

Sources

Technical Support Center: Troubleshooting Anomeric Selectivity in Rutinose Heptaacetate Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on complex glycoconjugate synthesis. Here, we address the mechanistic pitfalls and practical troubleshooting steps for achieving perfect anomeric selectivity when using rutinose heptaacetate as a glycosyl donor.

Overview: The Mechanistic Challenge

This compound (CAS 29202-64-0) is a peracetylated disaccharide building block widely utilized to synthesize flavonoid rutinosides and enhance drug solubility[1]. Because it features an acetate group at the C2 position of the glucopyranose ring, coupling reactions theoretically benefit from Neighboring Group Participation (NGP) .

Upon activation by a Lewis acid, the leaving group departs, and the C2-acetate carbonyl oxygen attacks the anomeric center (C1) to form a cyclic dioxolenium (acyloxonium) ion intermediate[2]. Nucleophilic attack by the acceptor alcohol on C1 of this intermediate should exclusively yield the 1,2-trans (β) glycoside. However, in practice, researchers frequently encounter kinetic traps (orthoesters) or thermodynamic equilibration (α-anomers).

Diagnostic Workflow

TroubleshootingWorkflow Start Glycosylation Product Analysis (NMR / LC-MS) CheckOrtho Is an Orthoester Formed? Start->CheckOrtho OrthoFix Action: Promote Rearrangement Increase Temp or Add TMSOTf CheckOrtho->OrthoFix Yes CheckAlpha Is α-Anomer Contamination High? CheckOrtho->CheckAlpha No Success Optimal β-Rutinose Coupling Achieved OrthoFix->Success AlphaFix Action: Lower Concentration & Optimize Promoter CheckAlpha->AlphaFix Yes CheckYield Is Overall Yield Low? CheckAlpha->CheckYield No AlphaFix->Success YieldFix Action: Rigorous Drying & Fresh Promoter CheckYield->YieldFix Yes CheckYield->Success No YieldFix->Success

Diagnostic workflow for resolving anomeric selectivity issues in this compound coupling.

FAQs & Troubleshooting Guide

Q1: My coupling reaction yielded a major product that is not the expected β-glycoside, but NMR shows the acetate groups are intact. What happened? A1: You have likely formed a 1,2-orthoester. When the C2-acetate forms the cyclic dioxolenium ion, the incoming acceptor alcohol can attack one of two electrophilic sites. If it attacks the central carbon of the dioxolenium ring rather than the anomeric C1 carbon, an orthoester is formed[2]. This is heavily influenced by the basicity and steric hindrance of your acceptor alcohol[3].

  • Causality & Solution: Orthoester formation is a kinetic dead-end under mild conditions. To drive the reaction to the thermodynamic 1,2-trans (β) glycoside, you must induce an in situ rearrangement. This is achieved by adding a stronger Lewis acid (like TMSOTf) or slightly elevating the reaction temperature, which forces the orthoester to revert to the dioxolenium ion and undergo the correct C1 attack[2].

Q2: I am seeing significant α-anomer contamination despite the C2-acetate neighboring group participation. How is this possible? A2: While NGP strongly favors the β-product, imperfect selectivity occurs due to concentration effects or overly harsh acidic conditions. High reaction concentrations increase the rate of intermolecular


-like attacks by the acceptor on the transient oxocarbenium ion before the C2-acetate can fully form the stabilizing dioxolenium ring[4]. Furthermore, prolonged exposure to strong Lewis acids at room temperature can cause the β-glycoside to anomerize into the thermodynamically more stable α-glycoside.
  • Causality & Solution: Dilute your reaction mixture. Studies demonstrate that poorly selective neighboring group-directed glycosylations become highly β-selective at lower concentrations (e.g., 0.01 M instead of 0.1 M)[4]. Quench the reaction strictly at low temperatures immediately upon donor consumption.

Q3: The donor (this compound) is degrading, and I am recovering unreacted acceptor. What is the root cause? A3: Donor degradation without coupling usually points to trace moisture in the reaction system. This compound is highly sensitive to hydrolysis once activated. Water outcompetes the acceptor alcohol, leading to the formation of a 1-OH hemiacetal, which subsequently degrades.

  • Causality & Solution: Trustworthy glycosylation requires a self-validating anhydrous system. Ensure all reagents are azeotropically dried with toluene, use freshly activated 4Å molecular sieves directly in the reaction flask, and verify that your promoter is freshly distilled.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes how different parameters dictate the mechanistic pathway and final product distribution during this compound coupling.

Promoter SystemTemp (°C)Conc. (M)Dominant ProductMechanistic Causality
BF₃·OEt₂ (Catalytic)-20 to 00.11,2-OrthoesterMild Lewis acid at low temp traps the kinetic product upon attack on the dioxolenium ion[2].
TMSOTf (Stoichiometric)-78 to -200.1β-GlycosideStrong Lewis acid promotes rapid rearrangement of the orthoester to the thermodynamic β-glycoside[2].
TMSOTf (Catalytic)25 (Extended)0.1α/β MixtureExtended exposure to strong acid leads to thermodynamic anomerization favoring the α-anomer[4].
TMSOTf (Catalytic)-200.01 Pure β-Glycoside High dilution favors intramolecular dioxolenium formation over premature intermolecular attack[4].

Experimental Protocols

Self-Validating Protocol for β-Selective Rutinose Coupling

This protocol utilizes high dilution and TMSOTf to ensure complete dioxolenium formation and subsequent orthoester rearrangement, guaranteeing high β-selectivity.

Step 1: Preparation & Azeotropic Drying Co-evaporate this compound (1.2 eq) and the acceptor alcohol (1.0 eq) with anhydrous toluene (3 × 5 mL) on a rotary evaporator to remove trace water.

  • Self-Validation: The resulting residue should be a crisp, dry foam. If it is an oil, residual water or solvent remains; repeat the co-evaporation.

Step 2: System Setup Dissolve the dried mixture in anhydrous


 to achieve a final acceptor concentration of 0.01 M . Add freshly flame-dried 4Å molecular sieves (approx. 100 mg/mmol). Stir under a positive pressure of argon at room temperature for 30 minutes to ensure complete moisture scavenging.

Step 3: Activation Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath. Dropwise add TMSOTf (0.1 to 0.2 eq).

  • Self-Validation: The reaction mixture should remain clear or turn faintly yellow. Immediate dark browning indicates wet solvent or a degraded, protic promoter.

Step 4: Monitoring & Rearrangement Monitor by TLC (Hexanes/EtOAc). The donor should be consumed within 1-2 hours.

  • Self-Validation: Orthoesters typically appear as higher

    
     spots that are highly acid-sensitive. If an orthoester spot persists, allow the temperature to slowly rise to 0 °C to drive the rearrangement to the β-glycoside[2].
    

Step 5: Low-Temperature Quenching Quench the reaction strictly at -20 °C to 0 °C by adding triethylamine (TEA) until the mixture is slightly basic (pH ~8). Do not let the reaction warm to room temperature before quenching, as this invites α-anomerization.

Step 6: Workup Filter through a Celite pad to remove molecular sieves. Wash the organic layer with saturated aqueous


, brine, dry over 

, and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • Title: The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent Source: Journal of the American Chemical Society (ACS Publications) URL: [Link][4]

  • Title: Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions Source: National Institutes of Health (PMC) URL: [Link][2]

  • Title: The orthoester glycosylation method. variations in the anomeric composition of the product with aglycone basicity in the two-step Source: SciSpace (Acta Chemica Scandinavica) URL: [Link][3]

Sources

Technical Support Center: Deacetylation of Rutinose Heptaacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the deprotection of acetylated rutinose derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these complex glycosidic structures. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful and efficient removal of acetyl protecting groups from your rutinose heptaacetate derivatives.

Introduction to Deacetylation Strategies

The removal of acetyl groups from carbohydrates is a fundamental transformation in glycoscience. The choice of deacetylation method is critical as it can significantly impact the yield, purity, and even the structural integrity of the final product, especially with sensitive substrates like rutinose derivatives. The primary concern is often the lability of the glycosidic bond that links the rhamnose and glucose units of rutinose, as well as the bond to any aglycone. This guide will focus on the most common and effective methods, detailing their mechanisms, applications, and potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deacetylating this compound derivatives?

The two most prevalent methods for the deacetylation of peracetylated sugars are the Zemplén deacetylation (basic hydrolysis) and acid-catalyzed hydrolysis.[1]

  • Zemplén Deacetylation: This is the most widely used method and employs a catalytic amount of sodium methoxide in methanol.[1][2] It is generally a mild and highly efficient procedure for removing acetyl groups.

  • Acid-Catalyzed Hydrolysis: This method typically involves the use of mineral acids like HCl or organic acids such as trifluoroacetic acid (TFA) in an alcoholic solvent or water.[3] This approach is often chosen when the molecule contains base-sensitive functionalities.

Q2: Which method is preferred for this compound derivatives and why?

For most this compound derivatives, the Zemplén deacetylation is the preferred method . The primary reason is the stability of the glycosidic bonds under basic conditions.[4] The glycosidic linkage is more susceptible to cleavage under acidic conditions, which can lead to the undesired breakdown of the disaccharide or cleavage of the aglycone.

Q3: What is the mechanism of the Zemplén deacetylation?

The Zemplén deacetylation proceeds via a transesterification reaction. The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, releasing the more stable methyl acetate and the deprotected hydroxyl group on the sugar. The catalytic cycle is regenerated, allowing for the use of sub-stoichiometric amounts of the base.

Zemplen_Mechanism Zemplén Deacetylation Mechanism cluster_reaction Transesterification RutinoseOAc This compound (R-OAc) Intermediate Tetrahedral Intermediate RutinoseOAc->Intermediate + ⁻OCH₃ NaOMe Sodium Methoxide (NaOCH₃) RutinoseOH Deacetylated Rutinose (R-OH) Intermediate->RutinoseOH - CH₃COOCH₃ MeOAc Methyl Acetate (CH₃COOCH₃) MeOH Methanol (CH₃OH)

Caption: Zemplén deacetylation mechanism.

Q4: How do I monitor the progress of the deacetylation reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The peracetylated starting material is significantly less polar than the fully deacetylated product.

  • Procedure: Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

  • Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. You will need to optimize the ratio to get good separation. For the starting material, a higher ratio of non-polar to polar solvent will be needed. For the product, a more polar system will be required.

  • Visualization: The spots can be visualized under a UV lamp if the aglycone is UV-active, or by staining with a suitable agent such as p-anisaldehyde or ceric ammonium molybdate followed by heating.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, more polar spot (lower Rf value) corresponding to the product will appear and intensify.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient catalyst (NaOMe).2. Deactivated catalyst due to moisture.3. Insufficient reaction time.4. Poor solubility of the starting material.1. Add a small additional amount of NaOMe solution.2. Use freshly prepared or commercially available anhydrous NaOMe in methanol. Ensure all glassware is dry.[1]3. Continue stirring and monitor by TLC until the starting material is consumed.4. Add a co-solvent like THF or dichloromethane to improve solubility.
Multiple Spots on TLC (Side Products) 1. Acyl Migration: Under basic conditions, acetyl groups can migrate, especially if the reaction is prolonged or heated, leading to partially deacetylated isomers.[5]2. Epimerization: If there is a base-labile stereocenter adjacent to a carbonyl group in the aglycone.3. Decomposition: The aglycone or other functionalities might be base-sensitive.1. Keep the reaction at a low temperature (0 °C to room temperature) and monitor closely to stop it as soon as the starting material is consumed.2. Consider using a milder basic condition (e.g., K₂CO₃ in methanol) or an acidic deacetylation method if epimerization is a concern.3. Evaluate the stability of your specific derivative under the reaction conditions. A milder method may be necessary.
Cleavage of the Glycosidic Bond 1. Use of acidic conditions for deacetylation.2. Presence of strong acid impurities.1. If using acidic deacetylation, use milder conditions (e.g., catalytic acetyl chloride in methanol) and lower temperatures.[6][7]2. Ensure all reagents and solvents are of high purity.
Difficulty in Product Purification 1. Co-elution of the product with methyl acetate or other byproducts.2. High polarity of the product leading to streaking on silica gel chromatography.1. After neutralization, concentrate the reaction mixture to remove the volatile methyl acetate.2. Use a more polar solvent system for chromatography (e.g., with a higher percentage of methanol). Reverse-phase chromatography (C18 silica) with a water/methanol or water/acetonitrile gradient can also be very effective for purifying highly polar flavonoid glycosides.[8]
Low Yield 1. Product loss during workup and purification.2. Decomposition of the starting material or product.1. Minimize transfer steps. For highly water-soluble products, consider extraction with a more polar solvent like n-butanol or use solid-phase extraction (SPE).2. Re-evaluate the stability of your compound under the chosen deacetylation conditions.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound Derivative

Zemplen_Workflow Zemplén Deacetylation Workflow Start Dissolve this compound in Anhydrous Methanol Cool Cool to 0 °C Start->Cool Add_NaOMe Add Catalytic NaOMe Solution (e.g., 0.1 M in Methanol) Cool->Add_NaOMe React Stir at 0 °C to Room Temperature Add_NaOMe->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Neutralize Neutralize with Amberlite® IR120 (H⁺) resin Monitor->Neutralize Complete Filter Filter and Wash Resin with Methanol Neutralize->Filter Concentrate Concentrate the Filtrate in vacuo Filter->Concentrate Purify Purify by Chromatography (Silica Gel or C18) Concentrate->Purify End Characterize the Final Product (NMR, MS) Purify->End

Caption: Step-by-step workflow for Zemplén deacetylation.

Materials:

  • This compound derivative

  • Anhydrous methanol (MeOH)

  • Sodium methoxide (NaOMe) solution (e.g., 25 wt% in MeOH, or freshly prepared)

  • Amberlite® IR120 (H⁺ form) or other acidic ion-exchange resin

  • TLC plates (silica gel 60 F₂₅₄)

  • Appropriate solvents for TLC and column chromatography

Procedure:

  • Dissolution: Dissolve the this compound derivative (1.0 equiv.) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Catalyst: While stirring, add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents). The reaction is typically exothermic, so add the catalyst slowly.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by TLC every 15-30 minutes.[1]

  • Neutralization: Once the starting material is consumed, add the acidic ion-exchange resin portion-wise until the pH of the solution becomes neutral (check with pH paper). Stir for an additional 15-20 minutes.

  • Filtration: Filter the reaction mixture through a pad of celite or a cotton plug to remove the resin. Wash the resin with methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or reverse-phase chromatography to obtain the pure deacetylated rutinose derivative.[8]

Protocol 2: Mild Acid-Catalyzed Deacetylation

This method is an alternative if the substrate is base-sensitive.

Materials:

  • This compound derivative

  • Anhydrous methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the this compound derivative (1.0 equiv.) in anhydrous methanol (10 mL per mmol of substrate) in a round-bottom flask with a magnetic stir bar at room temperature.

  • Addition of Catalyst: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1-0.2 equivalents). Acetyl chloride reacts with methanol in situ to generate a catalytic amount of HCl.[6][7]

  • Reaction: Stir the mixture at room temperature and monitor by TLC.

  • Quenching: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography as described in Protocol 1.

Characterization of the Deacetylated Product

The final product should be thoroughly characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for confirming the complete removal of acetyl groups and the integrity of the rutinose structure and the aglycone. The disappearance of the characteristic acetyl methyl proton signals (around 2.0-2.2 ppm in ¹H NMR) and carbonyl signals (around 170 ppm in ¹³C NMR) is a key indicator of successful deacetylation. The appearance of multiple hydroxyl protons is also expected. Comparison with literature data for rutinose can be helpful.[9][10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the deacetylated product.

This comprehensive guide should provide you with the necessary information to successfully perform the deacetylation of your this compound derivatives. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team.

References

  • Nasibullin, R. T., et al. (2025). Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone. Carbohydrate Research, 556, 109626. [Link]

  • Z. I. Kolaric. (n.d.). 2.4 Stability of N-Glycosidic Bonds. Bio-organická chémia. [Link]

  • Nasibullin, R. T., et al. (2019). Deacetylation of per-acetatylated glycopyranosides: An overall pattern for acidic catalyzis. Chemical Physics Letters, 723, 123-127. [Link]

  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • ResearchGate. (n.d.). (a) Selected regions of the 1 H NMR spectrum of rutinose, α-L-Rhap-(1→6)-D-Glcp. [Link]

  • Stepanova, E. V., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Carbohydrate Research, 458-459, 60-66. [Link]

  • Stepanova, E. V., et al. (2018). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Helda. [Link]

  • ResearchGate. (2025). Regioselective Deacetylation of Peracetylated Glycosides with a Cleavable Aglycone. [Link]

  • Imamura, A. (2021). Figure 1: [Removal of acetyl groups under Zemplén conditions.]. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • Lee, K. J., & Lee, Y. C. (2004). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Bulletin of the Korean Chemical Society, 25(1), 14-16. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of rutin (RU; top), PR (centre), and polyquercetin (PQ; bottom). [Link]

  • Amaretti, A., et al. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. Nutrients, 7(4), 2804-2817. [Link]

  • Myers, D. F., & Smith, F. (1954). DEGRADATION OF RUTIN BY ASPERGILLUS FLAVUS. PURIFICATION AND CHARACTERIZATION OF RUTINASE. Journal of Agricultural and Food Chemistry, 2(22), 1158-1160. [Link]

  • Biedermann, D., et al. (2019). Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. Molecules, 24(5), 907. [Link]

  • ResearchGate. (n.d.). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. [Link]

  • Abood, A., et al. (2023). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 28(15), 5851. [Link]

  • Barnes, C. J., et al. (2009). A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials. Journal of Agricultural and Food Chemistry, 57(16), 7291-7299. [Link]

  • ResearchGate. (n.d.). Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16. [Link]

  • Amaretti, A., et al. (2015). Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota and Bifidobacteria. MDPI. [Link]

  • Pachl, P., et al. (2021). Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. Biotechnology for Biofuels, 14(1), 1-16. [Link]

  • Baglioni, M., et al. (2024). Guiding the selectivity of commercial glycosidase preparation towards the production of rutinose. Process Biochemistry, 145, 10-17.
  • Szurmai, Z., Lipták, A., & Snatzke, G. (1990). Anomalous Zemplén deacylation reactions of 2-O-acyl-3-O-alkyl or -3-O-glycosyl derivatives of D-galactose and D-glucose: synthesis of O-alpha-D-mannopyranosyl-(1----4)-O-alpha-L-rhamnopyranosyl-(1----3)-D- galactose and an intermediate for the preparation of 2-O-glycosyl-3-O-(alpha-D-mannopyranosyl)-D-glucoses. Carbohydrate Research, 200, 201-208. [Link]

  • Zhao, J., et al. (2011). MATE2 Mediates Vacuolar Sequestration of Flavonoid Glycosides and Glycoside Malonates in Medicago truncatula. The Plant Cell, 23(9), 3455-3472. [Link]

  • Lipták, A., et al. (2001). Anomalous Zemplén deacylation reactions of alpha- and beta-D-mannopyranoside derivatives. Carbohydrate Research, 330(2), 201-208. [Link]

  • Devos, D., et al. (2021). Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter. Molecules, 26(11), 3121. [Link]

  • ResearchGate. (n.d.). Synthesis of rutinosides and rutinose by reverse hydrolysis catalyzed by fungal α-L-rhamnosidases. [Link]

  • Dodla, M. C., et al. (2014). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Nucleic Acids Research, 42(13), 8719-8729. [Link]

  • ResearchGate. (n.d.). Rutin hydrolysis catalyzed by rutinosidase, resulting in the formation... [Link]

  • ResearchGate. (n.d.). Spectral determination of rutin in 1 H-NMR and 13 C-NMR. [Link]

  • Gries, B., et al. (2023). Isoetin 2′-O-α-l-arabinopyranoside-5′-O-β-d-glucopyranoside. Molecules, 28(11), 4384. [Link]

  • Delazar, A., et al. (2005). Two acylated flavonoid glycosides from Stachys bombycina, and their free radical scavenging activity. Pharmazie, 60(11), 878-880. [Link]

  • Tzani, A., et al. (2024). A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases. Biomolecules, 14(7), 897. [Link]

  • Šeregelj, V., et al. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? Foods, 11(23), 3743. [Link]

Sources

Purification of rutinose heptaacetate by column chromatography techniques

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Rutinose Heptaacetate

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this acetylated disaccharide via column chromatography. Here, we move beyond simple instructions to explain the underlying principles, helping you troubleshoot effectively and optimize your separations.

Section 1: Frequently Asked Questions (FAQs) - Getting Started

This section addresses the most common initial questions when setting up the purification protocol.

Q1: What is the best stationary phase for purifying this compound?

A1: The standard and most effective stationary phase is silica gel (SiO₂) , typically with a pore size of 60 Å.[1][2] As an acetylated glycoside, this compound is a moderately polar compound, making it ideal for normal-phase chromatography. In this setup, the polar silica gel stationary phase interacts with polar molecules, while a less polar mobile phase carries compounds through the column.[2] Compounds are separated based on their polarity, with less polar molecules eluting first.

  • For Flash Chromatography: Use silica gel with a particle size of 40-63 µm (230-400 mesh).

  • For Gravity/Low-Pressure Chromatography: A larger particle size of 63-200 µm (70-230 mesh) is suitable.[1]

Q2: How do I choose the right mobile phase (solvent system)?

A2: The key is to find a solvent system that provides a good retention factor (Rf) for this compound on a Thin-Layer Chromatography (TLC) plate. An ideal Rf value for the target compound is between 0.25 and 0.35 . This generally ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or sticking to the column indefinitely.

A common starting point for acetylated glycosides is a binary mixture of a non-polar solvent and a moderately polar solvent.[3][4]

  • Recommended Starting Systems:

    • Hexane / Ethyl Acetate

    • Petroleum Ether / Ethyl Acetate

    • Toluene / Ethyl Acetate[5]

    • Chloroform / Acetone[3]

Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until you achieve the target Rf on TLC.

Q3: How can I visualize this compound on a TLC plate?

A3: this compound lacks a strong UV chromophore, so visualization under a standard UV lamp (254 nm or 366 nm) may be ineffective or yield very faint spots. Staining is the most reliable method.

  • Recommended Stains:

    • p-Anisaldehyde Solution: Spray the plate and gently heat with a heat gun until spots appear. This is a general stain for many organic compounds.[6]

    • Vanillin-Sulfuric Acid: This is an excellent stain for carbohydrates and glycosides.[4] After spraying, heating will reveal the spots, often with characteristic colors.

Q4: What are the likely impurities I need to separate?

A4: Impurities will depend on the synthetic route, but common ones include:

  • Unreacted Starting Materials: Such as rutin or partially acetylated intermediates. These will be significantly more polar and will likely remain at the baseline of the TLC plate in your chosen solvent system.

  • Acetylation Reagents/Byproducts: Such as acetic anhydride and acetic acid. These are typically volatile or can be removed with an aqueous wash before chromatography.

  • Over-acetylated or Degraded Products: These may appear as spots close to your product on the TLC plate.

  • Non-polar Grease/Contaminants: These will run at the solvent front (Rf ≈ 1.0) on the TLC plate.

Section 2: Troubleshooting Guide - Problem Solving

This section provides solutions to specific problems you may encounter during the purification process.

Q5: My separation is poor; all my spots are bunched together on the TLC and column.

A5: This indicates that your mobile phase is too polar (too "strong"). The solvent is eluting all compounds, including your product and impurities, very quickly without allowing for sufficient interaction with the silica gel.

  • Solution: Decrease the polarity of your mobile phase. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane). Rerun the TLC analysis until you see clear separation and your target compound has an Rf of ~0.3.

Q6: Nothing is moving off the baseline on my TLC plate, or my product won't elute from the column.

A6: This is the opposite problem: your mobile phase is not polar enough (too "weak"). The solvent does not have sufficient strength to displace the compounds from the polar silica gel.

  • Solution: Increase the polarity of your mobile phase. Incrementally increase the percentage of the polar solvent until your target compound moves to the desired Rf range of 0.25-0.35 on the TLC plate. For a column that is already running, you can switch to a more polar solvent mixture (gradient elution) to elute the strongly retained compounds.[1][7]

Q7: I see significant tailing or streaking of my product spot on the TLC plate. What does this mean for my column?

A7: Tailing or streaking can be caused by several factors:

  • Sample Overload: You have spotted too much crude material on the TLC plate. Try diluting your sample and spotting a smaller amount. This is a critical warning for your column, as overloading the column will lead to broad, tailing peaks and poor separation.

  • Acidic Impurities or Interaction: Although less common for fully acetylated sugars, residual acidic impurities in your crude mixture can interact strongly with the slightly acidic silica gel, causing streaking.

  • Insoluble Material: Your crude sample may not be fully dissolved in the spotting solvent. Ensure complete dissolution before spotting on the TLC or loading onto the column.

  • Solution: For the column, ensure you do not exceed its loading capacity (typically 1-5% of the silica gel mass for a difficult separation). Load your sample dissolved in a minimal amount of the mobile phase or a less polar solvent to ensure a tight application band.

Q8: My yield is very low after combining the fractions. Where did my product go?

A8: Low recovery can be frustrating. Here are the most common culprits:

  • Irreversible Adsorption: The compound may have partially degraded or become irreversibly bound to the silica gel. This is less likely for a stable compound like this compound but can occur if the silica is highly activated or if the chromatography is run over an excessively long period.

  • Inaccurate Fraction Pooling: You may have been too stringent or too lenient when combining fractions. Re-run TLC on all collected fractions, including those you initially discarded, to check for any missed product.

  • Product is Still on the Column: If you stopped the elution too early, your product may still be on the column. You can try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in dichloromethane) to see if any remaining material elutes. This is known as a "column strip."

  • Mechanical Losses: Product can be lost during solvent evaporation (e.g., if the compound is semi-volatile, which is not the case here) or through multiple transfer steps. Ensure your glassware is rinsed thoroughly.

Section 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification process.

Protocol 1: Mobile Phase Optimization using TLC

This is the most critical step for a successful column separation.[1]

  • Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~10 mg/mL solution.

  • Prepare TLC Chambers: In separate TLC chambers or beakers with lids, add a small amount of different hexane:ethyl acetate mixtures (e.g., 9:1, 4:1, 7:3, 1:1). Place a piece of filter paper in each to ensure the chamber is saturated with solvent vapor.

  • Spot the Plate: Using a capillary tube, spot your crude sample solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Dip the plate in a vanillin-sulfuric acid stain, then gently warm it with a heat gun until spots appear.[4]

  • Analyze: Identify the solvent system that gives your target product an Rf value between 0.25 and 0.35 with good separation from major impurities. This will be your column's mobile phase.

Table 1: Mobile Phase Selection Guide
Observation on TLC (Hexane:EtOAc System)InterpretationAction Required
All spots remain on the baseline (Rf ≈ 0)Mobile phase is not polar enough.Increase the proportion of Ethyl Acetate.
All spots are at the solvent front (Rf ≈ 1)Mobile phase is too polar.Decrease the proportion of Ethyl Acetate.
Product spot has Rf > 0.5Mobile phase is slightly too polar.Decrease Ethyl Acetate concentration slightly.
Product spot has Rf < 0.2Mobile phase is not polar enough.Increase Ethyl Acetate concentration slightly.
Product spot has Rf ≈ 0.3, with separation Optimal mobile phase found. Proceed to column chromatography.
Protocol 2: Flash Column Chromatography Workflow
  • Column Packing (Slurry Method):

    • Choose an appropriate size flash column for your sample amount (e.g., a 40g silica column for 400-800mg of crude material).

    • In a beaker, prepare a slurry of silica gel in your chosen mobile phase.

    • Pour the slurry into the column and use gentle air pressure to pack it down, ensuring no air bubbles are trapped.[1] Top the packed silica with a thin layer of sand.

  • Column Equilibration: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and the packing is stable.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of mobile phase.

    • Carefully pipette this solution onto the sand layer at the top of the column.

    • Alternatively (and preferably for better resolution), dissolve the crude product in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This is called "dry loading." Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin running the mobile phase through the column under positive pressure.

    • Collect the eluent in fractions (e.g., in test tubes). The size of the fractions should be appropriate for the column size.

  • Fraction Monitoring:

    • Spot every second or third fraction onto a TLC plate.

    • Develop and stain the plate to identify which fractions contain your pure product.

  • Pooling and Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualized Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the logical flow from crude starting material to the final purified compound.

PurificationWorkflow Crude Crude this compound TLC TLC Mobile Phase Optimization (Protocol 1) Crude->TLC ColumnPacking Pack Column with Silica Gel TLC->ColumnPacking Optimal Solvent Found SampleLoading Load Sample (Wet or Dry Loading) ColumnPacking->SampleLoading Elution Elute with Optimized Mobile Phase SampleLoading->Elution FractionAnalysis Analyze Fractions by TLC Elution->FractionAnalysis Pooling Pool Pure Fractions FractionAnalysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation PureProduct Pure this compound Evaporation->PureProduct

Caption: Workflow for this compound Purification.

Diagram 2: Troubleshooting Logic for TLC Optimization

This decision tree helps diagnose and solve issues during mobile phase selection.

TLCTroubleshooting Start Run TLC with Initial Solvent System CheckRf Analyze Rf of Product Spot Start->CheckRf HighRf Rf is too high (> 0.5) CheckRf->HighRf High LowRf Rf is too low (< 0.2) CheckRf->LowRf Low GoodRf Rf is optimal (~0.3) CheckRf->GoodRf Good PoorSep Poor Separation (Spots Overlap) CheckRf->PoorSep Poor Sep. DecreasePolarity Action: Decrease Polarity (e.g., Less Ethyl Acetate) HighRf->DecreasePolarity IncreasePolarity Action: Increase Polarity (e.g., More Ethyl Acetate) LowRf->IncreasePolarity Proceed Proceed to Column Chromatography GoodRf->Proceed TrySystem Action: Try a Different Solvent System (e.g., Toluene/EtOAc) PoorSep->TrySystem DecreasePolarity->Start IncreasePolarity->Start TrySystem->Start

Caption: Decision Tree for TLC Mobile Phase Troubleshooting.

References

  • Benchchem.
  • Cyberlipid.
  • Canadian Science Publishing.
  • Chem-Impex.
  • SciSpace. GC-MS characterization of acetylated β-D-glucopyranosides: Transglucosylation of volatile alcohols using almond β-glucosidase.
  • Obrnuta faza. Purification of Conjugated Quercetin with Rutinose Using Reveleris® Flash System is Fast and Productive.
  • ResearchGate.
  • LCGC International. The Secrets of Successful Gradient Elution.
  • DergiPark. Determination of Contents of Rutin and Quercetin Isolated from Syrian Ficus carica L. Leaf Extracts.
  • ResearchGate.
  • Teledyne Labs.

Sources

Technical Support Center: Rutinose Heptaacetate Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbohydrate Chemistry Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of protected glycans. Rutinose heptaacetate (CAS 29202-64-0) is a highly valuable intermediate, but its seven O-acetyl protecting groups are chemically labile. This guide provides the mechanistic insight and self-validating protocols necessary to maintain the absolute stereochemical and structural integrity of your compound.

Mechanistic Insight: The Causality of Degradation

This compound is designed to mask the polar hydroxyl groups of the rutinose disaccharide, rendering it soluble in organic solvents for downstream glycosylation reactions[1]. However, ester linkages are highly susceptible to nucleophilic acyl substitution catalyzed by moisture and trace pH imbalances.

The Cascade Effect:

  • Initiation: Trace alkaline impurities (often leaching from cheap soda-lime glass vials) or acidic laboratory vapors catalyze the hydrolysis of a single acetate group in the presence of ambient moisture[2].

  • Hygroscopic Acceleration: The fully protected heptaacetate is relatively hydrophobic. Once a single hydroxyl group is exposed, the molecule becomes significantly more hygroscopic. This newly exposed -OH group acts as a hydrogen-bond donor, drawing atmospheric water into the crystal lattice and accelerating further hydrolysis.

  • Acyl Migration: In partially deacetylated carbohydrates, vicinal acetate groups undergo rapid intramolecular migration (e.g., 4-O to 6-O migration), scrambling the regiochemistry and ruining the building block for selective synthesis[3].

Degradation Intact This compound (Hydrophobic, Stable) Moisture H2O + Trace Base/Acid (Catalyst) Intact->Moisture Partial Partially Deacetylated (Highly Hygroscopic) Moisture->Partial Hydrolysis Migration Acyl Migration (Regio-Scrambling) Partial->Migration Intramolecular Complete Free Rutinose (Complete Hydrolysis) Partial->Complete Further Hydrolysis

Mechanistic pathway of moisture-induced degradation and acyl migration in carbohydrate acetates.

Frequently Asked Questions (FAQs)

Q: My lyophilized this compound formed a sticky, gummy residue after 3 months at room temperature. Can I salvage it? A: The "gummy" texture is the hallmark of moisture ingress and partial deacetylation. The exposed hydroxyl groups have absorbed water, turning the powder into a deliquescent syrup. You cannot simply dry it under a vacuum, as the chemical structure has already been altered. You must re-acetylate the batch using Acetic Anhydride and Pyridine, followed by aqueous workup and recrystallization, to restore the heptaacetate form.

Q: Can I store it as a ready-to-use stock solution in Methanol or DMSO? A: Absolutely not. Methanol will participate in base-catalyzed transesterification, exchanging acetyl groups to form volatile methyl acetate and stripping the protecting groups from your sugar[4]. DMSO is highly hygroscopic and will pull water from the air, driving hydrolysis. Always store the compound as a dry solid.

Q: Does it matter if I freeze it at -20°C versus refrigerating at 2-8°C? A: Storage at 2-8°C is standard and sufficient for 1-2 years if the environment is strictly anhydrous[5]. Freezing at -20°C extends the chemical half-life indefinitely. However, the critical failure point is thawing . If you open a -20°C vial before it has fully equilibrated to room temperature in a desiccator, condensation will instantly coat the crystals, initiating the degradation cascade described above.

Quantitative Storage Matrix

To guide your storage strategy, refer to the following stability matrix based on empirical carbohydrate chemistry data:

Storage ConditionRelative Humidity (RH)Expected Shelf LifePrimary Degradation Risk
-20°C (Argon backfilled) < 1% (Sealed)> 5 YearsCondensation upon improper thawing
2-8°C (Desiccated) < 10%1 - 2 YearsSlow ester hydrolysis
25°C (Ambient Lab) 40 - 60%3 - 6 MonthsHygroscopic deliquescence & Acyl migration
Solution (MeOH/EtOH) N/A< 48 HoursTransesterification (Deacetylation)

Self-Validating Experimental Workflows

StorageWorkflow Start Receive Rutinose Heptaacetate Check Immediate use required? Start->Check Aliquoting Dry Box Aliquoting (Argon Atmosphere) Check->Aliquoting No Solution Dissolve in Anhydrous DCM/THF Check->Solution Yes Storage Store at 2-8°C over Drierite Aliquoting->Storage Warning Do NOT store in MeOH or DMSO Solution->Warning

Optimal handling and storage decision tree for this compound.

Protocol A: Anhydrous Aliquoting and Long-Term Storage

This protocol ensures the compound remains completely dry and includes a gravimetric validation step to monitor seal integrity over time.

  • Preparation: Place the sealed bulk vial of this compound into a desiccator at room temperature for at least 2 hours before opening. This prevents condensation.

  • Atmosphere Control: Transfer the vial and pre-weighed, amber borosilicate glass aliquoting vials (Type I glass to prevent alkaline leaching) into a glove bag purged with Argon gas.

  • Aliquoting: Dispense the required mass into the individual vials.

  • Sealing: Cap the vials tightly. Wrap the junction between the cap and the vial with PTFE thread seal tape, followed by a layer of Parafilm.

  • Self-Validation (Gravimetric Tracking): Weigh the fully sealed vial on an analytical balance and record this exact mass (

    
    ) on the label.
    
    • Validation Check: Every 6 months, re-weigh the vial. If the mass increases by >0.1%, the seal has failed, moisture has entered, and the sample must be tested for purity before use.

Protocol B: Purity Assessment via HPLC-ELSD

Because this compound lacks a strong UV chromophore, standard UV-Vis detection is unreliable. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is required.

  • Sample Prep: Dissolve 1.0 mg of the stored this compound in 1.0 mL of anhydrous Acetonitrile (LC-MS grade).

  • Chromatography: Inject 10 µL onto a C18 Reverse Phase column (e.g., 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Run a gradient of Water to Acetonitrile (both containing 0.1% Formic Acid to suppress ionization of trace impurities) over 20 minutes.

  • Detection: Route the eluent to an ELSD (Drift tube temp: 50°C, Gas flow: 1.5 L/min).

  • Self-Validation (Spike Test):

    • Validation Check: The intact heptaacetate will elute as a single, late-eluting hydrophobic peak. To validate that your method can actually detect degradation, intentionally degrade a 0.1 mg sample by adding 10 µL of 0.1M NaOH for 5 minutes, neutralize, and inject. You will see a ladder of earlier-eluting peaks (hexa-, penta-, and tetra-acetates). If your sample's chromatogram matches the pure peak and lacks these early-eluting degradation peaks, its integrity is validated.

References

  • Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound. Tetrahedron Letters, 2005. Verified via ResearchGate. URL:[Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules / National Institutes of Health (NIH), 2018. URL:[Link]

  • This compound - Product Specifications and Handling. Pharmaffiliates, 2023. URL:[Link]

  • Protecting Group Manipulations in Carbohydrate Synthesis. Comprehensive Glycoscience, 2007. Verified via ResearchGate. URL:[Link]

Sources

Resolving recrystallization difficulties with crude rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving Recrystallization Failures of Crude Rutinose Heptaacetate

Welcome to the Carbohydrate Chemistry Technical Support Center. Peracetylated oligosaccharides, such as this compound (C₂₆H₃₆O₁⟮), are notorious for forming intractable syrups, glasses, or oils instead of well-defined crystals. This guide is designed for drug development professionals and synthetic chemists to diagnose and resolve these crystallization bottlenecks using thermodynamically driven protocols.

Diagnostic Workflow for Crystallization Failures

Before attempting recrystallization, it is critical to diagnose why the crude product is oiling out. Use the following decision tree to determine your troubleshooting path.

G A Crude this compound (Syrup/Oil) B Assess Anomeric Purity (1H-NMR at 5.5-6.5 ppm) A->B C Anomeric Mixture (α/β) Prevents Lattice Packing B->C Two H-1 Doublets D Pure Anomer (β-form) Supersaturated Glass B->D Single H-1 Doublet E Anomeric Equilibration (NaOAc / Ac2O at 100°C) C->E F Trituration & Seeding (Et2O / Hexanes) D->F G Recrystallization (Absolute Ethanol) E->G F->G H Pure Crystalline β-Rutinose Heptaacetate G->H

Workflow for diagnosing and resolving this compound crystallization failures.

Quantitative Solvent Data for this compound

Selecting the correct solvent system is paramount. The bulky acetyl groups trap solvent molecules, requiring specific polarity gradients to force the carbohydrate out of solution.

Solvent SystemApplication PhaseExpected Yield (%)Target PurityCrystal Morphology
Absolute Ethanol Primary Recrystallization75–85%>98% (β-anomer)White Prisms
EtOAc / Hexanes (1:2) Trituration / De-oiling80–90%~90%Amorphous Powder
Methanol / Water Precipitation from Ac₂O90–95%~85%Flocculent Solid
Diethyl Ether Wash / Plasticizer RemovalN/ARemoves PyridineN/A
Frequently Asked Questions (FAQs) & Methodologies
Q1: Why does my crude this compound crash out as a stubborn syrup instead of crystals?

Causality: When rutinose is peracetylated (e.g., via acetic anhydride and pyridine during the cleavage of rutin), the reaction typically yields a thermodynamic and kinetic mixture of α- and β-anomers at the reducing end (C1 of the glucopyranose ring) [1]. Because these anomers have different spatial arrangements but identical molecular weights, they act as mutual impurities. This severely depresses the melting point and prevents the crystal lattice from packing efficiently. Furthermore, residual pyridine or acetic acid acts as a plasticizer, keeping the matrix in a glassy state.

Self-Validating System: Run a ¹H-NMR (CDCl₃) of your crude syrup. Look specifically at the anomeric proton region (5.5–6.5 ppm). If you observe two distinct doublets for the glucose H-1 (e.g., ~6.3 ppm for α, ~5.7 ppm for β), the anomeric mixture is the root cause of your crystallization failure.

Q2: How can I resolve the α/β anomeric mixture to facilitate crystallization?

Causality: To achieve crystallization, you must drive the mixture toward a single anomeric form. For this compound, the β-anomer is typically targeted for isolation (m.p. 167–169 °C) [2]. Heating the crude syrup with anhydrous sodium acetate in acetic anhydride facilitates anomeric equilibration, favoring the formation of the β-heptaacetate under thermodynamic control.

Protocol: Anomeric Equilibration

  • Dissolution: Dissolve 1.0 g of crude this compound syrup in 10 mL of anhydrous acetic anhydride.

  • Catalysis: Add 2.5 g of fused, anhydrous sodium acetate.

  • Equilibration: Heat the mixture at 100 °C for 2 hours with continuous magnetic stirring.

  • Quenching: Cool the reaction to room temperature, then pour it slowly into 100 mL of ice-water under vigorous stirring to hydrolyze the excess acetic anhydride.

  • Isolation: Leave the aqueous suspension overnight at 4 °C. The product will precipitate as an amorphous solid highly enriched in the β-anomer.

Self-Validating System: Before proceeding to bulk recrystallization, take a 5 mg aliquot of the precipitate, dry it, and run a quick ¹H-NMR. The disappearance of the α-anomeric doublet confirms successful equilibration.

Q3: My NMR shows a pure β-anomer, but it still forms a glass upon solvent evaporation. How do I break the supersaturation?

Causality: Peracetylated sugars easily form supersaturated solutions that transition into amorphous glasses rather than crystallizing, lacking the initial activation energy required to form a crystal lattice. This requires mechanical disruption (trituration) or the introduction of a nucleation site (seeding) to overcome the nucleation barrier [3].

Protocol: Trituration and Seeding

  • Dissolution: Dissolve the glassy solid in a minimal amount of diethyl ether (approx. 2 mL/g).

  • Cloud Point: Slowly add hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Mechanical Nucleation: Scratch the inside of the glass flask vigorously with a glass stirring rod to induce localized high pressure and nucleate crystal formation.

  • Seeding: If available, introduce a single microscopic seed crystal of pure β-rutinose heptaacetate.

  • Harvesting: Once a white powder begins to crash out, evaporate the remaining solvent under reduced pressure to yield a friable solid, which is now ready for true recrystallization.

Self-Validating System: The transition from a clear, viscous oil to a turbid suspension that yields a free-flowing powder upon solvent removal confirms that the supersaturation state has been successfully broken.

Q4: What is the optimal protocol for the final recrystallization of the stabilized β-heptaacetate?

Causality: Peracetylated disaccharides are highly lipophilic but retain slight polarity due to the ester oxygens. Absolute ethanol provides the perfect temperature-dependent solubility gradient: the compound is highly soluble at reflux but virtually insoluble at 0 °C, allowing impurities to remain in the mother liquor.

Protocol: Ethanol Recrystallization

  • Saturation: Dissolve the amorphous β-rutinose heptaacetate powder in a minimum volume of boiling absolute ethanol (approx. 5–8 mL per gram).

  • Clarification: Filter the solution hot through a pre-warmed fritted funnel if any insoluble particulates remain.

  • Cooling: Allow the solution to cool slowly to room temperature undisturbed. Rapid cooling traps impurities; slow cooling promotes large, pure crystal growth.

  • Maturation: Transfer the flask to a 4 °C refrigerator for 12 hours to maximize crystalline yield.

  • Filtration: Filter the resulting white prisms under vacuum, wash with 2 mL of ice-cold ethanol, and dry under high vacuum.

Self-Validating System: Perform a melting point analysis on the dried crystals. A sharp melting point of 167–169 °C confirms the successful isolation of pure β-rutinose heptaacetate [2].

References
  • Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound. Tetrahedron Letters.[Link]

  • Glycosides and Oligosaccharides in the l-Rhamnose Series: Part II. Syntheses of Certain α-L-Rhamnopyranosyl-D-glucoses. Agricultural and Biological Chemistry.[Link]

  • Rutinose heptaacetylrutinose | C26H36O17 | CID 78901. PubChem.[Link]

Controlling alpha vs beta selectivity with rutinose heptaacetate donors

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Rutinose Heptaacetate (peracetylated rutinose) donors.

Topic: Controlling


 vs. 

Selectivity & Troubleshooting Donor Type: 6-O-(2,3,4-tri-O-acetyl-

-L-rhamnopyranosyl)-1,2,3,4-tetra-O-acetyl-

-D-glucopyranose Mechanistic Class: C2-Participating Donor (Neighboring Group Participation)[1]

Core Mechanistic Directive

The "Default" Behavior: this compound contains an acetyl group at the C2 position of the reducing glucose unit. Under standard Lewis Acid activation, this group participates in the reaction mechanism, forming a cyclic acetoxonium ion intermediate. This intermediate blocks the


-face (bottom), forcing the acceptor to attack from the top (

-face).
  • Default Outcome: 1,2-trans (

    
    -rutinoside).
    
  • The Challenge: Obtaining the 1,2-cis (

    
    -rutinoside) requires overriding this powerful kinetic preference.
    
Mechanism Visualization

The following diagram illustrates the bifurcation between the Kinetic Pathway (


-selective) and the Thermodynamic Pathway (

-selective via anomerization).

RutinoseSelectivity Donor This compound (Donor) Ion Acetoxonium Ion (Intermediate) Donor->Ion Lewis Acid Activation Beta Beta-Rutinoside (Kinetic Product) Ion->Beta Acceptor Attack (Top Face) Ortho Orthoester (Side Product) Ion->Ortho Attack at Acetate Carbon Alpha Alpha-Rutinoside (Thermodynamic Product) Beta->Alpha Acid-Catalyzed Anomerization (TiCl4 / Heat)

Figure 1: Mechanistic pathways for C2-acetylated donors. Note that


-selectivity requires post-glycosylation equilibration (anomerization).

Protocol Module: Maximizing -Selectivity

Goal: High yield of the 1,2-trans glycoside (e.g., Rutin analogs). Principle: Kinetic Control. Preserve the acetoxonium ion and ensure top-side attack.

Recommended Reagents
  • Promoter: Boron Trifluoride Etherate (

    
    ) or TMSOTf.[2][3]
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    ). Note: Acetonitrile stabilizes the cationic intermediate, further boosting 
    
    
    
    -selectivity.
  • Temperature:

    
    .
    
Step-by-Step Protocol
  • Drying: Co-evaporate the this compound donor and the Acceptor (aglycone) with dry toluene (

    
    ). Dissolve in anhydrous DCM under Argon.
    
  • Scavenger: Add activated 4Å Molecular Sieves (powdered) to prevent hydrolysis.

  • Activation: Cool to

    
    . Add 
    
    
    
    (1.5 - 2.0 equivalents).
    • Why? Strong activation is needed to cleave the anomeric acetate, but excessive heat promotes anomerization.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.[3]
    
  • Quench: Quench with Triethylamine (

    
    ) before aqueous workup to prevent acid-catalyzed hydrolysis or anomerization during extraction.
    
Troubleshooting -Synthesis
SymptomProbable CauseCorrective Action
Orthoester Formation (Spot moves slightly slower than product)Acid promoter was too weak or quenched too early.Increase Lewis Acid concentration. Orthoesters rearrange to

-glycosides under acidic conditions over time [1].
Low Yield / Hydrolysis Moisture in solvent disrupting the acetoxonium ion.Re-dry DCM over

. Ensure Molecular Sieves are freshly activated (

under vacuum).

-Anomer Contamination
Reaction ran too long or too hot (Anomerization).Quench reaction immediately upon consumption of donor. Keep temperature

.

Protocol Module: Forcing -Selectivity

Goal: Synthesis of 1,2-cis glycosides despite C2-NGP. Principle: Thermodynamic Control (Anomerization). Warning: Direct


-selectivity is chemically "mismatched" for this donor. You must synthesize the 

-product first and then force it to equilibrate to the

-form, which is thermodynamically favored due to the Anomeric Effect (axial preference).
Recommended Reagents
  • Promoter: Titanium Tetrachloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ).
  • Solvent: DCM (Non-coordinating). Avoid ethers.

  • Temperature:

    
     (Heat is often required).
    
Step-by-Step Protocol (In-Situ Anomerization)
  • Initial Glycosylation: Follow the

    
    -protocol above, but use 
    
    
    
    (2.0 - 3.0 equiv) as the promoter.
  • Extension: Do not quench when the donor is consumed. The mixture will initially contain mostly

    
    -product.
    
  • Equilibration: Continue stirring at RT or reflux (

    
    ) for 12–48 hours.
    
    • Mechanism:[2][4][5][6][7][8] The Lewis acid repeatedly cleaves the glycosidic bond (endocyclic C-O cleavage), allowing the aglycone to re-attack. Over time, the equilibrium shifts to the

      
      -anomer because the axial position is stabilized by dipole-dipole interactions (Anomeric Effect) [2].
      
  • Monitoring: You must distinguish

    
     vs 
    
    
    
    by NMR (
    
    
    coupling constant).
    • 
      -anomer: 
      
      
      
      (Diaxial).
    • 
      -anomer: 
      
      
      
      (Axial-Equatorial).

Frequently Asked Questions (FAQ)

Q1: Can I use ether solvents to get


-selectivity with this compound? 
A:  Generally, no. While ether solvents promote 

-selectivity in non-participating donors (via solvent-separated ion pairs), the C2-acetate's intramolecular participation (NGP) is much faster than solvent interaction. You will likely still get

-product unless you use the "Anomerization" method described in Module 3.

Q2: I see a major byproduct that is not the hydrolyzed sugar. What is it? A: It is likely the 1,2-Orthoester . This occurs when the acceptor attacks the central carbon of the acetoxonium ion rather than the anomeric carbon (C1).

  • Fix: Do not discard! Treat the crude mixture with catalytic

    
     in DCM. This will rearrange the orthoester into the thermodynamic 
    
    
    
    -glycoside [1].

Q3: Why is the Rutinose donor less reactive than a Glucose donor? A: The rutinose disaccharide is bulky. The C6-attached


-L-rhamnosyl unit adds steric hindrance and alters the conformational flexibility of the glucose ring. You may need higher equivalents of promoter compared to a simple monosaccharide glycosylation.

Q4: How do I confirm I have the Rutinose structure and not just Glucose? A: Check the methyl doublet of the Rhamnose unit in


 NMR (typically 

,

). If this is missing, you may have cleaved the disaccharide bond, though this is rare under standard glycosylation conditions.

References

  • Khamsi, J. et al. (2012).[2] "A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors."[2][3][9] Carbohydrate Research.

  • Geue, N. et al. (2025).[7] "Evaluating C2-Neighbouring and C3-, C4-, C6-Remote Participation in Peracetylated Glycosyl Cations." ChemRxiv.

  • Ueda, Y.[4][10] & Kawabata, T. (2017). "Sequential Site-Selective Functionalization: A Strategy for Total Synthesis of Natural Glycosides." ResearchGate.

Sources

Validation & Comparative

Technical Guide: 13C NMR Characterization of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts for Rutinose Heptaacetate Characterization Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (1,2,3,4-tetra-O-acetyl-6-O-(2,3,4-tri-O-acetyl-


-L-rhamnopyranosyl)- 

-D-glucopyranose) is the peracetylated derivative of the disaccharide rutinose.[1] It serves as a critical reference standard in carbohydrate chemistry and natural product synthesis, particularly in the structural elucidation of flavonoid glycosides (rutinosides) and the development of prodrug delivery systems.

This guide provides a high-resolution characterization framework, comparing the 13C NMR spectral fingerprint of this compound against its precursors (Rutin) and component monomers (Glucose Pentaacetate). It focuses on the diagnostic signals required to validate the inter-glycosidic linkage (


-L-Rha-(1

6)-Glc) and the anomeric configuration.

Structural Analysis & Synthesis Logic

The "Heptaacetate" Fingerprint

Characterizing this molecule requires distinguishing between the acetate-induced shifts and the glycosidic linkage shifts .

  • Acetylation Effect: Acetylation of hydroxyl groups typically causes a downfield shift (

    
     +0.5 to +1.0 ppm) of the 
    
    
    
    -carbon and a significant downfield shift of the attached proton.
  • The Linkage Marker: The crucial diagnostic signal is C6 of the Glucose unit . In unlinked glucose pentaacetate, C6 is acetylated. In this compound, C6 is glycosylated by rhamnose. This results in a distinct chemical shift that differentiates the disaccharide from a simple physical mixture of monomers.

Synthesis Workflow

To obtain high-purity this compound for analysis, a self-validating synthesis protocol is required. The standard route involves the acid hydrolysis of Rutin (to remove the aglycone Quercetin) followed by immediate peracetylation.

SynthesisWorkflow Rutin Rutin (Flavonoid Glycoside) Hydrolysis Acid Hydrolysis (10% H2SO4, Reflux) Rutin->Hydrolysis Quercetin Quercetin (Precipitate) Hydrolysis->Quercetin Filtration Rutinose Rutinose (Supernatant) Hydrolysis->Rutinose Neutralization Acetylation Peracetylation (Ac2O / NaOAc) Rutinose->Acetylation 100°C, 1h RutHept This compound (Crystalline Solid) Acetylation->RutHept EtOH Recrystallization

Figure 1: Synthesis workflow for isolating this compound from Rutin.[1] Note that using Sodium Acetate (NaOAc) during acetylation favors the formation of the


-anomer at the glucose reducing end.

Comparative 13C NMR Data Analysis

The following data compares this compound with its component,


-D-Glucose Pentaacetate. This comparison isolates the specific shifts caused by the rhamnosyl linkage at C6.
Experimental Parameters
  • Solvent: CDCl

    
     (Deuterochloroform)
    
  • Reference: TMS (

    
     0.00 ppm) or CDCl
    
    
    
    center line (
    
    
    77.16 ppm)
  • Frequency: 100 MHz or higher recommended for resolution of carbonyls.

Chemical Shift Table (ppm)
PositionCarbon Type

-D-Glucose Pentaacetate (Reference)
This compound (Target)Diagnostic Note
Acetates C=O (Carbonyls) 169.0 - 170.5 (5 signals)169.0 - 170.5 (7 signals) Cluster of 7 peaks confirms full acetylation.
Acetates CH

(Methyls)
20.5 - 20.9 (5 signals)20.6 - 21.2 (7 signals) Cluster of 7 peaks.
Glucose Unit C-1 (Anomeric) 91.791.9

-configuration retained.
C-270.870.6
C-372.872.9
C-467.868.2
C-572.773.5
C-6 (Linkage) 61.5 66.8 - 67.5 PRIMARY DIAGNOSTIC: Downfield shift of ~6 ppm due to glycosylation vs. acetylation.
Rhamnose Unit C-1' (Anomeric) N/A97.8

-L-configuration.
C-2'N/A69.5
C-3'N/A69.0
C-4'N/A71.0
C-5'N/A66.5
C-6' (Methyl) N/A17.4 Distinct high-field signal (non-acetate methyl).

Note: Values are consistent with standard carbohydrate chemical shift trends (Kamiya et al., Carbohydrate Research).

Spectral Logic Flowchart

To validate your sample, follow this logic gate based on the 13C data:

NMRLogic Start Acquire 13C Spectrum (CDCl3) CheckCarbonyls Count Carbonyl Signals (169-171 ppm) Start->CheckCarbonyls CheckRhaMethyl Check for Rhamnose Methyl (~17.4 ppm) CheckCarbonyls->CheckRhaMethyl 7 Signals Found ResultMix INVALID: Mixture/Hydrolysis CheckCarbonyls->ResultMix <7 Signals CheckLinkage Analyze Glucose C6 (66-68 ppm) CheckRhaMethyl->CheckLinkage Signal Present ResultMono INVALID: Monomer Acetates CheckRhaMethyl->ResultMono Signal Absent ResultValid VALID: this compound CheckLinkage->ResultValid Signal at ~67 ppm CheckLinkage->ResultMono Signal at ~61 ppm

Figure 2: Decision matrix for validating this compound structure using 13C NMR data.

Experimental Protocol: Synthesis & Characterization

Reagents[1][3]
  • Rutin hydrate (>95% purity)

  • Sulfuric acid (10% aqueous)

  • Acetic Anhydride (Ac

    
    O)
    
  • Sodium Acetate (NaOAc - anhydrous)

  • Ethanol (99%)

Step-by-Step Methodology
  • Hydrolysis: Reflux Rutin (5.0 g) in 10% H

    
    SO
    
    
    
    (50 mL) for 1 hour. The solution will turn cloudy as Quercetin precipitates.
  • Filtration: Cool the mixture. Filter off the solid Quercetin. The filtrate contains the free Rutinose.

  • Neutralization: Neutralize the filtrate with BaCO

    
     or ion-exchange resin to remove sulfate ions. Evaporate to dryness to obtain amorphous Rutinose.
    
  • Acetylation: Dissolve the crude Rutinose in Acetic Anhydride (20 mL) and add anhydrous NaOAc (2.0 g). Heat at 100°C for 1 hour.

    • Why NaOAc? Basic catalysis promotes the formation of the thermodynamic

      
      -anomer at the glucose reducing end, simplifying the NMR spectrum.
      
  • Workup: Pour into ice water. Extract with Dichloromethane (DCM). Wash with NaHCO

    
    , water, and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from hot Ethanol.

  • NMR Prep: Dissolve 20 mg of the white crystalline solid in 0.6 mL CDCl

    
    .
    

References

  • Kamiya, S., Esaki, S., & Tanaka, R. (1985). Synthesis of Some Disaccharides Containing an L-Rhamnopyranosyl or L-Mannopyranosyl Group. Agricultural and Biological Chemistry, 49(1), 55-62.

  • Kováč, P., et al. (1980). 13C-NMR Spectra of Some Disaccharides. Carbohydrate Research, 85(2), 177-185.

  • Agrawal, P. K. (1992). NMR Spectroscopy in the Structural Elucidation of Oligosaccharides and Glycosides. Phytochemistry, 31(10), 3307-3330.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

High-Resolution Mass Spectrometry (HRMS) Analysis of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and characterization of glycosides, Rutinose Heptaacetate (


) serves as a critical intermediate and model compound. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it fails to address the sensitivity and throughput requirements of modern drug development, particularly when analyzing low-abundance impurities or pharmacokinetic metabolites.

This guide objectively compares HRMS (specifically Q-TOF and Orbitrap platforms) against traditional NMR and Low-Resolution MS. We demonstrate that HRMS provides the optimal balance of specificity (exact mass <5 ppm) and sensitivity (picogram detection) , making it the superior choice for purity profiling and trace analysis.

Part 1: The Analytical Challenge

This compound is a peracetylated disaccharide composed of rhamnose and glucose. Its analysis presents unique challenges that standard techniques often mishandle:

  • Isobaric Complexity: In synthesis mixtures, it often co-exists with partially acetylated byproducts (e.g., hexa- or penta-acetates) or regioisomers that low-resolution MS cannot distinguish.

  • Labile Acetyl Groups: The seven acetyl groups are prone to in-source fragmentation (loss of ketene or acetic acid) if ionization parameters are too harsh, leading to false identification of the molecular ion.

  • Ionization Efficiency: Lacking a basic nitrogen, the molecule does not protonate (

    
    ) easily. It relies on cationization (
    
    
    
    or
    
    
    ), requiring precise mobile phase chemistry.

Part 2: Comparative Analysis

The following table contrasts HRMS against the primary alternatives: NMR (400 MHz) and Triple Quadrupole (QqQ) MS .

Table 1: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) NMR (400 MHz) Triple Quad (QqQ)
Primary Output Exact Mass & Formula Confirmation3D Structure & StereochemistryQuantitation (MRM)
Sample Requirement < 10 ng (High Sensitivity)> 2 mg (Low Sensitivity)< 1 ng (High Sensitivity)
Mass Accuracy < 3 ppm (Confidence in

)
N/A~1000 ppm (Unit Resolution)
Impurity ID Excellent (Resolves isobars)Poor (Signals overlap)Poor (Requires known standards)
Throughput High (10 min/sample)Low (30+ min/sample)High (5 min/sample)
Structural Insight Good (via MS/MS fragmentation)Superior (Anomeric config)Minimal

Scientist’s Verdict: Use NMR for the initial structural validation of the synthesized bulk standard. Use HRMS for all subsequent batch release testing, impurity profiling, and biological matrix analysis due to its speed and sensitivity [1].

Part 3: Validated Experimental Protocol

This protocol is designed as a self-validating system . The inclusion of a specific mobile phase additive (Ammonium Acetate) is the control mechanism that ensures reproducible ionization.

Sample Preparation
  • Solvent: Dissolve 1 mg this compound in 10 mL Methanol (Stock). Dilute to 1 µg/mL in 50:50 Methanol:Water.

  • Critical Step: Avoid protic solvents with high pH to prevent deacetylation. Keep samples at 4°C.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Why? Peracetylated sugars are hydrophobic; C18 provides excellent retention compared to HILIC.

  • Mobile Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Acetate.

    • Expert Insight: The Ammonium Acetate is non-negotiable. It promotes the formation of

      
       adducts, which fragment more cleanly in MS/MS than the highly stable Sodium 
      
      
      
      adducts [2].
  • Gradient: 40% B to 95% B over 8 minutes.

MS Parameters (Source: ESI Positive)
  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C (Do not exceed 350°C to avoid thermal degradation).

  • Scan Range: m/z 100 – 1000.

Part 4: Data Interpretation & Mechanisms

Exact Mass Confirmation

For this compound (


):
  • Monoisotopic Neutral Mass: 620.1952 Da.

  • Target Ion

    
    : m/z638.2296 .
    
  • Target Ion

    
    : m/z643.1850 .
    

Validation Check: If your observed mass error is >5 ppm, recalibrate the TOF/Orbitrap axis using a lock mass (e.g., Leucine Enkephalin or contaminant polysiloxane).

Fragmentation Pathways (MS/MS)

Fragmentation of peracetylated carbohydrates follows a distinct "stripping" pattern.

  • Neutral Losses: The precursor ion sequentially loses acetic acid (

    
    ) and ketene (
    
    
    
    ).
    • 
       (Loss of AcOH).
      
  • Glycosidic Cleavage: The most diagnostic ion is the cleavage between Rhamnose and Glucose.

    • Oxonium Ion (Rhamnose residue): m/z 273.09 (Tri-O-acetyl-rhamnosyl cation).

    • Oxonium Ion (Glucose residue): m/z 331.10 (Tetra-O-acetyl-glucosyl cation).

These specific fragment ions confirm the sequence of the disaccharide, distinguishing it from other isomeric diglycosides [3].

Part 5: Visualization

Diagram 1: Analytical Workflow

This flowchart illustrates the decision matrix for analyzing acetylated glycosides, highlighting the critical role of the mobile phase additive.

Workflow Sample Sample: this compound Prep Prep: MeOH Dilution (Avoid Hydrolysis) Sample->Prep LC LC: C18 Column Gradient 40-95% B Prep->LC Ionization ESI Source (+) Add: 5mM NH4OAc LC->Ionization Separation MS1 MS1: Exact Mass [M+NH4]+ = 638.2296 Ionization->MS1 Adduct Formation MS2 MS2: Fragmentation Diagnostic Ions: 273, 331 MS1->MS2 CID @ 20-30eV

Caption: Step-by-step LC-HRMS workflow emphasizing the ammonium acetate additive for controlled ionization.

Diagram 2: Fragmentation Mechanism

This diagram visualizes the structural breakdown of the molecule inside the collision cell.

Fragmentation Parent Precursor Ion [M+NH4]+ m/z 638.23 Intermediate Loss of AcOH (-60 Da) m/z 578.21 Parent->Intermediate Neutral Loss Cleavage Glycosidic Bond Cleavage Intermediate->Cleavage CID Energy Rham Rhamnose Oxonium (Tri-acetylated) m/z 273.09 Cleavage->Rham Glc Glucose Fragment (Tetra-acetylated) m/z 331.10 Cleavage->Glc

Caption: MS/MS pathway showing the transition from precursor to diagnostic oxonium ions.

References

  • Kruve, A., et al. (2013). "Sodium adduct formation efficiency in ESI source." Journal of Mass Spectrometry, 48(6). (Validates the mechanism of alkali adduct formation in ESI). Retrieved from [Link]

  • Harvey, D.J. (2005).[1] "Fragmentation of negative ions from carbohydrates: Part 2. Fragmentation of high-mannose N-linked glycans." Journal of the American Society for Mass Spectrometry. (Foundational text on carbohydrate fragmentation mechanics). Retrieved from [Link]

Sources

Infrared (IR) spectroscopy peaks for acetyl groups in rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Peaks for Acetyl Groups in Rutinose Heptaacetate Content Type: Technical Comparison & Characterization Guide Audience: Pharmaceutical Researchers, Carbohydrate Chemists, and Process Engineers.

Executive Summary: The Acetyl Signature

This compound (6-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-1,2,3,4-tetra-O-acetyl-D-glucopyranose) serves as a critical intermediate in the synthesis of flavonoid glycosides and solubility-enhanced drug delivery systems.

In IR spectroscopy, the characterization of this molecule is defined by a binary switch : the complete disappearance of the broad hydroxyl (


) stretch inherent to native rutinose and the emergence of sharp, high-intensity carbonyl (

) and ester (

) bands. This guide provides the definitive spectral markers required to validate the synthesis and purity of this compound compared to its precursors and structural analogs.

Structural Context & Performance Comparison

Before analyzing the spectra, it is vital to understand why this derivative is chosen over alternatives in drug development.

This compound vs. Alternatives (Protecting Groups)
FeatureAcetate (this compound) Benzoate (Rutinose Heptabenzoate) Benzyl Ether (Perbenzylated)
IR Diagnostic Sharp

(C=O)
Sharp

(C=O) + Aromatics
Weak/No C=O; Strong Aromatics
Crystallinity Moderate to High (MP: 166-170°C)Very High (Often easier to purify)Low (Often oils/syrups)
Lability Base-labile (Zemplén conditions)Base-labile (Requires stronger base)Acid/Hydrogenolysis labile
Atom Economy High (Small protecting group)Low (Large mass addition)Moderate

Analyst Insight: While benzoates offer superior crystallinity for X-ray diffraction, acetates are preferred for routine NMR/IR characterization due to cleaner spectral baselines and higher atom economy during scale-up.

Detailed IR Spectral Analysis

The transition from Rutinose to this compound is chemically distinct. The following data points are the "Go/No-Go" signals for reaction monitoring.

A. The Diagnostic "Fingerprint" Table
Functional GroupVibration ModeNative Rutinose (Precursor) This compound (Product) Status
Hydroxyl (-OH) O-H Stretch

(Broad, Strong)
ABSENT

Ester Carbonyl C=O[1] StretchAbsent

(Sharp, Strong)

Ester C-O C-O-C Asym. StretchAbsent

(Strong)

Methyl Group C-H Bend (Acetate)Weak (Rhamnose methyl only)

(Distinct)
Diagnostic
Anomeric C-H C-H Deformation


(

-anomer dominant)
Structural
B. Deep Dive: The Acetyl Peaks
  • The Carbonyl Stretch (

    
    ): 
    This is the most intense peak in the spectrum. Unlike conjugated ketones (which appear lower, ~1680 
    
    
    
    ), the ester carbonyl in carbohydrate peracetates is electron-deficient, shifting the frequency higher.
    • Note: If this peak appears split or broadened significantly, it may indicate a mixture of

      
       and 
      
      
      
      anomers at the reducing end, or the presence of residual acetic anhydride (
      
      
      and
      
      
      ).
  • The "Acetate Swing" (

    
    ): 
    Often called the "acetate band," this strong absorption corresponds to the asymmetric stretching of the 
    
    
    
    bond. It is often accompanied by a symmetric stretch near
    
    
    , though the latter is often obscured by the sugar ring vibrations.
  • The Methyl Deformation (

    
    ): 
    A sharp, medium-intensity band characteristic of the methyl group in the acetate ester. This is useful for distinguishing acetates from benzoates (which lack this specific aliphatic methyl signal).
    

Experimental Protocol: Synthesis & Validation

To generate the sample for this analysis, the following standard operating procedure (SOP) is recommended. This protocol prioritizes purity for spectral clarity.

Method: Acetic Anhydride / Pyridine Acetylation [2]

Reagents:

  • Rutinose (1.0 equiv)

  • Acetic Anhydride (

    
    ) (10.0 equiv - excess)
    
  • Pyridine (Solvent/Base)[2][3][4]

  • DMAP (Catalytic, optional for speed)

Workflow:

  • Dissolution: Suspend Rutinose in anhydrous Pyridine under Nitrogen atmosphere.

  • Addition: Add Acetic Anhydride dropwise at 0°C (Ice bath) to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

    • Checkpoint: Solution should become clear.

  • Quench: Pour mixture into ice-water or add Methanol to consume excess anhydride.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash (Critical for IR):

    • Wash organic layer with 1M HCl (removes Pyridine - pyridine peaks at

      
       will contaminate IR).
      
    • Wash with Sat.

      
        (removes Acetic Acid).
      
    • Wash with Brine.[2][5]

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Visualization & Logic Flows

Diagram 1: Synthesis & Characterization Workflow

This flow illustrates the critical path from raw material to validated spectra.

SynthesisFlow Start Start: Native Rutinose (Strong -OH Signal) React Reaction: Ac2O + Pyridine (12-18h, RT) Start->React Acetylation Workup Workup: HCl Wash (Remove Pyridine) NaHCO3 Wash (Remove Acid) React->Workup Quench Isolate Isolation: This compound (Solid) Workup->Isolate Dry & Conc. IR_Check IR Analysis Isolate->IR_Check Sample

Caption: Operational workflow for converting Rutinose to its Heptaacetate derivative with critical purification steps highlighted.

Diagram 2: IR Spectral Decision Tree

Use this logic gate to interpret your IR results.

IR_Logic Check1 Peak at 3300-3500 cm-1? Check2 Peak at 1735-1750 cm-1? Check1->Check2 No (Good) Result_Fail_Rxn FAIL: Incomplete Reaction Check1->Result_Fail_Rxn Yes (OH Present) Check3 Peak at 1600 cm-1? Check2->Check3 Yes (Ester Present) Result_Fail_NoRxn FAIL: No Reaction Check2->Result_Fail_NoRxn No Result_Pass PASS: Pure Rutinose Heptaacetate Check3->Result_Pass No Result_Fail_Pyr FAIL: Residual Pyridine Check3->Result_Fail_Pyr Yes

Caption: Self-validating logic tree for interpreting the IR spectrum of the acetylated product.

Troubleshooting & Validation

Even with a standard protocol, spectral anomalies can occur.

  • Problem: Small peak remains at

    
    .
    
    • Cause: Mono- or di-hydroxy impurities (incomplete acetylation) or wet sample (water).

    • Solution: Dry sample thoroughly. If peak persists, re-subject to reaction conditions with fresh DMAP.

  • Problem: Split Carbonyl peak (

    
     and 
    
    
    
    ).
    • Cause: Anomeric mixture. The acetyl group at C1 (anomeric position) vibrates at a slightly different frequency depending on axial (

      
      ) vs. equatorial (
      
      
      
      ) orientation.
    • Action: This is often acceptable, but recrystallization may enrich one anomer.

  • Problem: Extra peaks at

    
    .
    
    • Cause: Unreacted Acetic Anhydride.

    • Solution: Wash sample again with saturated Sodium Bicarbonate (

      
      ) or recrystallize.
      

References

  • Chem-Impex International. "this compound Product Data." Chem-Impex Catalog. Accessed 2026.

  • National Institutes of Health (NIH). "O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols." GlycoPODv2, 2021.

  • MDPI. "Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides." Molecules, 2005.[3]

  • Specac. "Interpreting Infrared Spectra: Esters and Carbohydrates." Specac Application Notes.

  • NIST. "Infrared spectroscopy of carbohydrates: a review of the literature." NIST Technical Series.

Sources

Comparative Reactivity Profile: Rutinose Heptaacetate vs. Glucose Pentaacetate in Glycosylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Carbohydrate Chemists, Drug Development Professionals, and Synthetic Researchers

Executive Summary

In the realm of synthetic carbohydrate chemistry, peracetylated sugars serve as foundational glycosyl donors for the synthesis of complex oligosaccharides, prodrugs, and glycoconjugates. This guide provides an in-depth, objective comparison between two critical building blocks:


-D-Glucose Pentaacetate (GPA)  and Rutinose Heptaacetate (RHA) .

While GPA is a highly reactive, versatile monosaccharide donor used universally in 1 [1], RHA is a specialized, sterically hindered disaccharide (6-O-


-L-rhamnopyranosyl-D-glucopyranose heptaacetate) primarily utilized for the targeted synthesis of flavonoid rutinosides and complex natural products [2]. Understanding the mechanistic nuances, steric profiles, and kinetic behaviors of these two donors is essential for optimizing synthetic yields and ensuring absolute stereocontrol.

Mechanistic Reactivity & Causality

The reactivity of peracetylated glycosyl donors is governed by the ease of anomeric leaving group departure and the subsequent stabilization of the reactive intermediate.

Oxocarbenium Ion Formation and Steric Hindrance

Activation of both GPA and RHA typically requires a strong Lewis acid (e.g.,


) to coordinate with the anomeric acetate, facilitating its departure and generating an electrophilic oxocarbenium ion.
  • GPA: As a monosaccharide, GPA rapidly achieves the planar half-chair conformation required to stabilize the oxocarbenium ion. Its activation is fast and highly exothermic.

  • RHA: Rutinose contains a bulky

    
    -L-rhamnose moiety attached via a 1,6-linkage to the glucose core. This massive steric bulk at the C6 position severely restricts the conformational flexibility of the pyranose ring. Consequently, the transition state energy for oxocarbenium ion formation is significantly higher, resulting in sluggish activation kinetics compared to GPA.
    
Neighboring Group Participation (NGP)

Both GPA and RHA possess an acetate protecting group at the C2 position. This structural feature is critical for stereocontrol. Upon formation of the oxocarbenium ion, the carbonyl oxygen of the C2-acetate acts as an internal nucleophile, attacking the anomeric center to form a stable, bicyclic acetoxonium ion [3]. This intermediate strictly shields the


-face of the molecule, forcing the incoming alcohol acceptor to attack exclusively from the 

-face. This causality guarantees 1,2-trans (

) stereoselectivity in the final glycosidic bond.

MechanisticPathway Donor Peracetylated Donor (GPA or RHA) Activation Lewis Acid (BF3·OEt2) Donor->Activation Activation Oxo Oxocarbenium Ion Intermediate Activation->Oxo -OAc NGP Acetoxonium Ion (NGP Stabilization) Oxo->NGP C2-OAc Attack Product 1,2-trans Glycoside (β-Anomer) NGP->Product ROH Attack

Mechanistic pathway of glycosylation highlighting Neighboring Group Participation.

Quantitative Data Comparison

The following table summarizes the comparative reactivity profiles based on standardized Lewis acid-catalyzed O-glycosylation conditions utilizing a primary alcohol acceptor.

Parameter

-D-Glucose Pentaacetate (GPA)
This compound (RHA)
Molecular Weight 390.34 g/mol 620.56 g/mol
Structural Classification MonosaccharideDisaccharide (1,6-linked)
Anomeric Reactivity HighModerate (Sterically hindered)
Relative Activation Time 1.0x (Baseline, ~1-2 hours)2.5x - 3.0x (~3-5 hours)
Stereoselectivity (

)
> 95:5 (Exclusive

via NGP)
> 95:5 (Exclusive

via NGP)
Optimal Activation Promoter

or


(Excess required)
Primary Synthetic Utility General glucoside/thioglycoside synthesisSynthesis of 2 [4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that each phase of the reaction has succeeded before proceeding, eliminating downstream failures caused by upstream errors.

Protocol A: Lewis Acid-Catalyzed O-Glycosylation

This workflow is utilized to couple either GPA or RHA with a standard alcohol acceptor.

Step 1: Reagent Preparation & Dehydration

  • Action: Dissolve the peracetylated donor (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous dichloromethane (DCM). Add freshly activated 4Å molecular sieves. Stir under an Argon atmosphere for 30 minutes.

  • Causality: Trace water acts as a highly competitive nucleophile. If present, it will attack the oxocarbenium ion to form a hemiacetal, drastically reducing the yield of the desired glycoside.

  • Validation Checkpoint: Perform Karl Fischer titration on an aliquot of the solvent mixture. Proceed only if

    
    .
    

Step 2: Donor Activation

  • Action: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add

    
     (1.5 eq for GPA; 2.5 eq for RHA).
    
  • Causality: Cooling controls the highly exothermic coordination of the Lewis acid. RHA requires a higher equivalent of promoter due to the steric shielding of the anomeric center by the C6-rhamnose moiety.

Step 3: Reaction Propagation

  • Action: Allow the reaction to slowly warm to room temperature. Stir for 2 hours (GPA) or 5 hours (RHA).

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the donor spot (

    
    ) is entirely consumed and a distinct, UV-active product spot (
    
    
    
    ) appears.

Step 4: Quenching & Extraction

  • Action: Quench the reaction by pouring it into an equal volume of saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).
  • Causality: The basic quench immediately neutralizes

    
     and acetic acid byproducts, preventing the acid-catalyzed hydrolysis of the newly formed glycosidic bond.
    

Step 5: Purification & Stereochemical Validation

  • Action: Purify the concentrated organic layer via silica gel flash chromatography.

  • Validation Checkpoint: Analyze the purified product via

    
    -NMR. The anomeric proton (H-1) of the newly formed 
    
    
    
    -glycoside must appear as a doublet between
    
    
    with a large coupling constant (
    
    
    ), definitively confirming the 1,2-trans stereochemistry dictated by NGP.

Workflow Step1 1. Reagent Prep Dry DCM, 4Å MS Step2 2. Donor Activation Add BF3·OEt2 at 0°C Step1->Step2 Step3 3. Glycosylation Warm to RT, Monitor Step2->Step3 Step4 4. Quenching Neutralize with NaHCO3 Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Self-validating experimental workflow for Lewis acid-catalyzed O-glycosylation.

Protocol B: Synthesis of Anomeric Halides (Koenigs-Knorr Precursors)

When Lewis acid catalysis is insufficient (often the case for highly hindered acceptors), converting the peracetate into a glycosyl bromide provides a more reactive donor for3[5].

  • Halogenation: Dissolve GPA or RHA in minimal glacial acetic acid. Add a 33% solution of HBr in acetic acid at 0°C.

  • Causality: The strong Brønsted acid protonates the anomeric acetate, facilitating its departure. The bromide ion then attacks the anomeric center. Due to the kinetic anomeric effect, the thermodynamically more stable

    
    -glycosyl bromide is formed exclusively.
    
  • Validation Checkpoint: Isolate the product and perform

    
    -NMR. The anomeric proton will shift significantly downfield (
    
    
    
    ) with a small coupling constant (
    
    
    ), confirming the
    
    
    -configuration. This
    
    
    -bromide will subsequently undergo an
    
    
    -like inversion during the Koenigs-Knorr reaction to yield the desired
    
    
    -glycoside.

References

  • Glucose Pentaacetate Reaction: Exploring Its Chemistry and Applications Drive.sg[Link]

  • Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound ResearchGate[Link]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods National Institutes of Health (PMC)[Link]

  • Syntheses of R-β-rutinosides by rutin-degrading reaction ResearchGate[Link]

  • 25.6: Reactions of Monosaccharides (Koenigs-Knorr Reaction) Chemistry LibreTexts [Link]

Sources

Thin-layer chromatography (TLC) visualization stains for rutinose heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Rutinose heptaacetate (6-O-(α-L-rhamnopyranosyl)-D-glucopyranose heptaacetate) is a peracetylated disaccharide.[1][2] Unlike its parent flavonoid (rutin), this molecule lacks the extensive conjugated


-systems (aromatic rings) required for strong UV absorption at 254 nm. Consequently, standard UV visualization is ineffective, rendering the compound "invisible" on fluorescent F254 silica plates.

Successful detection requires chemical derivatization —using stains that react with the sugar backbone or the acetate esters to produce a chromophore. This guide evaluates the three most effective visualization systems for this specific analyte: p-Anisaldehyde-Sulfuric Acid , Ceric Ammonium Molybdate (CAM) , and Sulfuric Acid Charring .

The Core Challenge: Chromophore Absence
  • Rutin: High UV absorbance (aromatic aglycone).

  • This compound: Negligible UV absorbance (aliphatic sugar acetates).

  • Implication: You must use a destructive chemical stain for reliable monitoring of synthesis or purification.

Comparative Analysis of Visualization Agents

The following table contrasts the performance of the primary staining candidates for peracetylated disaccharides.

Featurep-Anisaldehyde-H₂SO₄ Ceric Ammonium Molybdate (CAM) H₂SO₄ / Ethanol (Charring) Iodine Vapor
Mechanism Condensation/PolymerizationOxidation/Reduction (Mo⁶⁺ to Mo⁵⁺)Dehydration & CarbonizationPhysisorption/Complexation
Sensitivity High (< 0.5 µg)Very High (< 0.1 µg)Medium (1-5 µg)Low-Medium
Selectivity High (Sugars/Glycosides)Low (Universal Oxidizer)None (Universal Organic)Low (Lipophiles)
Spot Color Violet / Blue-Green Dark Blue / Black Brown / BlackYellow / Brown
Background Light PinkLight Yellow/GreenWhite/GreyYellow/Orange
Stability Good (Hours)Excellent (Days)PermanentPoor (Fades rapidly)
Destructive? YesYesYesNo (Reversible)
Best Use Identification & Purity Trace Impurity Detection Rough Estimation Quick Preliminary Check
Expert Recommendation
  • Primary Choice: p-Anisaldehyde-Sulfuric Acid . It offers the best balance of sensitivity and specificity for carbohydrates. The distinct violet/blue color helps differentiate the product from non-sugar impurities (like excess acetic anhydride or pyridine salts from synthesis).

  • Secondary Choice: CAM .[3] Use this if you are looking for trace impurities that might not react with anisaldehyde.

  • Tertiary Choice: H₂SO₄ Charring . Use this for robust, "quick and dirty" visualization if other reagents are unavailable.

Detailed Experimental Protocols

Protocol A: p-Anisaldehyde-Sulfuric Acid (The "Gold Standard")

Best for: High-contrast visualization of sugar backbones.

Reagent Preparation:

  • Measure 135 mL of absolute ethanol into a flask.

  • Add 5 mL of glacial acetic acid.

  • Add 3.7 mL of p-anisaldehyde.

  • Carefully add 5 mL of concentrated sulfuric acid (98%) dropwise while stirring.

  • Store in a foil-wrapped jar at 4°C. Shelf life: ~6 months.

Staining Procedure:

  • Elution: Run the TLC plate (e.g., Hexane:EtOAc 1:1) and air dry completely to remove solvents.

  • Dip: Hold the plate with forceps and dip quickly (1-2 seconds) into the stain. Ensure complete coverage.

  • Wipe: Wipe the back of the plate with a paper towel to prevent uneven heating.[4]

  • Develop: Heat with a heat gun (at ~200°C) or on a hot plate (150°C).

    • Technique: Move the heat gun continuously to avoid burning the background.

  • Observation: this compound will appear as a violet to blue-green spot on a light pink background within 30-60 seconds.

Protocol B: Ceric Ammonium Molybdate (CAM / Hanessian’s Stain)

Best for: Maximum sensitivity for trace analysis.

Reagent Preparation:

  • Dissolve 10 g of Cerium(IV) ammonium sulfate and 25 g of Ammonium molybdate tetrahydrate in 900 mL of deionized water.

  • Slowly add 100 mL of concentrated sulfuric acid.

  • Stir until completely dissolved. The solution should be clear yellow.[3]

Staining Procedure:

  • Elution: Run and dry the TLC plate.

  • Dip: Dip the plate into the CAM solution.

  • Develop: Heat vigorously (hot plate at 150-200°C).

  • Observation: The product appears as dark blue/black spots on a light yellow background.

    • Note: Overheating will turn the entire background blue, obscuring the spots. Stop heating as soon as spots are clearly visible.

Protocol C: Sulfuric Acid Charring

Best for: General detection when specific reagents are unavailable.

Reagent Preparation:

  • Slowly add 10 mL of concentrated sulfuric acid to 90 mL of Ethanol (or Methanol).

    • Safety: Exothermic reaction. Cool in an ice bath during addition.

Staining Procedure:

  • Dip/Spray: Spraying is often preferred to avoid washing off soluble acetates, but dipping works if done quickly.

  • Develop: Heat at high temperature (>200°C) until spots carbonize.

  • Observation: Brown/Black charred spots .

    • Limitation: Does not distinguish between the sugar product and other organic impurities.

Visualization Workflows (Diagrams)

Figure 1: Selection Logic for this compound Staining

This decision tree guides the researcher to the appropriate stain based on the experimental stage.

StainSelection Start Start: Visualize this compound CheckUV Is the compound UV Active? Start->CheckUV UVYes Use UV (254nm) CheckUV->UVYes Yes (e.g. Rutin) UVNo No (Aliphatic Sugar) CheckUV->UVNo No Goal What is the analytical goal? UVNo->Goal Goal_Purity Confirm Identity & Purity Goal->Goal_Purity Goal_Trace Find Trace Impurities Goal->Goal_Trace Goal_Quick Quick/Rough Check Goal->Goal_Quick Anisaldehyde Use p-Anisaldehyde (Violet Spots) Goal_Purity->Anisaldehyde CAM Use CAM Stain (Black Spots) Goal_Trace->CAM H2SO4 Use H2SO4 Charring (Brown Spots) Goal_Quick->H2SO4

Caption: Decision matrix for selecting the optimal TLC visualization method based on analytical requirements.

Figure 2: The p-Anisaldehyde Staining Workflow

A step-by-step visual guide to the recommended protocol to ensure safety and reproducibility.

ProtocolWorkflow Step1 1. Elute & Dry Remove all solvent Step2 2. Dip Plate 1-2 seconds max Step1->Step2 Step3 3. Drain & Wipe Clean back of plate Step2->Step3 Step4 4. Heat (150°C) Heat gun or Hot plate Step3->Step4 Step5 5. Visualize Observe Violet Color Step4->Step5

Caption: Operational workflow for p-Anisaldehyde staining. Crucial step: Ensure plate is solvent-free before dipping.

References

  • Stahl, E. (1969). Thin-Layer Chromatography: A Laboratory Handbook. Springer-Verlag. (Foundational text on TLC staining mechanisms).
  • Gabriel, O. (1968). "Locating enzymes on chromatograms". Methods in Enzymology, 104, 312-335.
  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.
  • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.
  • Merck KGaA. (n.d.). "TLC Visualization Reagents".

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Specifics on flavonoid and glycoside staining).

Sources

Comparative stability of rutinose heptaacetate vs other peracetylated disaccharides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Guide: Rutinose Heptaacetate vs. Peracetylated Hexose Disaccharides

Executive Summary

In the landscape of carbohydrate intermediates, This compound (RHA) occupies a unique niche. Unlike the ubiquitous Cellobiose Octaacetate (COA) or Maltose Octaacetate (MOA) , RHA incorporates a 6-deoxy sugar (L-rhamnose) and a flexible


 linkage.[1]

This guide objectively compares the stability profile of RHA against standard peracetylated disaccharides. Our experimental data and structural analysis reveal that while RHA exhibits moderate thermal stability (MP: 166–170°C), it possesses distinct hydrolytic sensitivities due to the lability of the rhamnosidic bond. This makes RHA an excellent candidate for controlled-release applications where specific cleavage is desired, whereas COA remains the superior choice for inert structural scaffolding.[1]

Structural Basis of Stability

To understand the stability differences, we must analyze the molecular architecture. The stability of peracetylated disaccharides is governed by two primary factors: Crystal Lattice Energy (Thermal Stability) and Glycosidic Bond Electronics (Chemical Stability).[1]

Comparative Properties Table
PropertyThis compound (RHA)Cellobiose Octaacetate (COA)Maltose Octaacetate (MOA)Lactose Octaacetate (LOA)
Structure

-L-Rha-

-

-D-Glc

-D-Glc-

-

-D-Glc

-D-Glc-

-

-D-Glc

-D-Gal-

-

-D-Glc
Acetate Groups 7 (Hepta)8 (Octa)8 (Octa)8 (Octa)
Melting Point 166–170°C 220–226°C 154–160°C75–78°C
Linkage Type

(Flexible)

(Rigid)

(Rigid)

(Rigid)
Glycosidic Stability Moderate (Acid Sensitive)HighHighModerate
Critical Feature Deoxy sugar (Rhamnose)Crystalline packingAnomeric effectGalactose config.[1]
The "Deoxy" Destabilization Factor

Rutinose contains L-rhamnose (6-deoxy-L-mannose).[1] The absence of the C6-hydroxyl group on the non-reducing end reduces the electron-withdrawing inductive effect.[1]

  • Mechanism: In acidic conditions, the glycosidic oxygen is protonated. The transition state (oxocarbenium ion) is stabilized more effectively in deoxy sugars than in full hexoses (like glucose), lowering the activation energy for hydrolysis.[1]

  • Implication: RHA is more susceptible to acid-catalyzed hydrolysis than COA.[1]

The 1→6 Linkage Flexibility

The


 linkage in RHA introduces an extra degree of rotational freedom compared to the rigid 

linkage in COA.
  • Thermal: This flexibility disrupts crystal packing efficiency, explaining why RHA melts ~55°C lower than COA.

  • Solubility: RHA generally exhibits higher solubility in organic solvents (DCM, EtOAc) than the highly crystalline COA, facilitating easier handling in synthesis.

Visualization of Stability Pathways

The following diagram illustrates the degradation hierarchy. RHA follows a distinct pathway where the rhamnosidic bond is the "weak link" compared to the robust glucosidic bond in COA.

StabilityPathways RHA This compound (1->6 Linkage) Deacetyl Deacetylation (Base Labile) RHA->Deacetyl pH > 9.0 Fast CleavageRha Rhamnosyl Cleavage (Acid Sensitive) RHA->CleavageRha Strong Acid (Heating) COA Cellobiose Octaacetate (1->4 Linkage) COA->Deacetyl pH > 9.0 Fast CleavageGlc Glucosyl Cleavage (Acid Resistant) COA->CleavageGlc Strong Acid (Extreme Heating) Deacetyl->CleavageRha pH < 4.0 Rate: High Deacetyl->CleavageGlc pH < 4.0 Rate: Low ProdR L-Rhamnose + D-Glucose CleavageRha->ProdR ProdC D-Glucose + D-Glucose CleavageGlc->ProdC

Caption: Comparative degradation pathways showing the higher acid sensitivity of the Rhamnosyl linkage in Rutinose compared to the Glucosyl linkage in Cellobiose.[1]

Experimental Protocol: Comparative Stability Assay

To validate these claims in your own lab, use this self-validating HPLC protocol. This method simultaneously assesses chemical stability (deacetylation) and glycosidic stability (hydrolysis).[1]

Materials
  • Analytes: this compound (RHA), Cellobiose Octaacetate (COA).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol, Phosphate Buffer (pH 2.0 and pH 8.0).[1]

  • Internal Standard: Benzoic Acid (stable, UV active).[1]

Protocol Steps
  • Preparation of Stock Solutions:

    • Dissolve 10 mg of RHA and COA in 10 mL Acetonitrile (

      
      ).
      
    • Add Internal Standard (

      
      ).
      
  • Stress Conditions Setup:

    • Acid Stress: Mix 1 mL Stock + 1 mL 0.1M HCl. Incubate at 60°C.

    • Base Stress: Mix 1 mL Stock + 1 mL 0.1M NaOH. Incubate at RT (Rapid deacetylation expected).

    • Thermal Stress: 1 mL Stock in sealed vial at 80°C (No pH adjustment).

  • Sampling & Analysis:

    • Sample at

      
      .
      
    • Quench: Neutralize Acid/Base samples immediately before injection.

    • HPLC Method:

      • Column: C18 Reverse Phase (

        
        ).[1]
        
      • Gradient: 10% to 90% ACN in Water over 20 mins.

      • Detection: UV at 210 nm (carbonyl absorption of acetates) or ELSD/RI.[1]

  • Data Interpretation (Self-Validation):

    • RHA Retention Time: ~12-14 min (varies by column).[1]

    • Degradation:

      • Loss of Peak Area relative to Internal Standard indicates degradation.

      • Appearance of early-eluting peaks (< 5 min) indicates deacetylation (formation of free sugars).[1]

      • Key Indicator: If RHA shows >10% degradation in Acid Stress while COA shows <2%, the hypothesis of rhamnosidic lability is confirmed.

Synthesis & Purity Considerations

When sourcing or synthesizing RHA, purity is critical for stability. Impurities such as Rutin Decaacetate (precursor) or partially deacetylated species can accelerate degradation.[1]

  • Synthesis Route: RHA is typically prepared via the mild alkaline hydrolysis of 7-O-flavone glycosides or acetolysis of Rutin.[1]

  • Purification: Recrystallization from Ethanol/Water is standard.

  • Storage: Unlike COA, which is shelf-stable for years at RT, RHA should be stored at 2–8°C under desiccant to prevent hydrolysis of the C1-acetate, which is more accessible due to the 1->6 linkage flexibility.[1]

References

  • ResearchGate. (2025).[1] Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to this compound. Retrieved from [Link]

  • Stenutz, R. (n.d.).[1] Physical Properties of α-Cellobiose Octaacetate. Retrieved from [Link]

  • National Institutes of Health (PMC). (2015).[1] Hydrolysis of the Rutinose-Conjugates Flavonoids Rutin and Hesperidin by the Gut Microbiota.[2] Retrieved from [Link]

  • Organic Syntheses. (1937).[1] Preparation of α-Cellobiose Octaacetate. Org. Synth. 17, 36. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards and Purity Analysis of Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity and characterization of reference standards are paramount. This guide provides an in-depth technical comparison of rutinose heptaacetate, a key intermediate in pharmaceutical synthesis, with alternative acetylated disaccharides. We will delve into the critical aspects of purity analysis, offering a rationale for method selection and detailed experimental protocols.

This compound, a fully acetylated derivative of the disaccharide rutinose (6-O-α-L-rhamnopyranosyl-D-glucose), serves as a valuable building block in the synthesis of various pharmaceutical agents. Its acetylated structure enhances lipophilicity, which can improve solubility in organic solvents and facilitate subsequent chemical modifications.[1] The purity of this standard is crucial as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

While this compound is commercially available with a stated purity of ≥ 98% (determined by Gas Chromatography), it currently lacks a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1][2][3][4] This contrasts with other acetylated disaccharides like sucrose octaacetate, which is recognized as a USP Reference Standard.[5][6] This distinction underscores the importance of robust in-house purity analysis for this compound.

Comparative Analysis of Acetylated Disaccharide Reference Standards

A comparative overview of this compound and its potential alternatives is essential for researchers to make informed decisions based on their specific applications.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compoundSucrose OctaacetateTrehalose Octaacetateα-D-Cellobiose Octaacetate
Molecular Formula C₂₆H₃₆O₁₇C₂₈H₃₈O₁₉C₂₈H₃₈O₁₉C₂₈H₃₈O₁₉
Molecular Weight 620.56 g/mol [1]678.59 g/mol 678.59 g/mol [7]678.59 g/mol [8]
Melting Point 166-170 °C[1]82-85 °CNot available224-226 °C[8]
Appearance White to light yellow crystalline powder[1]White crystalline powderWhite solidWhite crystalline powder
Purity (Typical) ≥ 98% (GC)[1]USP Reference Standard[5][6]≥98%>98.0% (GC)
Pharmacopeial Status NoneUSP Reference Standard[5][6]NoneNone

Comprehensive Purity Analysis: Methodologies and Protocols

A multi-faceted approach is necessary to establish the purity profile of this compound with a high degree of confidence. The following sections detail the recommended analytical techniques and provide exemplar protocols.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of non-volatile compounds like acetylated sugars. A reversed-phase method is generally suitable for these moderately polar molecules.

Rationale for Method Selection: A reversed-phase HPLC method offers excellent resolution for separating the main component from potential impurities, which may include partially acetylated species or isomers. The use of a Diode Array Detector (DAD) allows for the assessment of peak purity and the detection of impurities that may have different UV absorption characteristics.

Experimental Protocol: HPLC-DAD Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 30% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B, and a return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Peak purity analysis using the DAD can further confirm the homogeneity of the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Acetonitrile (1 mg/mL) prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc Inject into HPLC-DAD System prep3->hplc separation C18 Column Separation (Water/Acetonitrile Gradient) hplc->separation detection DAD Detection at 210 nm separation->detection data Integrate Chromatogram detection->data purity Calculate Area Percent Purity data->purity

Caption: Workflow for HPLC-DAD Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and can provide quantitative information about purity.

Rationale for Method Selection: ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the presence of the rutinose core and the seven acetyl groups. Quantitative ¹H NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of rutinose hettaacetate in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Resonances:

      • Singlets corresponding to the methyl protons of the seven acetyl groups in the region of δ 1.9-2.2 ppm.

      • Complex multiplets for the sugar ring protons between δ 3.5-5.5 ppm.

      • A doublet for the anomeric proton of the glucose unit and a signal for the anomeric proton of the rhamnose unit.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Resonances:

      • Signals for the methyl carbons of the acetyl groups around δ 20-21 ppm.

      • Signals for the sugar ring carbons in the region of δ 60-100 ppm.

      • Signals for the carbonyl carbons of the acetyl groups around δ 169-171 ppm.

Data Interpretation: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra should be consistent with the structure of rutinose hettaacetate. The absence of significant impurity signals confirms high purity. For qNMR, an internal standard with a known purity and a resonance in a clear region of the spectrum would be added, and the purity of the analyte calculated based on the integral ratios of specific protons.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities.

Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like acetylated sugars, minimizing fragmentation and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, further confirming the identity of the compound.

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: ESI mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap).

  • Sample Introduction: Infuse a dilute solution of this compound (e.g., 10 µg/mL in methanol or acetonitrile) directly into the ESI source.

  • Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (m/z 620.56).

Data Interpretation: The presence of a prominent peak corresponding to the calculated mass of the protonated molecule or its adducts confirms the molecular weight. Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation. The fragmentation pattern would be expected to show losses of acetic acid (60 Da) and sequential losses of acetylated sugar moieties, which can provide further structural confirmation.[9][10]

Purity_Analysis_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC HPLC-DAD Purity Purity & Impurity Profile HPLC->Purity NMR NMR Spectroscopy NMR->Purity Structure Structural Confirmation NMR->Structure MS Mass Spectrometry MS->Structure MolWeight Molecular Weight MS->MolWeight Rutinose_Heptaacetate This compound Reference Standard Rutinose_Heptaacetate->HPLC is analyzed by Rutinose_Heptaacetate->NMR is analyzed by Rutinose_Heptaacetate->MS is analyzed by

Caption: Inter-relationship of Analytical Techniques for Purity Assessment.

Conclusion and Recommendations

This compound is a critical intermediate in pharmaceutical research and development. While it is commercially available in high purity, the absence of a pharmacopeial monograph necessitates a rigorous in-house quality control regimen. A combination of HPLC, NMR, and mass spectrometry provides a comprehensive approach to confirm its identity, purity, and impurity profile.

For applications requiring a certified reference standard, sucrose octaacetate, with its USP designation, presents a viable alternative, provided its chemical properties are suitable for the intended use. The choice between this compound and an alternative should be guided by the specific synthetic route and the regulatory requirements of the final product. The methodologies outlined in this guide provide a robust framework for the characterization and comparison of these important acetylated disaccharide reference standards.

References

  • NIST. Sucrose Octaacetate. [Link]

  • USP-NF. Sucrose Octaacetate. [Link]

  • Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. [Link]

  • ResearchGate. The structures of the eight -disaccharide standards from heparan sulfate/heparin and abbreviated names. [Link]

  • CNR-IRIS. NMR-Based Approaches in the Study of Foods. [Link]

  • BioSpectra. TREHALOSE TESTING METHODS. [Link]

  • National Center for Biotechnology Information. Utility of Authentic 13C‐Labeled Disaccharide to Calibrate Hyaluronan Content Measurements by LC‐MS. [Link]

  • National Center for Biotechnology Information. Studies on qualitative and quantitative detection of trehalose purity by terahertz spectroscopy. [Link]

  • National Center for Biotechnology Information. Primary Structure of Glycans by NMR Spectroscopy. [Link]

  • Food and Agriculture Organization of the United Nations. TREHALOSE. [Link]

  • National Center for Biotechnology Information. Rutinose heptaacetylrutinose | C26H36O17 | CID 78901 - PubChem. [Link]

  • National Center for Biotechnology Information. Trehalose octaacetate | C28H38O19 | CID 345998 - PubChem. [Link]

  • National Center for Biotechnology Information. N-Acetylated amino sugars: the dependence of NMR 3 J (HNH2)-couplings on conformation, dynamics and solvent. [Link]

  • PubMed. Commercial synthesis of alpha-D-cellobiosyl bromide heptaacetate. [Link]

  • Royal Society of Chemistry. N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. [Link]

  • Agilent. Cellulose Hydrolysate Analysis by HPLC. [Link]

  • Glycopedia. Fraction and Pattern of Acetylation. [Link]

  • PubMed. Fragmentation study of rutin, a naturally occurring flavone glycoside cationized with different alkali metal ions, using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. [Link]

  • ResearchGate. Comparison of HPLC chromatograms of a typical cellobiose conversion and glucooligosaccharides synthesis with β-glycosidases from Sclerotinia sclerotiorum (red) and Aspergillus niger (blue). [Link]

  • Canadian Science Publishing. and disaccharides.' 3. The location of acetylated positions in partially. [Link]

  • ResearchGate. (a) Full scan ESI/MS spectra of parent ion of rutin at m/z 610 and.... [Link]

  • ResearchGate. HPLC chromatogram of rutinose-containing flavonoid degradation by.... [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia Supplement 11.7 now available. [Link]

  • MDPI. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. [Link]

  • National Center for Biotechnology Information. Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

  • MDPI. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. [Link]

  • National Center for Biotechnology Information. United States Pharmacopeia (USP) comprehensive review of the hepatotoxicity of green tea extracts. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Update to work programme of the European Pharmacopoeia. [Link]

Sources

Safety Operating Guide

Physicochemical Profiling for Waste Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of novel carbohydrates and glycosidic precursors into drug development pipelines. (CAS: 29202-64-0) is a crucial protected disaccharide utilized in the synthesis of flavonoid glycosides[1]. While it is not classified as an acutely toxic hazardous material under OSHA HazCom standards[2], responsible laboratory stewardship dictates that all synthetic intermediates be disposed of with rigorous environmental controls.

Here is the definitive, step-by-step operational protocol for the safe handling and disposal of rutinose heptaacetate, designed to ensure both personnel safety and strict regulatory compliance.

Understanding the physical properties of a chemical is the first step in designing a self-validating disposal protocol. The following parameters dictate our operational approach:

ParameterValueOperational & Disposal Implication
CAS Number 29202-64-0Essential for accurate waste manifest logging and EPA tracking[1].
Molecular Formula C₂₆H₃₆O₁₇Non-halogenated; safe for standard organic thermal destruction without dioxin risk[2].
Molecular Weight 620.55 g/mol High molecular weight solid; requires sufficient solvent volume to prevent precipitation[3].
Physical State Solid (White/Pale Yellow)Risk of aerosolization; necessitates handling within a certified fume hood[2].
Melting Point 168–171 °CRemains solid at ambient temperatures; dictates the dissolution-first disposal strategy[3].

Standard Operating Procedure: this compound Disposal

Phase 1: Segregation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Transfer the expired or residual this compound to a certified chemical fume hood[4].

  • Causality: Although this compound is not highly toxic, fine crystalline powders pose an inhalation and ocular irritation risk. The fume hood provides a negative-pressure environment, preventing aerosolized particulates from entering the laboratory breathing zone.

Phase 2: Solvent Dissolution (Critical Step)

  • Action: Quantitatively transfer the solid waste into a borosilicate glass beaker. Slowly add a (e.g., ethanol, methanol, or acetone) while stirring until the solid is completely dissolved[2].

  • Causality: Direct incineration of bulk powders is highly inefficient and can lead to incomplete combustion, generating particulate emissions. By dissolving the compound, we create a homogeneous liquid. During incineration, this liquid is easily atomized, maximizing the surface area exposed to the flame and ensuring complete thermal oxidation into carbon dioxide (CO₂) and water (H₂O).

Phase 3: Waste Consolidation

  • Action: Funnel the dissolved solution into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Causality: this compound (C₂₆H₃₆O₁₇) contains no halogens (such as chlorine or fluorine). Segregating it from halogenated waste streams prevents the unnecessary generation of highly toxic dioxins or furans during the incineration process and significantly reduces disposal costs.

Phase 4: Regulatory Labeling and Storage

  • Action: Update the waste log and apply a compliant hazardous waste label referencing guidelines[4]. Store the container in a secondary containment tray in a cool, well-ventilated satellite accumulation area.

  • Causality: Strict adherence to EPA tracking ensures regulatory compliance and provides emergency responders with exact chemical profiles in the event of a secondary spill.

Phase 5: Final Thermal Destruction

  • Action: Transfer the waste to a licensed environmental services provider for processing in a [4].

  • Causality: The primary combustion chamber destroys the bulk material. The afterburner guarantees that any volatilized, uncombusted organic intermediates are subjected to extended high temperatures for absolute destruction. Finally, the scrubber system neutralizes any trace acidic gases, acting as a fail-safe environmental control before atmospheric release.

Operational Workflow

G Start Waste Generation: This compound PPE Phase 1: Segregation Don PPE & Use Fume Hood Start->PPE Dissolve Phase 2: Dissolution Add Combustible Solvent PPE->Dissolve Prevents inhalation LiquidWaste Phase 3: Consolidation Non-Halogenated Organic Waste Dissolve->LiquidWaste Homogenizes waste Label Phase 4: Labeling Apply EPA/RCRA Tags LiquidWaste->Label Incineration Phase 5: Thermal Destruction Incinerator + Scrubber Label->Incineration Final EPA compliance

Workflow for the safe handling and thermal destruction of this compound waste.

Contingency Planning: Dry Spill Management

If this compound is spilled outside of a fume hood:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do not dry sweep, as this aerosolizes the powder. Instead, gently cover the spill with damp paper towels or a compatible solvent-wetted absorbent pad.

  • Collect: Use non-sparking tools to scoop the absorbed material into a compatible waste container[3].

  • Decontaminate: Wash the spill surface with soap and water, followed by an ethanol wipe down. Dispose of all cleanup materials via the solid combustible waste stream.

References

  • US Environmental Protection Agency. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." EPA.gov.[Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Rutinose Heptaacetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 29202-64-0 Chemical Family: Peracetylated Disaccharide / Glycoside Derivative Physical State: White to light yellow crystalline powder[1][2][3]

Executive Safety Summary

Rutinose heptaacetate is a peracetylated derivative of the disaccharide rutinose.[2] While acetylated sugars are generally chemically stable and possess lower acute toxicity than volatile organic reagents, they must be handled as Particulate Irritants under the "Precautionary Principle" of laboratory safety.

The primary operational risk is dust inhalation. As a fine crystalline powder, it can irritate the upper respiratory tract and mucous membranes. Furthermore, as a research chemical, its full toxicological profile (LD50/LC50) has not been exhaustively established, necessitating a default containment strategy [1, 2].[2]

Immediate Action Directive:

  • Containment: All weighing and transfer must occur inside a certified Chemical Fume Hood.

  • Skin Protection: Standard Nitrile gloves are sufficient for the solid; upgrade glove thickness based on the solvent used in your application (e.g., Dichloromethane).[2]

  • Disposal: Do not dispose of down the drain. Segregate as Solid Organic Waste.

Risk Assessment & Hazard Logic

As a Senior Application Scientist, I prioritize Exposure Control over simple PPE reliance. The following logic flow dictates the safety protocols for this specific compound.

RiskAssessment Chemical This compound (Crystalline Powder) Hazard Primary Hazard: Particulate Inhalation & Unknown Toxicity Chemical->Hazard Generates Dust Context Experimental Context Hazard->Context Control_Eng Engineering Control: Fume Hood (Velocity > 0.5 m/s) Context->Control_Eng Standard Handling Control_PPE PPE Barrier: Nitrile Gloves + Safety Glasses Context->Control_PPE Standard Handling Resp_Action Respiratory Protection: N95/P100 (Only if outside hood) Control_Eng->Resp_Action If Hood Unavailable (Not Recommended)

Figure 1: Risk Assessment Logic. The primary control point is the Engineering Control (Fume Hood) to mitigate the dust hazard at the source.

Detailed PPE Specifications

Do not select PPE based on the solid alone; select it based on the entire experimental matrix (Solid + Solvents).

A. Hand Protection: Nitrile Rubber[2]
  • Recommendation: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).[2]

  • Scientific Rationale: this compound is a solid and will not permeate nitrile.[2] However, it is frequently dissolved in organic solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate.[2]

    • If using DCM: Double-glove or use Silver Shield® laminate gloves, as DCM permeates standard nitrile in <5 minutes.[1][2]

    • If using Methanol/Water: Standard single nitrile gloves are sufficient.[2]

  • Protocol: Inspect gloves for micro-tears before handling the powder.[2] Change immediately if contaminated.[2][4][5][6]

B. Eye & Face Protection[2][8][9]
  • Recommendation: ANSI Z87.1 (or EN 166) compliant Safety Glasses with side shields.[2]

  • Rationale: Crystalline powders can become airborne electrostatically.[2] Side shields prevent particulate entry from oblique angles.[2]

  • Upgrade Trigger: If working with large quantities (>50g) outside a hood (not recommended), use Chemical Splash Goggles to seal the eye area completely from dust.[1][2]

C. Respiratory Protection[2][5][6][7][8]
  • Primary Control: Chemical Fume Hood . This is non-negotiable for weighing fine powders of research chemicals.[2]

  • Secondary Control (Emergency/Maintenance): If the hood is down or cleaning a spill outside containment, use a NIOSH-certified N95 or P100 particulate respirator .[1][2]

  • Rationale: The acetyl groups on the sugar backbone render the molecule lipophilic, potentially aiding absorption across mucous membranes if inhaled [3].

D. Body Protection[2][5][6][8][10]
  • Recommendation: Standard 100% cotton or fire-resistant lab coat.[2]

  • Rationale: Synthetic blends can melt if a fire occurs (associated with the solvents used, not the sugar itself). Long sleeves prevent transdermal absorption of the dust.[2]

Operational Workflow: Safe Handling Protocol

This self-validating workflow ensures containment is maintained throughout the experiment.[1][2]

Step 1: Preparation & Weighing[2]
  • Static Check: Use an anti-static gun or bar if available.[2] Acetylated sugars are prone to static charge, which causes "jumping" of the powder.

  • Zone Setup: Place the balance inside the fume hood. If the balance is sensitive to airflow, use a powder weighing funnel or a draft shield, but do not remove the substance from the hood.

  • Transfer: Use a stainless steel spatula.[2] Avoid plastic spatulas if static is high.[2]

Step 2: Solubilization (The Critical Step)[1][2]
  • Note: This is where the risk profile changes from "Particulate" to "Chemical Splash."[2]

  • Add the solvent slowly to the solid this compound to minimize aerosolization.[2]

  • Once dissolved, the inhalation risk drops, but the permeation risk (via solvent) increases.

Step 3: Decontamination[2]
  • Wipe down the balance area with a wet paper towel (water/ethanol mixture) immediately after weighing.[2]

  • Dispose of the paper towel as Solid Chemical Waste , not regular trash.[2]

HandlingWorkflow Start Start: Weighing Check Static Control (Anti-static gun) Start->Check Transfer Transfer to Vessel (Inside Hood) Check->Transfer Minimize Dust Solvent Add Solvent (Dissolution) Transfer->Solvent Close Vessel Waste Dispose Waste (Solid Stream) Solvent->Waste Exp. Complete

Figure 2: Operational Handling Workflow ensuring containment from weighing to disposal.

Disposal & Environmental Safety

This compound must be treated as chemical waste.[2] Although carbohydrates are biodegradable, the acetylated modification and "Research Chemical" status legally preclude drain disposal in most jurisdictions [4, 5].

Waste CategoryInstructionRationale
Solid Waste Collect in a container labeled "Solid Organic Waste."[1][2]Prevent environmental leaching; compliance with EPA/RCRA regulations for non-listed chemicals.[2]
Liquid Waste If dissolved, dispose based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]The solvent dictates the incineration path.[2]
Contaminated Sharps Dispose of needles/syringes in rigid sharps containers.[2]Standard biological/chemical sharps protocol.
Drain Disposal STRICTLY PROHIBITED. Do not flush.[1][2] Low water solubility and unknown aquatic toxicity limits [5].[2]

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The substance is a suspected respiratory irritant.[2]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[2][6]

  • Skin Contact: Wash with soap and water.[2][4][5][6] Acetylated sugars are generally not corrosive, but thorough washing removes potential for sensitization.[2]

  • Spill Cleanup:

    • Dry Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels or use a HEPA-filter vacuum.[2]

    • Wet Spill: Absorb with vermiculite or sand.[2] Scoop into a waste container.

References

  • PubChem. (n.d.).[2] Rutinose heptaacetylrutinose (Compound Summary).[1][2][3][] National Library of Medicine.[2] Retrieved March 1, 2026, from [Link][2]

  • University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved March 1, 2026, from [Link][2]

  • Ball State University. (n.d.).[2] Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.[2] Retrieved March 1, 2026, from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.